molecular formula C20H20Cl2N4Ni B13435500 (Nicl2(PY)4

(Nicl2(PY)4

Cat. No.: B13435500
M. Wt: 446.0 g/mol
InChI Key: KIESYLFSGNDAGD-UHFFFAOYSA-L
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Description

(Nicl2(PY)4 is a useful research compound. Its molecular formula is C20H20Cl2N4Ni and its molecular weight is 446.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20Cl2N4Ni

Molecular Weight

446.0 g/mol

IUPAC Name

dichloronickel;pyridine

InChI

InChI=1S/4C5H5N.2ClH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2

InChI Key

KIESYLFSGNDAGD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ni]Cl

Origin of Product

United States

Foundational & Exploratory

Unveiling the Structure of Dichlorotetrakis(pyridine)nickel(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of dichlorotetrakis(pyridine)nickel(II), denoted as (NiCl2(PY)4). The information presented herein is crucial for understanding the molecular architecture, which can inform applications in catalysis and materials science. This document details the crystallographic data, molecular geometry, and the experimental protocols utilized for its characterization.

Crystallographic Data Summary

The crystal structure of this compound) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal space group I41/acd.[1][2] This arrangement reveals an octahedral coordination geometry around the central nickel atom, with the two chloride ligands adopting a trans configuration.[1][2] A summary of the key crystallographic data is presented in Table 1.

Parameter Value
Chemical Formula[NiCl2(C5H5N)4]
Molecular Weight446.01 g/mol
Crystal SystemTetragonal
Space GroupI41/acd
a15.783 (3) Å
c16.965 (8) Å
V4226 (2) ų
Z8
Calculated Density (Dx)1.402 Mg m⁻³
RadiationMoKα (λ = 0.71069 Å)
Temperature193 K
Final R-factor0.039

Table 1: Crystallographic Data for this compound). [1][2]

Molecular Geometry

The nickel(II) ion is octahedrally coordinated by four nitrogen atoms from the pyridine (B92270) ligands and two chloride ions. The chloride ligands are positioned trans to each other. The precise bond lengths and angles defining this coordination sphere are crucial for understanding the molecule's stability and reactivity.

Bond Length (Å)
Ni-Cl2.433 (1)
Ni-N2.121 (3)

Table 2: Selected Bond Lengths in this compound). [1][2]

Angle Degree (°)
N-Ni-Cl (average)90.0 (9)

Table 3: Selected Bond Angles in this compound). [1][2]

Experimental Protocols

Synthesis of this compound)

A general method for the synthesis of dichlorotetrakis(pyridine)nickel(II) involves the reaction of a nickel(II) salt with an excess of pyridine. A typical procedure is as follows:

  • Dissolution: Nickel(II) chloride hexahydrate (NiCl2·6H2O) is dissolved in a suitable solvent, such as ethanol (B145695).[3]

  • Ligand Addition: A warm solution of excess pyridine in ethanol is added to the nickel chloride solution.[3]

  • Reaction: The mixture is refluxed for a period of time, typically around 2 hours, with continuous stirring to ensure complete reaction.[3]

  • Crystallization: The solution is then allowed to cool to room temperature overnight. The complex will precipitate out of the solution as crystals.[3]

  • Isolation and Purification: The resulting crystals are collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general workflow for this process is outlined below:

  • Crystal Mounting: A suitable single crystal of this compound) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (193 K) to minimize thermal vibrations of the atoms.[1][2] X-ray diffraction data are collected using a diffractometer equipped with a graphite-crystal monochromator and MoKα radiation.[1][2]

  • Data Reduction: The raw diffraction data are processed to correct for factors such as Lorentz and polarization effects. An empirical absorption correction is also applied.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound).

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Diffraction Analysis A Dissolve NiCl2·6H2O in Ethanol B Add Pyridine in Ethanol A->B C Reflux Reaction Mixture B->C D Cool to Crystallize C->D E Filter and Dry Crystals D->E F Mount Single Crystal E->F Crystal Selection G Collect Diffraction Data F->G H Process and Correct Data G->H I Solve and Refine Structure H->I J Final Structural Model I->J

Caption: Experimental workflow for this compound).

References

An In-depth Technical Guide to the Synthesis of Dichlorotetrakis(pyridine)nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dichlorotetrakis(pyridine)nickel(II), a coordination complex with applications in catalysis and materials science. The document details the experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Data Summary

The following table summarizes the essential quantitative information for the synthesis of dichlorotetrakis(pyridine)nickel(II).

ParameterValue
Molecular FormulaC₂₀H₂₀Cl₂N₄Ni
Molecular Weight446.00 g/mol
Starting Material 1Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
Molar Mass of NiCl₂·6H₂O237.69 g/mol
Starting Material 2Pyridine (B92270) (C₅H₅N)
Molar Mass of Pyridine79.10 g/mol
Theoretical YieldBased on the limiting reactant (NiCl₂·6H₂O)
Reported Experimental Yield57%

Experimental Protocol

This protocol is based on the reaction of nickel(II) chloride hexahydrate with an excess of pyridine in an ethanol (B145695) solvent.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Pyridine (C₅H₅N), anhydrous

  • Ethanol, absolute

  • Distilled water

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Weighing balance

Procedure:

  • Preparation of Pyridine Solution: In a small beaker, prepare a solution of pyridine by warming 1.88 g (0.024 moles) of pyridine in 5 mL of absolute ethanol. Gentle heating for approximately 5 minutes will aid dissolution.[1]

  • Preparation of Nickel(II) Chloride Solution: In a separate beaker, dissolve 0.475 g of nickel(II) chloride hexahydrate in 20 mL of absolute ethanol.[1]

  • Reaction Mixture: To the warm pyridine solution, add the nickel(II) chloride solution while stirring.

  • Reflux: Transfer the resulting mixture to a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux using a heating mantle and maintain the reflux for 2 hours with continuous stirring.[1]

  • Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature overnight. The dichlorotetrakis(pyridine)nickel(II) complex will precipitate out of the solution as a crystalline solid.[1]

  • Isolation of Product: Collect the precipitated complex by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1] Recrystallization from hot ethanol can be performed for further purification if necessary.

  • Drying: Dry the final product in a desiccator or under vacuum to obtain the pure, solid dichlorotetrakis(pyridine)nickel(II).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of dichlorotetrakis(pyridine)nickel(II).

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification prep_ni Dissolve NiCl₂·6H₂O in Ethanol mix Combine Solutions prep_ni->mix prep_py Dissolve Pyridine in Ethanol prep_py->mix reflux Reflux for 2 hours mix->reflux cool Cool to Room Temp. (Crystallization) reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry product Dichlorotetrakis(pyridine)nickel(II) dry->product

Caption: Workflow for the synthesis of dichlorotetrakis(pyridine)nickel(II).

References

An In-depth Technical Guide to the Magnetic Susceptibility of Dichlorotetrakis(pyridine)nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of the coordination complex dichlorotetrakis(pyridine)nickel(II), NiCl2(PY)4. It covers the theoretical basis for its magnetic properties, detailed experimental protocols for its measurement, and a summary of expected quantitative data.

Theoretical Background: Magnetism in NiCl2(PY)4

The magnetic properties of NiCl2(PY)4 are primarily determined by the electronic configuration of the nickel(II) ion and its coordination environment. In this complex, the nickel ion is in the +2 oxidation state, resulting in a d⁸ electron configuration. X-ray crystallography studies have shown that NiCl2(PY)4 possesses an octahedral geometry, with the two chloride ligands in a trans configuration and the four pyridine (B92270) ligands occupying the equatorial positions.

In an octahedral ligand field, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). For a d⁸ ion like Ni(II), the electrons fill these orbitals according to Hund's rule, resulting in a (t₂g)⁶(eg)² configuration. This leaves two unpaired electrons in the eg orbitals, rendering the complex paramagnetic.

The theoretical spin-only magnetic moment (μ_so) for a complex with two unpaired electrons can be calculated using the following formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For Ni(II) with n=2, the spin-only magnetic moment is √[2(2+2)] = √8 ≈ 2.83 Bohr Magnetons (B.M.). In practice, for octahedral Ni(II) complexes, the observed effective magnetic moment (μ_eff) is typically in the range of 2.9 to 3.4 B.M.[1]. This deviation from the spin-only value is due to orbital contributions to the magnetic moment, which are not fully quenched in an octahedral field.

The magnetic susceptibility of paramagnetic materials like NiCl2(PY)4 is also temperature-dependent and generally follows the Curie-Weiss law:

χ = C / (T - θ)

where χ is the molar magnetic susceptibility, C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant, which provides information about magnetic interactions between adjacent metal centers.

Quantitative Magnetic Data

Magnetic PropertyExpected Value
Number of Unpaired Electrons (n) 2
Spin-only Magnetic Moment (μ_so) ~2.83 B.M.
Effective Magnetic Moment (μ_eff) 2.9 - 3.4 B.M.
Weiss Constant (θ) Expected to be small, indicating weak magnetic interactions

Experimental Protocols for Magnetic Susceptibility Measurement

Several experimental techniques can be employed to determine the magnetic susceptibility of coordination compounds like NiCl2(PY)4. The choice of method often depends on the sample's physical state (solid or solution), the required sensitivity, and the available instrumentation.

Gouy Method (for Solid Samples)

The Gouy method is a classical and straightforward technique for measuring the magnetic susceptibility of solid samples. It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Methodology:

  • Sample Preparation: A long, cylindrical tube (Gouy tube) is uniformly packed with the powdered NiCl2(PY)4 sample to a known height.

  • Initial Weighing: The Gouy tube is suspended from a balance, with the bottom of the sample positioned in the center of a strong magnetic field and the top of the sample extending out of the field. The initial weight of the sample is recorded with the magnetic field off.

  • Weighing in Magnetic Field: The magnetic field is then turned on, and the new weight of the sample is recorded. A paramagnetic sample will be drawn into the magnetic field, resulting in an apparent increase in weight.

  • Calibration: The procedure is repeated with a standard substance of known magnetic susceptibility (e.g., HgCo(NCS)₄) to calibrate the apparatus.

  • Calculation: The mass susceptibility (χ_g) and subsequently the molar magnetic susceptibility (χ_m) are calculated from the change in weight, the strength of the magnetic field, and the sample's mass and length. The effective magnetic moment (μ_eff) is then determined from the molar susceptibility.

Gouy_Method_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calibration Calibration cluster_calculation Calculation prep1 Pack NiCl2(PY)4 into Gouy tube meas1 Weigh sample (Field OFF) prep1->meas1 meas2 Weigh sample (Field ON) meas1->meas2 Apply Magnetic Field calib1 Repeat measurement with standard (e.g., HgCo(NCS)4) meas2->calib1 calc1 Calculate Mass Susceptibility (χ_g) calib1->calc1 calc2 Calculate Molar Susceptibility (χ_m) calc1->calc2 calc3 Calculate Effective Magnetic Moment (μ_eff) calc2->calc3

Workflow for the Gouy Method.
Evans Method (for Solution Samples)

The Evans method is a widely used NMR technique for determining the magnetic susceptibility of paramagnetic substances in solution. It measures the shift in the resonance frequency of a reference proton signal (e.g., from the solvent) caused by the bulk magnetic susceptibility of the paramagnetic sample.

Methodology:

  • Sample Preparation: A solution of NiCl2(PY)4 of a precisely known concentration is prepared in a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO).

  • NMR Tube Setup: A coaxial insert containing the pure solvent is placed inside a standard NMR tube containing the solution of the paramagnetic complex.

  • NMR Measurement: A ¹H NMR spectrum of the sample is acquired. The spectrum will show two signals for the reference proton: one from the inner tube (pure solvent) and one from the outer tube (paramagnetic solution).

  • Data Analysis: The difference in the chemical shifts (Δδ) of the two reference signals is measured.

  • Calculation: The molar magnetic susceptibility (χ_m) is calculated using the following equation:

    χ_m = (3 * Δδ) / (4 * π * c * F)

    where Δδ is the chemical shift difference in Hz, c is the molar concentration of the paramagnetic sample, and F is the spectrometer frequency in Hz. The effective magnetic moment (μ_eff) is then calculated from χ_m.

Evans_Method_Workflow cluster_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis cluster_calculation Calculation prep1 Prepare NiCl2(PY)4 solution of known concentration prep2 Fill coaxial NMR tube (inner: solvent, outer: solution) prep1->prep2 meas1 Acquire 1H NMR spectrum prep2->meas1 anal1 Measure chemical shift difference (Δδ) of reference signal meas1->anal1 calc1 Calculate Molar Susceptibility (χ_m) anal1->calc1 calc2 Calculate Effective Magnetic Moment (μ_eff) calc1->calc2

Workflow for the Evans NMR Method.
SQUID Magnetometry (for Solid Samples)

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive method for measuring the magnetic properties of materials, including paramagnetic complexes. It is particularly useful for measuring weak magnetic signals and for studying the temperature dependence of magnetic susceptibility.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the powdered NiCl2(PY)4 sample is placed in a gelatin capsule or other suitable sample holder.

  • Mounting the Sample: The sample holder is mounted in the SQUID magnetometer.

  • Temperature and Field Control: The temperature of the sample chamber and the strength of the applied magnetic field are precisely controlled by the instrument.

  • Measurement: The magnetic moment of the sample is measured as a function of temperature at a constant applied magnetic field. To determine the Weiss constant, measurements are typically performed over a wide temperature range (e.g., 2-300 K).

  • Data Analysis: The molar magnetic susceptibility (χ_m) is calculated from the measured magnetic moment. A plot of 1/χ_m versus temperature is then constructed to determine the Curie and Weiss constants. The effective magnetic moment (μ_eff) can also be calculated at various temperatures.

SQUID_Workflow cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis prep1 Weigh NiCl2(PY)4 sample prep2 Place sample in holder prep1->prep2 meas1 Mount sample in magnetometer prep2->meas1 meas2 Measure magnetic moment vs. temperature at constant field meas1->meas2 anal1 Calculate Molar Susceptibility (χ_m) meas2->anal1 anal2 Plot 1/χ_m vs. Temperature anal1->anal2 anal3 Determine Curie and Weiss Constants anal2->anal3

Workflow for SQUID Magnetometry.

Signaling Pathways and Logical Relationships

The magnetic behavior of NiCl2(PY)4 is a direct consequence of its electronic structure, which is in turn dictated by the interplay between the metal ion and its ligands. This relationship can be visualized as a logical pathway.

Magnetic_Properties_Pathway Ni_ion Ni(II) ion d_config d8 electron configuration Ni_ion->d_config splitting d-orbital splitting (t2g and eg) d_config->splitting ligands Pyridine and Chloride Ligands geometry Octahedral Geometry ligands->geometry geometry->splitting filling (t2g)6(eg)2 electron filling splitting->filling unpaired Two unpaired electrons filling->unpaired paramagnetism Paramagnetism unpaired->paramagnetism moment Magnetic Moment (μ_eff ≈ 2.9-3.4 B.M.) paramagnetism->moment

Logical pathway from electronic structure to magnetic properties.

References

An In-depth Technical Guide on the Coordination Geometry of Dichlorotetrakis(pyridine)nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and physicochemical properties of the coordination complex dichlorotetrakis(pyridine)nickel(II), denoted as NiCl2(PY)4. The information presented herein is compiled from experimental data to support research and development activities in coordination chemistry and related fields.

Coordination Geometry and Molecular Structure

The coordination geometry of the central nickel(II) ion in NiCl2(PY)4 has been unequivocally determined by single-crystal X-ray diffraction to be octahedral.[1] In this arrangement, the two chloride ligands occupy axial positions, resulting in a trans configuration, while the four pyridine (B92270) ligands are situated in the equatorial plane. This geometry is a common motif for six-coordinate Ni(II) complexes.

The nickel atom is bonded to the four pyridine ligands through their nitrogen atoms and to the two chloride ions. The pyridine rings are oriented to minimize steric hindrance within the coordination sphere.

Visualization of the Coordination Sphere

The logical relationship and spatial arrangement of the ligands around the central nickel ion are depicted in the following diagram.

Caption: A diagram illustrating the trans-octahedral coordination of NiCl2(PY)4.

Quantitative Structural Data

The structural parameters of NiCl2(PY)4 have been determined with high precision using single-crystal X-ray crystallography. A summary of the key crystallographic and geometric data is provided in the tables below.

Crystallographic Data
ParameterValue
Formula[NiCl2(C5H5N)4]
Molecular Weight446.01 g/mol
Crystal SystemTetragonal
Space GroupI4(1)/acd
a15.783(3) Å
c16.965(8) Å
V4226(2) ų
Z8
Calculated Density (Dx)1.402 Mg m⁻³
Temperature193 K

Data sourced from reference[1].

Selected Bond Lengths and Angles
BondLength (Å)AngleDegree (°)
Ni-Cl2.433(1)N-Ni-Cl (avg.)90.0(9)
Ni-N2.121(3)

Data sourced from reference[1].

Experimental Protocols

Synthesis of trans-Dichlorotetrakis(pyridine)nickel(II)

A representative procedure for the synthesis of NiCl2(PY)4 is as follows:

  • Dissolution of Nickel Salt: Dissolve a known amount of nickel(II) chloride hexahydrate (NiCl2·6H2O) in a minimal amount of a suitable solvent, such as ethanol (B145695) or water.

  • Addition of Ligand: To the nickel salt solution, add an excess of pyridine (PY) dropwise while stirring. A stoichiometric ratio of at least 1:4 (Ni:PY) is required, though an excess of pyridine is often used to ensure complete reaction and to aid in precipitation.

  • Precipitation: The complex will precipitate from the solution upon addition of pyridine. The reaction mixture may be stirred for a period of time to ensure complete precipitation.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then washed with a non-coordinating solvent like diethyl ether to aid in drying.

  • Drying: The resulting solid is dried under vacuum to yield the final product.

Single-Crystal X-ray Crystallography

The determination of the molecular structure of NiCl2(PY)4 is achieved through single-crystal X-ray diffraction analysis.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent or by vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer head. The diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data are typically collected at a low temperature (e.g., 193 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares procedures.

Spectroscopic Characterization

FT-IR spectroscopy is used to confirm the coordination of the pyridine ligands to the nickel center.

  • Sample Preparation: A small amount of the dried complex is mixed with KBr powder and pressed into a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).

  • Spectral Interpretation: The spectrum is analyzed for characteristic vibrational modes. Coordination of pyridine to a metal center typically results in shifts of the C-N and C-C stretching vibrations of the pyridine ring to higher frequencies compared to free pyridine. New bands in the far-IR region can be attributed to Ni-N and Ni-Cl stretching vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the Ni(II) ion.

  • Sample Preparation: A solution of the complex is prepared in a non-coordinating solvent.

  • Data Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-1100 nm.

  • Spectral Interpretation: For an octahedral Ni(II) complex (d⁸ configuration), three spin-allowed d-d transitions are expected. These correspond to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, confirming the high-spin d⁸ electronic configuration of the Ni(II) center.

  • Sample Preparation: A powdered sample of the complex is accurately weighed and placed in a sample holder.

  • Data Collection: The magnetic susceptibility of the sample is measured as a function of temperature using a SQUID (Superconducting Quantum Interference Device) magnetometer.

  • Data Analysis: The effective magnetic moment (μ_eff) is calculated from the temperature-dependent susceptibility data. For a high-spin octahedral Ni(II) complex with two unpaired electrons, the expected spin-only magnetic moment is approximately 2.83 B.M., with experimental values typically falling in the range of 2.9-3.4 B.M. due to orbital contributions. The complex NiCl2(PY)4 is known to be paramagnetic.

References

Solubility Profile of Tetrakis(pyridine)nickel(II) Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrakis(pyridine)nickel(II) chloride (NiCl2(PY)4) in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting a standardized experimental protocol for determining the solubility of this and similar coordination compounds.

Introduction

Tetrakis(pyridine)nickel(II) chloride is a coordination complex with the formula [NiCl2(py)4], where 'py' represents pyridine.[1][2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, catalysis, and as a precursor for other nickel compounds.[2][3] The solubility of a coordination complex is influenced by factors such as the nature of the solvent, temperature, and the crystal lattice energy of the compound.

Solubility Data

Table 1: Qualitative Solubility of Ni(II)-Pyridine Complexes in Organic Solvents

ComplexMethanolEthanolAcetoneChloroformHydrocarbonsCarbon TetrachlorideReference
A Ni(II)-pyridine complexSparingly SolubleSparingly SolubleInsoluble---[4]
[NiCl2(r-C4H9NC)(C2H5OH)]Very SolubleVery SolubleSlightly SolubleDecomposesInsolubleInsoluble[5]
[Ni(C5H5N)2Cl2]-Soluble (used for synthesis)-Soluble--[6]

Note: The data in this table is for related Ni(II)-pyridine complexes and should be considered as an indicator of the potential solubility of NiCl2(PY)4.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a coordination complex like NiCl2(PY)4 in an organic solvent.

Objective: To determine the solubility of NiCl2(PY)4 in a given organic solvent at a specific temperature.

Materials:

  • NiCl2(PY)4

  • Selected organic solvent (e.g., methanol, ethanol, chloroform)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Drying oven

  • Volumetric flasks

  • Syringes and filters (pore size appropriate for the compound)

Procedure:

  • Saturation:

    • Add an excess amount of NiCl2(PY)4 to a known volume of the organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Separation of Saturated Solution:

    • Allow the container to rest at the set temperature for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to avoid transferring any solid particles.

  • Solvent Evaporation:

    • Transfer the weighed, filtered saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature that does not decompose the complex).

  • Mass Determination:

    • Once the solvent is completely evaporated, weigh the container with the dried solute.

    • The mass of the dissolved NiCl2(PY)4 is the final mass of the container minus its initial empty mass.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of saturated solution taken) x 100

    • Solubility can also be expressed in other units such as mol/L by converting the mass of the solute to moles.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of NiCl2(PY)4.

G Experimental Workflow for Solubility Determination A Preparation of a Saturated Solution (Excess NiCl2(PY)4 in Solvent) B Equilibration (Constant Temperature Agitation) A->B 24-48h C Separation of Saturated Solution (Syringe with Filter) B->C Settling & Filtration D Solvent Evaporation (Controlled Conditions) C->D Transfer to Weighed Container E Mass Determination of Solute D->E Weighing F Calculation of Solubility E->F Data Input

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While precise, quantitative solubility data for NiCl2(PY)4 in various organic solvents remains to be extensively documented, qualitative information from related compounds suggests it is likely to be sparingly soluble to soluble in polar organic solvents like alcohols and potentially insoluble in nonpolar hydrocarbons. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this and other coordination complexes with high accuracy. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for NiCl2(PY)4.

References

Spectroscopic and Structural Characterization of trans-Dichlorotetrakis(pyridine)nickel(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic and structural properties of trans-dichlorotetrakis(pyridine)nickel(II) (trans-NiCl₂(py)₄), a coordination complex of interest in various fields of chemical research. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and utilizes visualizations to illustrate fundamental concepts and workflows.

Molecular Structure and Synthesis

trans-Dichlorotetrakis(pyridine)nickel(II) is a coordination complex featuring a central nickel(II) ion octahedrally coordinated by four pyridine (B92270) ligands in the equatorial plane and two chloride ions in the axial positions.

Synthesis Workflow:

NiCl2_6H2O NiCl₂·6H₂O in Ethanol Reaction Stirring at Room Temperature NiCl2_6H2O->Reaction Pyridine Excess Pyridine Pyridine->Reaction Precipitation Precipitation of Blue-Green Crystals Reaction->Precipitation Isolation Filtration, Washing (Ethanol, Diethyl Ether), and Drying Precipitation->Isolation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare NiCl₂(py)₄ solution Measure Measure sample absorbance Prep->Measure Blank Prepare solvent blank Baseline Record baseline spectrum Blank->Baseline Baseline->Measure Plot Plot Abs vs. Wavelength Measure->Plot Beer Generate Beer-Lambert plot Plot->Beer Calc Calculate ε Beer->Calc Sample Prepare Sample (KBr/ATR or capillary) FTIR Acquire FT-IR Spectrum Sample->FTIR Raman Acquire Raman Spectrum Sample->Raman Analysis Assign Vibrational Modes FTIR->Analysis Raman->Analysis

Thermal Decomposition of Tetrakis(pyridine)nickel(II) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of the tetrakis(pyridine)nickel(II) chloride complex, NiCl₂(PY)₄. While direct and exhaustive studies on this specific complex are limited, this document synthesizes available data from closely related analogues to present a detailed analysis of its expected thermal behavior. This guide covers the probable decomposition pathway, quantitative analysis of mass loss, and detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The information is intended to support researchers in understanding the thermal stability and decomposition mechanism of this and similar metal-pyridine complexes.

Introduction

Metal-pyridine complexes are a significant class of coordination compounds with diverse applications in catalysis, materials science, and as precursors for synthesizing novel materials. Understanding their thermal properties is crucial for determining their stability, processing parameters, and potential applications. The NiCl₂(PY)₄ complex, featuring a central nickel(II) ion coordinated to two chloride ions and four pyridine (B92270) ligands, is a key example. Its thermal decomposition is expected to proceed through a multi-step process involving the sequential loss of its pyridine ligands. This guide will explore this process in detail, drawing on data from analogous nickel-pyridine complexes to provide a robust theoretical and practical framework for its study.

Proposed Thermal Decomposition Pathway

Based on studies of analogous compounds, such as [Ni(NCSe)₂(C₅H₅N)₄], the thermal decomposition of NiCl₂(PY)₄ is hypothesized to occur in a stepwise manner. The primary mechanism involves the sequential removal of the four pyridine ligands, followed by the decomposition of the remaining nickel chloride.

The proposed decomposition can be summarized in the following stages:

  • Initial Ligand Dissociation: The complex first loses two of its four pyridine ligands, forming the intermediate complex, bis(pyridine)nickel(II) chloride.

  • Final Ligand Dissociation: The remaining two pyridine ligands are subsequently lost, yielding anhydrous nickel(II) chloride.

  • Decomposition of Nickel Chloride: At higher temperatures, the nickel(II) chloride decomposes. In an inert atmosphere, this may lead to the formation of metallic nickel, while in an oxidative atmosphere (like air), nickel oxide (NiO) is the expected final product.

This proposed pathway is visualized in the following diagram:

G A NiCl₂(PY)₄(s) B NiCl₂(PY)₂(s) + 2PY(g) A->B Step 1: Loss of 2 Pyridine Ligands C NiCl₂(s) + 2PY(g) B->C Step 2: Loss of 2 Pyridine Ligands D NiO(s) or Ni(s) C->D Step 3: Decomposition

Figure 1: Proposed thermal decomposition pathway of NiCl₂(PY)₄.

Quantitative Analysis

The expected mass loss at each stage of the decomposition can be calculated based on the molecular weights of the species involved. These theoretical values can be compared with experimental data from thermogravimetric analysis (TGA) to validate the proposed decomposition pathway.

Decomposition Step Reaction Initial Species Final Species Theoretical Mass Loss (%) Experimental Mass Loss (%, Analogue)
1NiCl₂(PY)₄ → NiCl₂(PY)₂ + 2PYNiCl₂(PY)₄NiCl₂(PY)₂35.5%~27.0% for [Ni(NCSe)₂(C₅H₅N)₄]
2NiCl₂(PY)₂ → NiCl₂ + 2PYNiCl₂(PY)₂NiCl₂54.9% (cumulative: 70.9%)-
3 (in air)2NiCl₂ + O₂ → 2NiO + 2Cl₂NiCl₂NiO42.6% (cumulative: 83.3%)-

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for studying the thermal decomposition of NiCl₂(PY)₄.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the decomposition temperatures and quantify the mass loss at each stage of the decomposition of NiCl₂(PY)₄.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the NiCl₂(PY)₄ complex into a ceramic (e.g., alumina) or platinum crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the system with the desired atmosphere (e.g., dry nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert or oxidative environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.

    • Determine the onset and end temperatures for each decomposition step and the corresponding percentage mass loss.

G cluster_0 Preparation cluster_1 TGA Measurement cluster_2 Data Analysis A Weigh 5-10 mg of NiCl₂(PY)₄ B Place in TGA crucible A->B C Purge with N₂ or Air (20-50 mL/min) B->C D Heat from 30°C to 800°C (10°C/min) C->D E Record Mass vs. Temperature D->E F Plot TGA and DTG curves E->F G Determine decomposition temperatures and mass loss F->G

Figure 2: Experimental workflow for the TGA of NiCl₂(PY)₄.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Objective: To determine the temperatures and enthalpy changes of thermal transitions (e.g., decomposition) of the NiCl₂(PY)₄ complex.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the NiCl₂(PY)₄ complex into an aluminum or copper DSC pan.

    • Seal the pan hermetically to prevent the loss of volatile products before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a temperature just beyond the final decomposition step observed in TGA (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events.

    • Determine the onset temperature, peak temperature, and end temperature for each thermal event.

    • Integrate the area under each peak to determine the enthalpy change (ΔH) for the corresponding transition.

G cluster_0 Preparation cluster_1 DSC Measurement cluster_2 Data Analysis A Weigh 2-5 mg of NiCl₂(PY)₄ B Seal in DSC pan A->B C Purge with N₂ (20-50 mL/min) B->C D Heat from 30°C to 600°C (10°C/min) C->D E Record Heat Flow vs. Temperature D->E F Plot DSC thermogram E->F G Identify thermal events (endothermic/exothermic peaks) F->G H Determine transition temperatures and enthalpy changes (ΔH) G->H

Figure 3: Experimental workflow for the DSC of NiCl₂(PY)₄.

Conclusion

The thermal decomposition of NiCl₂(PY)₄ is a complex process that is best understood through a combination of theoretical predictions based on analogous compounds and rigorous experimental analysis. The proposed stepwise loss of pyridine ligands followed by the decomposition of nickel chloride provides a solid framework for interpreting TGA and DSC data. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate the thermal properties of this and other metal-pyridine complexes, enabling a deeper understanding of their stability and reactivity. Further research focusing specifically on the NiCl₂(PY)₄ complex is warranted to confirm the proposed decomposition pathway and to provide precise quantitative data.

References

what is the CAS number for dichlorotetrakis(pyridine)nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dichlorotetrakis(pyridine)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Dichlorotetrakis(pyridine)nickel(II) is an inorganic coordination compound. It is notable for its use as a precursor and catalyst in synthetic chemistry.

IdentifierValueReference
CAS Number 14076-99-4[1][2][3][4]
Molecular Formula C₂₀H₂₀Cl₂N₄Ni[3][4]
Molecular Weight 446.00 g/mol [3][4]
Synonym trans-Dichlorotetrakis(pyridine)nickel[4]

Physicochemical Properties

The compound is a blue-green solid at room temperature.[5] It possesses an octahedral coordination geometry where the central nickel(II) ion is coordinated to four pyridine (B92270) molecules and two chloride ions.[5][6] The chloride ligands are arranged in a trans configuration.[5][6]

Crystallographic Data

A detailed single-crystal X-ray diffraction study at 193 K provided precise structural parameters for the compound.[5][6] The nickel center exhibits octahedral coordination.[5][6]

Table 1: Crystal Structure and Unit Cell Parameters.

ParameterValueReference
Crystal SystemTetragonal[5][6]
Space GroupI4₁/acd[5][6]
a (Å)15.783 (3)[5][6]
c (Å)16.965 (8)[5][6]
V (ų)4226 (2)[5][6]
Z8[5][6]
Dₓ (Mg m⁻³)1.402[5][6]

Table 2: Selected Bond Lengths and Angles.

Bond/AngleValueReference
Ni—Cl distance (Å)2.433 (1)[5][6]
Ni—N distance (Å)2.121 (3)[5][6]
Average N—Ni—Cl angle (°)90.0 (9)[5][6]

Experimental Protocols

Single-Crystal X-ray Diffraction Analysis

The following protocol is based on the structural characterization performed by Bachman et al.[5]

  • Crystal Preparation : Blue-green crystals are obtained from the reaction of a nickel salt with pyridine.[5] A suitable crystal (e.g., 0.50 x 0.50 x 0.50 mm) is selected and mounted on a glass fiber.[5]

  • Data Collection :

    • Data is collected on a single-crystal diffractometer (e.g., Rigaku AFC-5S) using graphite-crystal-monochromated Mo Kα radiation (λ = 0.71069 Å).[5][6]

    • Unit-cell dimensions are determined from the angular settings of 25 reflections with 2θ between 37° and 42°.[5]

    • Reflection data is collected at a low temperature (193 K) to minimize thermal vibrations.[5][6]

    • An ω-2θ scan technique is employed with a scan rate of 16.0° min⁻¹.[5] Weak reflections may be rescanned to ensure good counting statistics.[5]

    • Crystal and diffractometer stability are monitored by checking standard reflections periodically (e.g., every 150 reflections).[5]

  • Data Processing and Structure Refinement :

    • An empirical absorption correction based on ψ scans is applied.[5]

    • The structure is solved using direct methods (e.g., MITHRIL program) and Fourier synthesis.[5][6]

    • The refinement of the structure is performed using a software package such as TEXSAN2.0.[5][6]

    • All non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are refined isotropically.[5]

    • The final structure is validated by checking the final difference Fourier map for residual electron density peaks.[5][6]

Applications in Synthesis

Dichlorotetrakis(pyridine)nickel(II) serves as a valuable precursor and catalyst in organic and organometallic synthesis.

Precursor for Organometallic Complexes

It is used as a starting material for the synthesis of other nickel(II) complexes. For instance, it reacts with Grignard reagents like trimethylsilylmethylmagnesium chloride in the presence of excess pyridine to yield dialkyl nickel(II) derivatives.[7]

Precatalyst in Cross-Coupling Reactions

The compound is employed as a nickel precatalyst for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[8]

Visualized Workflows and Relationships

Synthesis_Workflow NiSalt Nickel(II) Salt (e.g., NiCl₂) Reaction Reaction NiSalt->Reaction Reactant Pyridine Pyridine (Solvent/Ligand) Pyridine->Reaction Reactant Product Dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄] Reaction->Product Yields

Caption: General synthesis pathway for Dichlorotetrakis(pyridine)nickel(II).

Precursor_Application Start Dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄] Reaction Ligand Exchange & Alkylation Start->Reaction Reagent Grignard Reagent (e.g., Mg(CH₂SiMe₃)Cl) Reagent->Reaction Solvent Excess Pyridine Solvent->Reaction Product Dialkyl Nickel(II) Complex [Ni(CH₂SiMe₃)₂(py)₂] Reaction->Product

Caption: Use as a precursor in organometallic synthesis.[7]

Cross_Coupling_Catalysis Precatalyst [NiCl₂(py)₄] (Precatalyst) Activation In-situ Activation Precatalyst->Activation ActiveNi Active Ni(0) Species Activation->ActiveNi Cycle Catalytic Cycle (Oxidative Addition, Reductive Elimination) ActiveNi->Cycle Product Coupled Product (R-R') Cycle->Product Substrates Substrates (e.g., R-X + R'-M) Substrates->Cycle

References

synthesis of NiCl2(PY)4 from nickel chloride hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dichlorotetrakis(pyridine)nickel(II) from Nickel(II) Chloride Hexahydrate

Introduction

Dichlorotetrakis(pyridine)nickel(II), with the chemical formula NiCl₂(PY)₄, is a coordination complex of significant interest in the field of inorganic chemistry and catalysis. It serves as a versatile and air-stable precatalyst for a variety of cross-coupling reactions.[1] The complex consists of a central nickel(II) ion coordinated to two chloride anions and four pyridine (B92270) ligands. This guide provides a comprehensive overview of the synthesis of NiCl₂(PY)₄ from the readily available starting material, nickel(II) chloride hexahydrate (NiCl₂·6H₂O). The procedure is based on a standard ligand substitution reaction, which is a fundamental technique in coordination chemistry.

Reaction Overview

The synthesis involves a ligand exchange reaction where the water molecules in the coordination sphere of the nickel(II) ion in the hexahydrate complex, [Ni(H₂O)₆]Cl₂, are displaced by pyridine (PY) molecules. The overall balanced chemical equation for this reaction is:

NiCl₂·6H₂O + 4 C₅H₅N → NiCl₂(C₅H₅N)₄ + 6 H₂O

This reaction is typically carried out in a solvent where the nickel salt is soluble, and the resulting product complex is less soluble, leading to its precipitation. Ethanol (B145695) is a commonly used solvent for this purpose.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of NiCl₂(PY)₄.

3.1 Materials and Reagents The primary materials required for the synthesis are listed in the table below. All reagents should be of analytical grade.

ReagentFormulaMolar Mass ( g/mol )
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.69
PyridineC₅H₅N79.10
Ethanol (95% or absolute)C₂H₅OH46.07
Diethyl Ether (for washing)(C₂H₅)₂O74.12

3.2 Apparatus

  • 100 mL Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating plate (optional, for dissolution)

  • Graduated cylinders

  • Buchner funnel and filter flask assembly

  • Filter paper

  • Spatula and weighing balance

  • Watch glass

  • Drying oven or desiccator

3.3 Synthesis Procedure

  • Dissolution of Nickel Salt: Weigh 2.38 g (0.01 mol) of nickel(II) chloride hexahydrate and place it into a 100 mL beaker. Add 25 mL of ethanol. The hexahydrate salt is green in color.[2]

  • Stirring: Place the beaker on a magnetic stirrer and stir the mixture until the nickel salt is fully dissolved. Gentle warming (to approx. 50-60°C) can be applied to facilitate dissolution, resulting in a clear green solution.

  • Addition of Pyridine: While stirring, slowly add 3.5 mL (approx. 3.4 g, 0.043 mol) of pyridine to the nickel chloride solution. An excess of pyridine is used to ensure the complete formation of the tetrakis(pyridine) complex.

  • Precipitation: Upon addition of pyridine, a color change will be observed, and a fine, blue-to-violet precipitate of NiCl₂(PY)₄ will begin to form.[3]

  • Reaction Completion: Continue to stir the mixture at room temperature for approximately 20-30 minutes to ensure the reaction goes to completion and to allow for complete precipitation.

  • Isolation of Product: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected precipitate on the filter paper with two small portions (5-10 mL each) of cold ethanol to remove any unreacted starting materials. Follow this with a wash using two portions (10 mL each) of diethyl ether to help dry the product.

  • Drying: Carefully transfer the solid product to a pre-weighed watch glass and dry it in a desiccator or a low-temperature oven (around 50-60°C) to a constant weight. The final product is a blue powder.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the synthesis.

ParameterValueNotes
Reactants
Mass of NiCl₂·6H₂O2.38 g0.01 mol
Volume of Pyridine3.5 mL~0.043 mol (excess)
Product
Product NameDichlorotetrakis(pyridine)nickel(II)NiCl₂(PY)₄
Molecular Weight446.00 g/mol
Theoretical Yield4.46 gCalculated based on 0.01 mol of NiCl₂·6H₂O
AppearanceBlue Powder
Melting Point>300 °C
Reaction Conditions
SolventEthanol~25 mL
TemperatureRoom TemperatureGentle warming for initial dissolution
Reaction Time20-30 minutes

Visualization of Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Weigh NiCl2·6H2O D Dissolve NiCl2·6H2O in Ethanol A->D B Measure Ethanol B->D C Measure Pyridine E Add Pyridine to Solution C->E D->E F Stir and Precipitate NiCl2(PY)4 E->F G Vacuum Filter the Mixture F->G H Wash Precipitate with Ethanol G->H I Wash Precipitate with Diethyl Ether H->I J Dry the Final Product I->J

References

An In-depth Technical Guide on the Molecular Structure of Dichlorotetrakis(pyridine)nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and characterization of dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄]. The information presented is collated from peer-reviewed scientific literature and is intended to be a valuable resource for professionals in chemistry and related fields.

Molecular Structure and Geometry

Dichlorotetrakis(pyridine)nickel(II) is a coordination complex featuring a central nickel(II) ion. The complex exhibits a well-defined octahedral coordination geometry.[1][2] The nickel ion is coordinated to four pyridine (B92270) (C₅H₅N) ligands and two chloride (Cl⁻) ions.

X-ray crystallographic studies have unequivocally determined that the two chloride ligands are situated in a trans configuration, meaning they are positioned on opposite sides of the central nickel ion.[1][2] The four pyridine ligands occupy the equatorial plane of the octahedron. This arrangement leads to a molecule with high symmetry.

A diagram of the molecular structure is presented below.

molecular_structure Molecular Structure of dichlorotetrakis(pyridine)nickel(II) Ni Ni Cl1 Cl Ni->Cl1 Cl2 Cl Ni->Cl2 N1 N Ni->N1 N2 N Ni->N2 N3 N Ni->N3 N4 N Ni->N4 Py1 Py Py2 Py Py3 Py Py4 Py

Caption: A 2D representation of the trans-octahedral geometry of dichlorotetrakis(pyridine)nickel(II).

Quantitative Structural Data

The precise geometric parameters of the complex have been determined by single-crystal X-ray diffraction. The key crystallographic data and selected bond lengths and angles are summarized in the tables below.

Table 1: Crystallographic Data for Dichlorotetrakis(pyridine)nickel(II) [1][2]

ParameterValue
Chemical Formula[NiCl₂(C₅H₅N)₄]
Molecular Weight446.01 g/mol
Crystal SystemTetragonal
Space GroupI4₁/acd
a15.783(3) Å
c16.965(8) Å
V4226(2) ų
Z8
Temperature193 K

Table 2: Selected Bond Lengths and Angles [1][2]

Bond/AngleLength (Å) / Angle (°)
Ni-Cl2.433(1)
Ni-N2.121(3)
N-Ni-Cl (avg.)90.0(9)

Experimental Protocols

Synthesis of Dichlorotetrakis(pyridine)nickel(II)

The synthesis of dichlorotetrakis(pyridine)nickel(II) is a relatively straightforward procedure. While specific protocols may vary slightly, a general and reliable method involves the direct reaction of a nickel(II) salt with an excess of pyridine.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Pyridine (C₅H₅N)

  • Ethanol (B145695) (optional, as a solvent)

Procedure:

  • Dissolve a measured quantity of nickel(II) chloride hexahydrate in a minimal amount of ethanol. The solution will appear green.

  • To this solution, add a stoichiometric excess of pyridine dropwise with continuous stirring. A color change to blue or blue-green and the formation of a precipitate should be observed.

  • The reaction mixture can be gently warmed and stirred for a period to ensure complete reaction.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the blue-green crystalline product by filtration.

  • Wash the crystals with a small amount of cold ethanol followed by a non-coordinating solvent like diethyl ether to remove excess pyridine and other impurities.

  • Dry the product in a desiccator.

X-ray Crystallography Experimental Protocol

The following is a detailed protocol for the determination of the crystal structure of dichlorotetrakis(pyridine)nickel(II) based on the work by Bachman et al. (1992).[2]

Crystal Preparation and Mounting:

  • A suitable blue-green single crystal of the complex (e.g., 0.50 x 0.50 x 0.50 mm) is selected.[2]

  • The crystal is mounted on a glass fiber.[2]

Data Collection:

  • Data is collected on a single-crystal diffractometer, such as a Rigaku AFC-5S, using graphite-monochromated Mo Kα radiation (λ = 0.71069 Å).[2]

  • The unit cell dimensions are determined from the angular settings of at least 25 reflections.[2]

  • The space group is determined from systematic absences in the reflection data.[2]

  • Intensity data is collected over a suitable 2θ range using an appropriate scan technique (e.g., ω-2θ scan).[2]

  • Crystal and diffractometer stability are monitored by measuring the intensity of standard reflections periodically.[2]

  • An empirical absorption correction is applied to the data.[2]

  • The data is also corrected for Lorentz and polarization effects.[2]

Structure Solution and Refinement:

  • The structure is solved by direct methods using software such as MITHRIL.[2]

  • The positions of the non-hydrogen atoms are located from the initial solution and subsequent Fourier syntheses.[2]

  • The structure is refined by full-matrix least-squares methods, typically using a software package like TEXSAN.[2]

  • Hydrogen atoms can be located from a difference Fourier map and refined isotropically.[2]

  • Anisotropic displacement parameters are refined for all non-hydrogen atoms.[2]

  • The final refinement converges to provide the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[2]

Spectroscopic and Magnetic Properties

Infrared (IR) Spectroscopy

The IR spectrum of dichlorotetrakis(pyridine)nickel(II) will be dominated by the vibrational modes of the coordinated pyridine ligands. Key features to expect include:

  • C-H stretching vibrations of the pyridine rings, typically observed above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations within the pyridine rings, usually found in the 1400-1600 cm⁻¹ region.

  • Ring breathing modes of pyridine.

  • C-H in-plane and out-of-plane bending vibrations .

Coordination of pyridine to the nickel(II) center is expected to cause slight shifts in the positions of these bands compared to free pyridine. Additionally, low-frequency bands corresponding to Ni-N and Ni-Cl stretching vibrations can be observed, which are direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy

For an octahedral d⁸ complex like dichlorotetrakis(pyridine)nickel(II), the electronic spectrum is expected to show spin-allowed d-d transitions. Typically, three absorption bands are predicted, corresponding to the following transitions from the ³A₂g ground state:

  • ³A₂g → ³T₂g

  • ³A₂g → ³T₁g(F)

  • ³A₂g → ³T₁g(P)

These transitions give rise to the characteristic color of the complex. The exact positions of these bands depend on the ligand field strength.

Magnetic Properties

With a d⁸ electron configuration in an octahedral field, dichlorotetrakis(pyridine)nickel(II) has two unpaired electrons in the e_g orbitals. Consequently, the complex is paramagnetic .[2] The magnetic moment is expected to be slightly above the spin-only value of 2.83 Bohr magnetons due to orbital contributions.

Experimental and Data Analysis Workflow

The logical flow from synthesis to structural characterization can be visualized as follows.

experimental_workflow synthesis Synthesis of [NiCl2(py)4] purification Purification and Crystallization synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray spectroscopy Spectroscopic Characterization (FTIR, UV-Vis) purification->spectroscopy magnetic Magnetic Susceptibility Measurement purification->magnetic structure_solution Structure Solution and Refinement xray->structure_solution data_analysis Data Analysis and Interpretation structure_solution->data_analysis spectroscopy->data_analysis magnetic->data_analysis final_structure Final Molecular Structure and Properties data_analysis->final_structure

Caption: A generalized workflow for the synthesis and characterization of dichlorotetrakis(pyridine)nickel(II).

References

In-depth Technical Guide: Stability and Storage of Dichlorotetrakis(pyridine)nickel(II) [NiCl2(PY)4]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorotetrakis(pyridine)nickel(II), with the chemical formula NiCl2(PY)4, is a coordination complex that serves as a valuable precursor in organonickel chemistry and catalysis.[1] Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, reactivity, and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the stability profile of NiCl2(PY)4, including its thermal properties and sensitivity to environmental factors, along with recommended storage and handling protocols.

Chemical and Physical Properties

NiCl2(PY)4 is a blue-green solid at room temperature. The nickel(II) center is octahedrally coordinated, with the two chloride ligands adopting a trans configuration.[2] This arrangement is a common feature for complexes of the type [MCl2(py)4]n+.[1]

Key Properties:

PropertyValueReference
Molecular FormulaC20H20Cl2N4Ni[2]
Molecular Weight446.01 g/mol [2]
AppearanceBlue-green solid
Coordination GeometryOctahedral[2]
Isomertrans[2]

Stability Profile

The stability of NiCl2(PY)4 is influenced by several factors, primarily temperature, moisture, and to a lesser extent, light.

Thermal Stability

Thermal analysis of transition metal pyridine (B92270) complexes reveals a general pattern of decomposition involving the sequential loss of pyridine ligands. For a closely related manganese complex, [Mn(NCSe)2(C5H5N)4], thermogravimetric analysis shows a two-step removal of the four pyridine ligands.[3] Similarly, studies on other nickel(II) mixed ligand complexes indicate that the complexes generally exhibit higher thermal stability compared to the free ligands.[4]

The thermal decomposition of the related pyridinium (B92312) tetrachloronickelate(II) complex is reported to proceed via dehydrohalogenation upon heating.[7] This suggests that the decomposition pathway of NiCl2(PY)4 may also involve the loss of HCl in addition to pyridine.

Summary of Thermal Behavior (based on related compounds):

  • Initial Decomposition: Likely involves the loss of pyridine ligands.

  • Decomposition Onset: Expected to be above room temperature, with a melting point potentially around 210°C, followed by decomposition.

  • Final Residue: Upon complete decomposition at high temperatures in an oxidizing atmosphere, the final product is likely to be nickel oxide.[6]

Sensitivity to Moisture (Hydrolysis)

NiCl2(PY)4 is hygroscopic and sensitive to moisture. The coordination of water molecules can lead to the displacement of the pyridine ligands, altering the composition and reactivity of the complex. The material safety data sheet for the analogous iron complex, dichlorotetrakis(pyridine)iron(II), explicitly states that it is sensitive to water. Therefore, it is crucial to handle NiCl2(PY)4 in a dry environment to prevent hydrolysis.

Photostability

Information regarding the photostability of NiCl2(PY)4 is limited. However, a study on pyridine transition metal complexes notes that the silver(I) pyridine complex is photosensitive, while the nickel(II) and copper(I) analogues were not found to be air-sensitive.[8][9] The photochemistry of transition metal complexes is generally complex and can involve ligand dissociation or redox reactions upon absorption of light.[10] Given the potential for photochemical reactions in coordination compounds, it is prudent to protect NiCl2(PY)4 from prolonged exposure to direct light.

Storage and Handling Protocols

To maintain the integrity and reactivity of NiCl2(PY)4, strict adherence to proper storage and handling procedures is essential.

Recommended Storage Conditions:

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).To prevent hydrolysis due to the hygroscopic nature of the compound.
Container Use a tightly sealed container.To minimize exposure to atmospheric moisture and air.
Temperature Store in a cool, dry place.To minimize thermal decomposition and potential degradation over time.
Light Protect from direct light.To prevent potential photochemical decomposition.

Handling Procedures:

  • All manipulations of NiCl2(PY)4 should be carried out in a glove box or under a stream of dry, inert gas.

  • Use dry solvents and glassware for any reactions involving this complex.

  • Avoid inhalation of dust and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Experimental Protocols (Cited Methodologies)

While a specific, detailed experimental protocol for the thermal analysis of NiCl2(PY)4 was not found in the reviewed literature, a general procedure for the thermogravimetric analysis of related nickel complexes can be outlined based on cited methodologies.

General Thermogravimetric Analysis (TGA) Protocol

This protocol is a generalized procedure based on the thermal analysis of similar transition metal complexes.[4][5][6]

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA) or differential scanning calorimeter (DSC) is typically used.

Sample Preparation:

  • A small amount of the sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in the TGA furnace.

Experimental Conditions:

  • Atmosphere: The analysis is usually performed under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied.

  • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

Data Analysis:

  • The TGA curve plots the percentage weight loss as a function of temperature.

  • The DTA or DSC curve shows endothermic or exothermic events associated with phase transitions (like melting) and decomposition.

  • The temperatures of the onset of decomposition and the temperatures of maximum weight loss are determined from the TGA and its derivative (DTG) curves.

Logical Relationships and Decomposition Pathway

The stability and decomposition of NiCl2(PY)4 are governed by the strength of the coordinate bonds and the influence of external factors.

Chemical Equilibrium and Decomposition

The coordination of pyridine to the nickel(II) center is a reversible process. In the presence of moisture or other strongly coordinating ligands, the pyridine ligands can be displaced. The thermal decomposition is an irreversible process that proceeds through the cleavage of the Ni-N and Ni-Cl bonds.

cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis NiCl2_PY4 NiCl₂(PY)₄ (Solid) NiCl2_2PY NiCl₂(PY)₂ (Intermediate) NiCl2_PY4->NiCl2_2PY Δ, -2PY Py_gas 4 PY (Gas) NiCl2_PY4_aq [Ni(PY)₄(H₂O)₂]²⁺ + 2Cl⁻ (Aqueous) NiCl2_PY4->NiCl2_PY4_aq + H₂O NiCl2 NiCl₂ (Intermediate) NiCl2_2PY->NiCl2 Δ, -2PY NiO NiO (Residue) NiCl2->NiO Δ, +O₂

Caption: Proposed decomposition and hydrolysis pathway for NiCl2(PY)4.

This diagram illustrates the proposed thermal decomposition pathway of NiCl2(PY)4, which is believed to occur in a stepwise manner with the loss of pyridine ligands, ultimately forming nickel oxide at high temperatures in the presence of oxygen. It also shows the potential for hydrolysis in the presence of water.

Conclusion

Dichlorotetrakis(pyridine)nickel(II) is a moisture-sensitive compound that requires careful handling and storage under inert conditions to maintain its chemical integrity. While specific quantitative data on its thermal decomposition is not extensively documented, analysis of related compounds suggests a multi-step decomposition process initiated by the loss of pyridine ligands at elevated temperatures. For researchers, scientists, and professionals in drug development, adherence to the storage and handling protocols outlined in this guide is critical for ensuring the reliability of experimental results and maintaining a safe laboratory environment. Further detailed thermal analysis studies on NiCl2(PY)4 would be beneficial to precisely quantify its thermal stability parameters.

References

Electronic Configuration of Ni(II) in NiCl₂(PY)₄: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the electronic configuration of the Nickel(II) ion in the coordination complex dichloridotetrakis(pyridine)nickel(II), denoted as NiCl₂(PY)₄. A thorough examination of the compound's coordination geometry, the oxidation state of the central metal ion, and the application of ligand field theory is presented. The d-orbital splitting in the octahedral ligand field and the resulting electronic arrangement are detailed, supported by quantitative data and visual representations. This document serves as a foundational resource for understanding the electronic structure of this and similar Ni(II) complexes, which is crucial for predicting their magnetic properties, reactivity, and potential applications in catalysis and materials science.

Introduction

The coordination complex NiCl₂(PY)₄ is a subject of interest in various chemical research areas due to its catalytic activities. A fundamental understanding of its electronic structure is paramount for elucidating its reaction mechanisms and designing novel applications. This guide focuses on the electronic configuration of the central Nickel(II) ion, which dictates the complex's intrinsic properties.

Structure and Bonding

The complex NiCl₂(PY)₄ consists of a central nickel ion coordinated to four pyridine (B92270) (PY) molecules and two chloride (Cl⁻) ions. X-ray crystallography studies of similar compounds suggest a six-coordinate, octahedral geometry around the Ni(II) center. In this arrangement, the four pyridine ligands typically occupy the equatorial positions, while the two chloride ligands are situated in the axial positions, leading to a trans-octahedral geometry.

Determination of Ni(II) Electronic State

Oxidation State of Nickel

The pyridine ligands are neutral molecules, and each chloride ligand carries a charge of -1. To maintain the overall neutrality of the complex, the nickel ion must possess an oxidation state of +2.

  • Charge of Pyridine (PY): 0

  • Charge of Chloride (Cl⁻): -1

  • Overall Charge of Complex: 0

  • Calculation: Oxidation State of Ni + 4(0) + 2(-1) = 0 => Oxidation State of Ni = +2

Therefore, the central metal ion is Ni(II).

d-Electron Count

A neutral nickel atom has the electron configuration [Ar] 3d⁸ 4s². Upon losing two electrons to form the Ni(II) ion, the resulting electron configuration is [Ar] 3d⁸. This means the Ni(II) ion has eight electrons in its 3d orbitals.

Ligand Field Theory and d-Orbital Splitting

In an octahedral ligand field, the five degenerate d-orbitals of the central metal ion split into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g). The energy difference between these sets is denoted as Δₒ (the octahedral splitting parameter).

The ligands, pyridine and chloride, influence the magnitude of Δₒ. Pyridine is a moderately strong-field ligand, while chloride is a weak-field ligand in the spectrochemical series. The combined effect of these ligands creates an octahedral field that is not exceptionally strong.

Electronic Configuration of Ni(II) in the Octahedral Field

For a d⁸ metal ion like Ni(II) in an octahedral field, the electronic configuration is determined by filling the d-orbitals according to the Aufbau principle and Hund's rule.

  • The first six electrons will occupy the lower energy t₂g orbitals and will be paired.

  • The remaining two electrons will then occupy the two higher energy e_g orbitals. To maximize spin multiplicity (Hund's rule), these two electrons will remain unpaired with parallel spins.

Therefore, the electronic configuration of Ni(II) in NiCl₂(PY)₄ is (t₂g)⁶(e_g)² .

A key point for d⁸ octahedral complexes is that this electronic configuration is the same regardless of whether the ligand field is weak (high-spin) or strong (low-spin). There is no possibility of a low-spin diamagnetic state, as the eighth electron must occupy an e_g orbital. Consequently, all octahedral Ni(II) complexes are paramagnetic and possess two unpaired electrons. The expected magnetic moment for a high-spin octahedral Ni(II) complex is typically in the range of 2.9 - 3.3 Bohr magnetons (B.M.).

Data Presentation

The following table summarizes the key electronic properties of Ni(II) in NiCl₂(PY)₄.

PropertyValue
Central Metal IonNickel (Ni)
Oxidation State+2
d-Electron Count8 (d⁸)
Coordination GeometryOctahedral
Electronic Configuration(t₂g)⁶(e_g)²
Number of Unpaired Electrons2
Spin StateHigh-spin
Predicted Magnetic PropertyParamagnetic

Visualization of d-Orbital Splitting

The following diagram illustrates the splitting of the d-orbitals in the octahedral ligand field of NiCl₂(PY)₄ and the resulting electronic configuration of the Ni(II) ion.

Caption: d-orbital splitting diagram for Ni(II) in an octahedral field.

Experimental Protocols

The determination of the electronic configuration of Ni(II) in NiCl₂(PY)₄ is primarily based on theoretical principles but can be experimentally verified using techniques such as:

  • Magnetic Susceptibility Measurements (e.g., Gouy Balance or SQUID Magnetometer): This experiment would be crucial to confirm the paramagnetic nature of the complex and to determine the effective magnetic moment, which is directly related to the number of unpaired electrons.

    • Protocol: A finely powdered sample of NiCl₂(PY)₄ is weighed and placed in a magnetic field of known strength. The force exerted on the sample by the magnetic field is measured. The mass susceptibility is then calculated and converted to molar susceptibility. The effective magnetic moment (μ_eff) is then determined using the equation μ_eff = 2.828 * (χ_M * T)^(1/2), where χ_M is the molar magnetic susceptibility and T is the absolute temperature.

  • UV-Visible Spectroscopy: The electronic absorption spectrum of the complex would show d-d transitions. The energies of these transitions are related to the octahedral splitting parameter (Δₒ) and the Racah parameter (B), providing insight into the ligand field strength and electron-electron repulsion in the d-orbitals.

    • Protocol: A solution of NiCl₂(PY)₄ in a suitable non-coordinating solvent is prepared. The absorption spectrum is recorded over the UV-Visible range (typically 200-800 nm) using a spectrophotometer. The wavelengths of maximum absorbance (λ_max) are identified, and the corresponding transition energies are calculated.

Conclusion

The electronic configuration of the Ni(II) ion in the octahedral complex NiCl₂(PY)₄ is determined to be (t₂g)⁶(e_g)². This configuration, arising from the d⁸ electron count of the Ni(II) ion in an octahedral ligand field, results in a high-spin state with two unpaired electrons, rendering the complex paramagnetic. This fundamental electronic description is essential for a deeper understanding of the chemical and physical properties of this important coordination compound.

Dichlorotetrakis(pyridine)nickel(II): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄], is a coordination complex of significant interest in inorganic synthesis and materials science. Its utility as a precursor for the synthesis of various organonickel compounds and its paramagnetic nature make it a valuable subject of study. This technical guide provides a comprehensive review of the synthesis, structural characterization, spectroscopic properties, and magnetic behavior of dichlorotetrakis(pyridine)nickel(II), with a focus on presenting quantitative data and detailed experimental protocols.

Synthesis and Structure

The synthesis of dichlorotetrakis(pyridine)nickel(II) is typically achieved through the reaction of a nickel(II) salt with an excess of pyridine (B92270). The resulting blue-green crystals are stable under normal conditions and serve as a convenient source of Ni(II) for further reactions.

Molecular Structure

The complex exhibits an octahedral coordination geometry with the two chloride ligands in a trans configuration.[1][2][3] The nickel center is coordinated to four pyridine molecules in the equatorial plane and two chloride ions in the axial positions.

Diagram: Synthesis Workflow of Dichlorotetrakis(pyridine)nickel(II)

Synthesis_Workflow reagent1 Nickel(II) Salt (e.g., NiCl₂·6H₂O) reaction Reaction Mixture reagent1->reaction reagent2 Pyridine (excess) reagent2->reaction solvent Solvent (e.g., Ethanol) solvent->reaction crystallization Crystallization reaction->crystallization product Dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄] crystallization->product

Caption: Synthesis of dichlorotetrakis(pyridine)nickel(II).

The molecular structure has been determined by single-crystal X-ray diffraction, providing precise bond lengths and angles.

Diagram: Molecular Structure of Dichlorotetrakis(pyridine)nickel(II)

Molecular_Structure Ni Ni Cl1 Cl Ni->Cl1 2.433(1) Å Cl2 Cl Ni->Cl2 N1 N Ni->N1 2.121(3) Å N2 N Ni->N2 N3 N Ni->N3 N4 N Ni->N4 Py1 Py N1->Py1 Py2 Py N2->Py2 Py3 Py N3->Py3 Py4 Py N4->Py4

Caption: Coordination environment of the Nickel(II) ion.

Quantitative Data

Crystallographic Data

The crystal structure of dichlorotetrakis(pyridine)nickel(II) has been determined to be tetragonal with the space group I4₁/acd.[1][3]

ParameterValueReference
Molecular FormulaC₂₀H₂₀Cl₂N₄Ni[4]
Molecular Weight ( g/mol )446.01[1][3]
Crystal SystemTetragonal[1][3]
Space GroupI4₁/acd[1][3]
a (Å)15.783(3)[1][3]
c (Å)16.965(8)[1][3]
V (ų)4226(2)[1][3]
Z8[1][3]
Dₓ (Mg m⁻³)1.402[1][3]
RadiationMo Kα (λ = 0.71069 Å)[1][3]
Temperature (K)193[1][3]
Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)Reference
Ni-Cl2.433(1)N-Ni-Cl90.0(9)[1][3]
Ni-N2.121(3)[1][3]
Magnetic Properties

Dichlorotetrakis(pyridine)nickel(II) is a paramagnetic complex.[3] The magnetic properties arise from the two unpaired electrons in the d-orbitals of the Ni(II) ion in an octahedral ligand field.

PropertyValue/DescriptionReference
Magnetic BehaviorParamagnetic[3]

Experimental Protocols

Synthesis of Dichlorotetrakis(pyridine)nickel(II)

This protocol is a representative procedure based on literature descriptions.

Materials:

Procedure:

  • Dissolve a measured amount of nickel(II) chloride hexahydrate in a minimal amount of ethanol.

  • To this solution, add an excess of pyridine dropwise with stirring. A color change to blue-green and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for a period of time (e.g., 1-2 hours) to ensure complete reaction.

  • Collect the resulting blue-green crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product in a desiccator over a suitable drying agent.

Characterization Methods

The following are generalized protocols for the characterization of dichlorotetrakis(pyridine)nickel(II).

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex with dry KBr.

  • Data Collection: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Analysis: Identify characteristic vibrational bands for the pyridine ligands and potential Ni-N and Ni-Cl stretching frequencies.

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol or pyridine) to prepare a solution of known concentration.

  • Data Collection: Record the absorption spectrum over the UV-Vis range (e.g., 200-800 nm) using the pure solvent as a reference.

  • Analysis: Identify the d-d electronic transitions characteristic of an octahedral Ni(II) complex.

  • Instrument: A simultaneous thermal analyzer (TGA/DSC).

  • Sample Preparation: Place a small, accurately weighed amount of the complex into an alumina (B75360) or platinum crucible.

  • Data Collection: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).[5][6]

  • Analysis: Analyze the thermogram for mass loss events (TGA) corresponding to the loss of pyridine ligands and subsequent decomposition, and for thermal events such as melting or decomposition (DSC).

Reactions

Dichlorotetrakis(pyridine)nickel(II) is a versatile starting material in organonickel chemistry. It readily undergoes ligand substitution reactions. For example, it reacts with trimethylsilylmethylmagnesium chloride in the presence of excess pyridine to yield the unstable dialkyl derivative [Ni(CH₂SiMe₃)₂(py)₂].[7]

Conclusion

Dichlorotetrakis(pyridine)nickel(II) is a well-characterized coordination complex with a defined octahedral structure. Its straightforward synthesis and utility as a precursor make it an important compound in the field of inorganic and organometallic chemistry. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this and related nickel complexes.

References

Safety Data Sheet: Dichlorotetrakis(pyridine)nickel(II) [NiCl2(PY)4]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental protocols related to Dichlorotetrakis(pyridine)nickel(II) [NiCl2(PY)4]. Given the limited availability of a specific Safety Data Sheet (SDS) for this complex, this guide incorporates data from SDSs for Nickel(II) chloride (NiCl2), a primary component, to ensure a thorough safety profile.

Chemical Identification and Physical Properties

Dichlorotetrakis(pyridine)nickel(II) is a coordination complex with the following identifiers and properties:

PropertyValueReference
Synonyms Tetrapyridyl nickel (II) dichloride, Dichlorotetrakis(pyridine)nickel[1]
CAS Number 14076-99-4[1]
Molecular Formula C20H20Cl2N4Ni[1]
Molecular Weight 446.00 g/mol
Appearance Light blue to blue powder/solid[1]
Melting Point >300 °C[1]
Solubility Soluble in ethanol (B145695).[2][3] Solubility in water is not explicitly stated for the complex, but Nickel(II) chloride is highly soluble in water.[3][4]
Storage Temperature 2-8°C, in a sealed container, away from moisture.[1]

Hazard Identification and GHS Classification

This complex is considered hazardous. The GHS classification is based on available data for the complex and the well-documented hazards of Nickel(II) chloride.

Hazard CategoryGHS ClassificationHazard StatementSignal Word
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedDanger
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaledDanger
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation -H319: Causes serious eye irritationWarning
Respiratory Sensitization Category 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledDanger
Skin Sensitization Category 1H317: May cause an allergic skin reactionWarning
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defectsWarning
Carcinogenicity Category 1AH350: May cause cancer by inhalationDanger
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn childDanger
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaledDanger
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic lifeWarning
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effectsWarning

Data derived from SDS for Nickel(II) chloride and available information for Dichlorotetrakis(pyridine)nickel.[5][6][7][8]

Pictograms:

GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment), GHS07 (Exclamation Mark)[5]

First-Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8][9]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical aid. "Nickel itch," a form of dermatitis, may result from sensitization.[9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[9]
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[9]

Handling, Storage, and Disposal

Proper handling and storage are crucial to minimize risk.

AspectProcedure
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[6] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep locked up.[8] The compound is hygroscopic. Recommended storage is between 2-8°C.[1]
Disposal Dispose of contents/container to an approved waste disposal plant.[8] Avoid release to the environment.[8]

Experimental Protocols

Synthesis of Dichlorotetrakis(pyridine)nickel(II)

This protocol outlines a general method for the synthesis of the title compound.

Materials:

  • Nickel(II) chloride (NiCl2) or Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Pyridine (B92270) (C5H5N)

  • Ethanol (anhydrous)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum desiccator with silica (B1680970) gel

Procedure:

  • Dissolve a measured amount of Nickel(II) chloride in anhydrous ethanol with continuous stirring. The solution will be greenish-blue.[2]

  • Slowly add a stoichiometric excess of pyridine dropwise to the nickel chloride solution while stirring. A color change to deep blue is typically observed.[2]

  • The reaction mixture is stirred for several hours at room temperature.[2]

  • For completion, the mixture can be refluxed for several hours.[2][11]

  • Allow the mixture to cool and stand, during which time a precipitate will form.[2]

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with small portions of cold ethanol to remove unreacted starting materials.[2]

  • Dry the final product in a vacuum desiccator over a drying agent like silica gel.[2]

Diagrams and Workflows

Logical Workflow for Safe Handling of NiCl2(PY)4

G Workflow for Safe Handling of NiCl2(PY)4 cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Obtain Special Instructions (Read SDS) B Don Personal Protective Equipment (PPE) - Gloves, Lab Coat, Goggles A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh Compound in Ventilated Area C->D E Perform Experimental Work (e.g., Synthesis, Reaction) D->E F Avoid Dust Generation E->F Throughout G Decontaminate Work Area E->G H Dispose of Waste Properly (Hazardous Waste Stream) G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of NiCl2(PY)4.

Synthesis Protocol Workflow

G Synthesis Workflow for NiCl2(PY)4 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation A Dissolve NiCl2 in Ethanol B Add Pyridine Dropwise A->B C Stir at Room Temperature B->C D Reflux Mixture C->D E Cool and Precipitate D->E F Vacuum Filtration E->F G Wash with Ethanol F->G H Dry in Desiccator G->H

Caption: A workflow diagram for the synthesis of NiCl2(PY)4.

References

Methodological & Application

Application Notes and Protocols for NiCl2(py)4 in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄], as a precatalyst in cross-coupling reactions. The focus is on a novel one-pot, three-component synthesis of β,β-disubstituted vinyl sulfones, a class of compounds with significant potential in medicinal chemistry and materials science.

Application: Three-Component Synthesis of β,β-Disubstituted Vinyl Sulfones

The use of NiCl₂(py)₄ offers an efficient and straightforward method for the synthesis of β,β-disubstituted vinyl sulfones from terminal alkynes, sulfonyl hydrazides, and trialkyl borates. This one-pot reaction demonstrates high atom economy and broad substrate scope, making it a valuable tool for the construction of complex organic molecules.

General Reaction Scheme

The overall transformation involves the nickel-catalyzed coupling of a terminal alkyne, a sulfonyl hydrazide (as the sulfonyl source), and a trialkyl borate (B1201080) (as the alkyl source) to stereoselectively form the desired vinyl sulfone.

dot

Caption: General scheme for the NiCl₂(py)₄-catalyzed synthesis of β,β-disubstituted vinyl sulfones.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various β,β-disubstituted vinyl sulfones using NiCl₂(py)₄ as the precatalyst under optimized reaction conditions.

EntryAlkyne (R¹)Sulfonyl Hydrazide (R²)Trialkyl Borate (R³)ProductYield (%)
1Phenylp-TolylTriethyl Borate(E)-1-(1-phenylprop-1-en-2-ylsulfonyl)-4-methylbenzene85
24-Methylphenylp-TolylTriethyl Borate(E)-1-methyl-4-(1-(p-tolyl)prop-1-en-2-ylsulfonyl)benzene82
34-Methoxyphenylp-TolylTriethyl Borate(E)-1-methoxy-4-(1-(p-tolyl)prop-1-en-2-ylsulfonyl)benzene88
44-Chlorophenylp-TolylTriethyl Borate(E)-1-chloro-4-(1-(p-tolyl)prop-1-en-2-ylsulfonyl)benzene78
52-Thienylp-TolylTriethyl Borate(E)-2-(1-(thiophen-2-yl)prop-1-en-2-ylsulfonyl)-4-methylbenzene75
6Cyclohexylp-TolylTriethyl Borate(E)-1-((1-cyclohexylprop-1-en-2-yl)sulfonyl)-4-methylbenzene70
7PhenylBenzenesulfonylTriethyl Borate(E)-1-(1-phenylprop-1-en-2-ylsulfonyl)benzene80
8Phenyl4-ChlorobenzenesulfonylTriethyl Borate(E)-1-chloro-4-((1-phenylprop-1-en-2-yl)sulfonyl)benzene77
9Phenylp-TolylTrimethyl Borate(E)-1-(1-phenylbut-1-en-2-ylsulfonyl)-4-methylbenzene83
10Phenylp-TolylTri-n-propyl Borate(E)-1-(1-phenylpent-1-en-2-ylsulfonyl)-4-methylbenzene79

Experimental Protocols

Materials and Methods
  • Precatalyst: NiCl₂(py)₄ can be synthesized from NiCl₂·6H₂O and pyridine (B92270) or purchased from commercial suppliers. It should be stored in a desiccator.

  • Reagents: Terminal alkynes, sulfonyl hydrazides, and trialkyl borates were purchased from commercial sources and used without further purification unless otherwise noted.

  • Solvent: Anhydrous 1,4-dioxane (B91453) was used as the solvent.

  • Inert Atmosphere: Reactions were carried out under a nitrogen or argon atmosphere to prevent oxidation of the catalyst and reagents.

General Procedure for the Three-Component Synthesis of β,β-Disubstituted Vinyl Sulfones
  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂(py)₄ (0.025 mmol, 5 mol%).

  • Add the sulfonyl hydrazide (0.55 mmol, 1.1 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Add the terminal alkyne (0.5 mmol, 1.0 equiv) via syringe.

  • Add the trialkyl borate (1.0 mmol, 2.0 equiv) via syringe.

  • Place the sealed reaction tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired β,β-disubstituted vinyl sulfone.

Catalytic Cycle and Mechanistic Overview

The proposed catalytic cycle for this transformation involves the in situ generation of a Ni(0) species from the Ni(II) precatalyst. This is followed by a series of oxidative addition, migratory insertion, and reductive elimination steps.

dot

Catalytic_Cycle NiII_precat NiCl₂(py)₄ (Ni(II) Precatalyst) Ni0_active LₙNi(0) (Active Catalyst) NiII_precat->Ni0_active Ox_add_alkyne Alkyne Complex Ni0_active->Ox_add_alkyne Mig_insert_sulfonyl Vinylnickel(II) Sulfinate Ox_add_alkyne->Mig_insert_sulfonyl Transmetalation Alkyl(vinyl)nickel(II) Complex Mig_insert_sulfonyl->Transmetalation Red_elim Ni(II) Product Complex Transmetalation->Red_elim Red_elim->Ni0_active Reductive Elimination reductant_label Reduction (e.g., by borate or impurity) alkyne_label R¹-C≡CH sulfonyl_label R²SO₂⁻ borate_label B(OR³)₃ (Transmetalation) product_label Product (Vinyl Sulfone)

Caption: Proposed catalytic cycle for the synthesis of β,β-disubstituted vinyl sulfones.

The reaction is initiated by the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. Oxidative addition of the alkyne and subsequent migratory insertion of the sulfonyl group (derived from the sulfonyl hydrazide) forms a vinylnickel(II) intermediate. Transmetalation with the trialkyl borate introduces the alkyl group, and subsequent reductive elimination releases the final vinyl sulfone product and regenerates the Ni(0) catalyst.

Safety and Handling

  • NiCl₂(py)₄: Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Handle with care in a fume hood.

  • Reagents: Refer to the Safety Data Sheets (SDS) for all reagents used in the experimental protocols.

  • General Precautions: The reactions are performed at elevated temperatures and under an inert atmosphere. Standard Schlenk line techniques should be employed.

These application notes provide a comprehensive guide for the utilization of NiCl₂(py)₄ as a precatalyst in the synthesis of β,β-disubstituted vinyl sulfones. The provided protocols and data are intended to facilitate the adoption of this methodology in research and development settings.

Application Notes and Protocols: NiCl₂(PY)₄ Catalyzed Synthesis of Vinyl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vinyl sulfones is of significant interest in organic chemistry and drug development due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. This document provides detailed application notes and protocols for the synthesis of β,β-disubstituted vinyl sulfones via a nickel-catalyzed intermolecular carbosulfonylation of alkynes. The described method utilizes the readily available and effective catalyst, dichlorotetrakis(pyridine)nickel(II) (NiCl₂(PY)₄), in a multicomponent reaction involving alkynes, organoboronic acids, and sulfonyl chlorides. This process is characterized by its high regio- and stereocontrol, proceeding through the in situ generation of sulfonyl radicals under mild reaction conditions.[1][2]

Reaction Principle

The core of this methodology is a three-component reaction that efficiently constructs β,β-disubstituted vinyl sulfones. The reaction is catalyzed by NiCl₂(PY)₄ and involves the coupling of an alkyne, an organoboronic acid, and a sulfonyl chloride. The nickel catalyst facilitates the generation of a sulfonyl radical from the sulfonyl chloride, which then participates in a cascade of reactions leading to the final vinyl sulfone product with high stereoselectivity.[1][2]

Experimental Protocols

This section provides a general experimental protocol for the NiCl₂(PY)₄ catalyzed synthesis of β,β-disubstituted vinyl sulfones as described by Nevado and co-workers.

Materials and Reagents:

  • NiCl₂(PY)₄ (10 mol%)

  • 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (L) (10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.7 equivalents)

  • Alkyne (1.0 equivalent)

  • Organoboronic acid (2.0 equivalents)

  • Sulfonyl chloride (2.0 equivalents)

  • Toluene (PhMe), anhydrous

General Procedure:

  • To an oven-dried reaction vessel, add NiCl₂(PY)₄ (10 mol%), 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (ligand L, 10 mol%), and K₃PO₄ (2.7 equivalents).

  • The vessel is then sealed and subjected to three cycles of vacuum and backfilling with an inert atmosphere (e.g., argon or nitrogen).

  • Under the inert atmosphere, add the alkyne (1.0 equivalent), organoboronic acid (2.0 equivalents), sulfonyl chloride (2.0 equivalents), and anhydrous toluene.

  • The reaction mixture is then stirred at 80 °C for 16 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired β,β-disubstituted vinyl sulfone.

Data Presentation: Substrate Scope and Yields

The NiCl₂(PY)₄ catalyzed carbosulfonylation of alkynes demonstrates a broad substrate scope with good to excellent yields. The following tables summarize the performance of the reaction with various alkynes, organoboronic acids, and sulfonyl chlorides.

Table 1: Variation of the Alkyne Substrate

EntryAlkyne (R¹)Organoboronic Acid (R²)Sulfonyl Chloride (R³)ProductYield (%)
1Phenylacetylene4-tert-Butylphenylboronic acidBenzenesulfonyl chloride(E)-(2-(phenylsulfonyl)-1-(4-(tert-butyl)phenyl)vinyl)benzene83
24-Methoxyphenylacetylene4-tert-Butylphenylboronic acidBenzenesulfonyl chloride(E)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-1-(4-(tert-butyl)phenyl)ethene77
34-Fluorophenylacetylene4-tert-Butylphenylboronic acidBenzenesulfonyl chloride(E)-1-(4-fluorophenyl)-2-(phenylsulfonyl)-1-(4-(tert-butyl)phenyl)ethene44
4Thiophen-2-ylacetylene4-tert-Butylphenylboronic acidBenzenesulfonyl chloride(E)-2-(2-(phenylsulfonyl)-1-(4-(tert-butyl)phenyl)vinyl)thiophene92
5Cyclohexylacetylene4-tert-Butylphenylboronic acidBenzenesulfonyl chloride(E)-(1-cyclohexyl-2-(phenylsulfonyl)vinyl)-4-(tert-butyl)benzene80

Table 2: Variation of the Organoboronic Acid Substrate

EntryAlkyne (R¹)Organoboronic Acid (R²)Sulfonyl Chloride (R³)ProductYield (%)
1PhenylacetylenePhenylboronic acidBenzenesulfonyl chloride(E)-(1,2-diphenylvinyl)sulfonyl)benzene86
2Phenylacetylene4-Methoxyphenylboronic acidBenzenesulfonyl chloride(E)-(1-(4-methoxyphenyl)-2-phenylvinyl)sulfonyl)benzene42
3Phenylacetylene4-Bromophenylboronic acidBenzenesulfonyl chloride(E)-(1-(4-bromophenyl)-2-phenylvinyl)sulfonyl)benzene42
4Methyl propiolatePhenylboronic acidBenzenesulfonyl chloride(E)-methyl 2-phenyl-3-(phenylsulfonyl)acrylate75

Table 3: Variation of the Sulfonyl Chloride Substrate

EntryAlkyne (R¹)Organoboronic Acid (R²)Sulfonyl Chloride (R³)ProductYield (%)
1Phenylacetylene4-tert-Butylphenylboronic acid4-Methylbenzenesulfonyl chloride(E)-(2-(p-tolylsulfonyl)-1-(4-(tert-butyl)phenyl)vinyl)benzene85
2Phenylacetylene4-tert-Butylphenylboronic acid4-Methoxybenzenesulfonyl chloride(E)-(2-((4-methoxyphenyl)sulfonyl)-1-(4-(tert-butyl)phenyl)vinyl)benzene78
3Phenylacetylene4-tert-Butylphenylboronic acidThiophene-2-sulfonyl chloride(E)-2-((1-(4-(tert-butyl)phenyl)-2-phenylvinyl)sulfonyl)thiophene70
4Phenylacetylene4-tert-Butylphenylboronic acidCyclopropanesulfonyl chloride(E)-(1-cyclopropylsulfonyl)-2-phenyl-2-(4-(tert-butyl)phenyl)ethene65

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NiCl₂(PY)₄ catalyzed synthesis of vinyl sulfones.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product reagents Combine NiCl₂(PY)₄, Ligand, K₃PO₄ in a dry vessel inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert addition Add Alkyne, Boronic Acid, Sulfonyl Chloride, and Toluene inert->addition heating Heat at 80 °C for 16 hours addition->heating cooling Cool to Room Temperature heating->cooling evaporation Remove Solvent under Reduced Pressure cooling->evaporation purification Purify by Column Chromatography evaporation->purification product β,β-Disubstituted Vinyl Sulfone purification->product

Caption: General experimental workflow for the synthesis of vinyl sulfones.

Proposed Catalytic Cycle

The proposed mechanism for this nickel-catalyzed carbosulfonylation involves a radical pathway. The key steps are outlined in the diagram below.

G NiII Ni(II) Complex NiI Ni(I) Complex NiII->NiI Reduction ArNiI Ar-Ni(I) NiI->ArNiI Transmetalation VinylNiII Vinyl-Ni(II) NiI->VinylNiII ArNiIII Vinyl-Ni(III)-Ar ArNiI->ArNiIII RSO2_rad R³SO₂• ArNiI->RSO2_rad SET ArNiIII->NiI Reforms Ni(I) Product Vinyl Sulfone Product ArNiIII->Product Reductive Elimination VinylNiII->ArNiIII Oxidative Addition RSO2Cl R³SO₂Cl RSO2Cl->RSO2_rad Generation Vinyl_rad Vinyl Radical RSO2_rad->Vinyl_rad Radical Addition Alkyne R¹-C≡C-H Alkyne->Vinyl_rad Vinyl_rad->VinylNiII Radical Trapping ArBOH2 R²B(OH)₂ ArBOH2->ArNiI

Caption: Proposed catalytic cycle for the carbosulfonylation of alkynes.

References

Application Notes and Protocols for NiCl₂(py)₄ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄] as a catalyst in various organic cross-coupling reactions. This versatile and cost-effective nickel catalyst has demonstrated efficacy in forming carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in medicinal chemistry and drug development.

Introduction to NiCl₂(py)₄ Catalysis

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to traditional palladium-catalyzed methods due to nickel's lower cost and unique reactivity.[1][2] NiCl₂(py)₄ is an air-stable, solid precatalyst that can be readily handled, making it an attractive option for various laboratory settings. The pyridine (B92270) ligands can be displaced by other ligands or reaction partners in situ to generate the active catalytic species. This catalyst is particularly effective in Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions.

The general catalytic cycle for these reactions involves the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of an electrophile, transmetalation with a nucleophile, and reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst.[3]

Key Applications

NiCl₂(py)₄ and related nickel complexes are instrumental in the synthesis of a wide array of organic molecules, including:

  • Biaryls: Important structural motifs in many pharmaceutical compounds.

  • Alkyl-Aryl Compounds: Key for introducing alkyl chains to aromatic systems.

  • Heterocyclic Derivatives: Essential for constructing complex drug-like molecules.[4]

Experimental Protocols

The following protocols are representative examples of how NiCl₂(py)₄ can be employed in common cross-coupling reactions. Note: Reactions involving organometallic reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Catalyst Preparation: Synthesis of NiCl₂(PPh₃)₂ (A Common Analogue)

While NiCl₂(py)₄ is commercially available, analogous phosphine-ligated nickel catalysts are often prepared in situ or from hydrated nickel chloride. This protocol for NiCl₂(PPh₃)₂ illustrates a general procedure for preparing such catalysts.[3][5]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Triphenylphosphine (PPh₃)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve NiCl₂·6H₂O (0.5 g) in ethanol (7 mL).[3]

  • Degas the solution by bubbling nitrogen through it for 15 minutes.[3]

  • Quickly add PPh₃ (1.2 g) to the solution and seal the flask.[3]

  • Stir the mixture in an 80 °C water bath for one hour.[3]

  • Allow the mixture to cool to room temperature, then place it in an ice-water bath for ten minutes.[3]

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with small portions of cold ethanol and then diethyl ether.[3]

  • Dry the product under vacuum to obtain the NiCl₂(PPh₃)₂ catalyst.[3]

Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the nickel-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[4][6]

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • NiCl₂(py)₄ or an analogous Ni(II) precatalyst (e.g., NiCl₂(PCy₃)₂) (1-5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2-4.5 equivalents)

  • Anhydrous solvent (e.g., 2-Me-THF, t-amyl alcohol, or toluene)[4][6]

Procedure:

  • To an oven-dried Schlenk flask, add the Ni(II) precatalyst (e.g., 5 mol% of NiCl₂(PCy₃)₂), aryl halide (1.0 equiv.), arylboronic acid (1.2-2.5 equiv.), and K₃PO₄ (4.5 equiv.).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for 12-24 hours.[4]

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol for Kumada Coupling

This protocol provides a general method for the cross-coupling of an aryl halide with a Grignard reagent.[1][7]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Grignard reagent (e.g., phenylmagnesium bromide) (1.2-2.0 equivalents)

  • NiCl₂(py)₄ or an analogous Ni(II) precatalyst (e.g., NiCl₂(dppe)) (5-15 mol%)

  • Anhydrous solvent (e.g., THF, Toluene)[1][8]

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), Ni(II) precatalyst (15 mol %), and anhydrous toluene (B28343) to a flame-dried vial.[1]

  • Slowly add the Grignard reagent (2.0 equiv.) dropwise to the reaction mixture at 0 °C.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1][8]

  • Quench the reaction by slowly adding 1 M HCl at 0 °C.[8]

  • Extract the product with ethyl acetate, wash with saturated NaHCO₃ and brine, and dry over anhydrous MgSO₄.[8]

  • Filter, concentrate, and purify the product by silica gel chromatography.

Protocol for Negishi Coupling

This protocol outlines a general procedure for the cross-coupling of an organic halide with an organozinc reagent.[9][10]

Materials:

  • Organic halide (e.g., aryl bromide, vinyl triflate)

  • Organozinc reagent (prepared in situ or from a commercial source) (1.5-2.0 equivalents)

  • NiCl₂(py)₄ or an analogous Ni(II) precatalyst (e.g., Ni(acac)₂) (5 mol%)

  • Anhydrous solvent (e.g., THF, DMA)[11]

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the Ni(II) precatalyst and any additional ligands if required.

  • Add the anhydrous solvent, followed by the organic halide (1.0 equiv.).

  • Add the organozinc reagent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.[11]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product via column chromatography.

Data Presentation

The following tables summarize representative quantitative data from various nickel-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Various Electrophiles with Phenylboronic Acid [4]

EntryElectrophile (X)Yield (t-amyl alcohol)Yield (2-Me-THF)
1OSO₂NMe₂100%100%
2OCONEt₂57%50%
3OPiv94%100%
4OMs97%95%
5OTs100%98%
6OTf100%100%
7Cl100%94%
8Br97%92%
9I100%97%
Conditions: NiCl₂(PCy₃)₂ (5 mol %), substrate (1.00 equiv), phenylboronic acid (2.50 equiv), K₃PO₄ (4.50 equiv), 100 °C, 12 h. Yields determined by ¹H NMR.[4]

Table 2: Kumada Coupling of Tertiary Alkylmagnesium Halides with Aryl Bromides [12]

EntryAryl BromideGrignard ReagentYieldRatio (Retention:Isomerization)
14-Bromoanisolet-BuMgCl90%40:1
24-Bromotoluenet-BuMgCl85%35:1
31-Bromo-4-(trifluoromethyl)benzenet-BuMgCl78%>50:1
Conditions: NiCl₂·1.5H₂O, NHC ligand, -10 °C.[12]

Visualization of Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for nickel-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Coupling Ni0 Ni(0)L_n NiII_OA R-Ni(II)-X (Oxidative Addition) Ni0->NiII_OA + R-X NiII_TM R-Ni(II)-R' (Transmetalation) NiII_OA->NiII_TM + R'-B(OR)₂ + Base NiII_TM->Ni0 Reductive Elimination Product R-R' NiII_TM->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Kumada_Coupling NiII_pre Ni(II)X₂ Ni0 Ni(0)L_n NiII_pre->Ni0 + R'-MgX (Reduction) NiII_OA R-Ni(II)-X (Oxidative Addition) Ni0->NiII_OA + R-X NiII_TM R-Ni(II)-R' (Transmetalation) NiII_OA->NiII_TM + R'-MgX NiII_TM->Ni0 Reductive Elimination Product R-R' NiII_TM->Product

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Negishi_Coupling Ni0 Ni(0)L_n NiII_OA R-Ni(II)-X (Oxidative Addition) Ni0->NiII_OA + R-X NiII_TM R-Ni(II)-R' (Transmetalation) NiII_OA->NiII_TM + R'-ZnX NiII_TM->Ni0 Reductive Elimination Product R-R' NiII_TM->Product

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

References

Application Notes and Protocols: Dichlorotetrakis(pyridine)nickel(II) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄], is a versatile and air-stable precursor for the in-situ generation of catalytically active Ni(0) species. Its ease of handling and cost-effectiveness compared to palladium catalysts have made it an attractive option in various organic transformations. This document provides detailed application notes and experimental protocols for the use of dichlorotetrakis(pyridine)nickel(II) and its analogues in key organic reactions, with a focus on the reductive homocoupling of aryl halides for the synthesis of symmetrical biaryls.

Application: Reductive Homocoupling of Aryl Halides

The synthesis of symmetrical biaryls is a fundamental transformation in organic chemistry, as the biaryl motif is prevalent in pharmaceuticals, natural products, and advanced materials. Nickel-catalyzed reductive homocoupling of aryl halides offers a powerful and economical alternative to traditional methods like the Ullmann reaction, which often requires harsh conditions. A system employing a Nickel(II) complex, such as dichlorobis(triphenylphosphine)nickel(II) which can be conceptually extended from dichlorotetrakis(pyridine)nickel(II) as a precatalyst, in combination with zinc as a reductant and a tetraalkylammonium iodide as an additive, has proven to be highly effective for this transformation.

The general transformation can be represented as follows:

G cluster_main Reductive Homocoupling of Aryl Halides ArX1 2 Ar-X Catalyst [Ni(II)] precatalyst Zn, Additive ArX1->Catalyst Biaryl Ar-Ar Catalyst->Biaryl

Figure 1: General scheme for the nickel-catalyzed reductive homocoupling of aryl halides.

This methodology is notable for its mild reaction conditions, typically employing temperatures around 50 °C, and its tolerance to a variety of functional groups on the aryl halide substrate.

Quantitative Data Summary

The following table summarizes the yields for the homocoupling of various aryl halides using a Ni(II) precatalyst/Zn/Et₄NI system in THF at 50 °C.

EntryAryl Halide (Ar-X)Product (Ar-Ar)Reaction Time (h)Yield (%)
1BromobenzeneBiphenyl485
2IodobenzeneBiphenyl498
34-Bromotoluene4,4'-Dimethylbiphenyl488
44-Bromoanisole4,4'-Dimethoxybiphenyl492
54-Bromobenzaldehyde4,4'-Diformylbiphenyl2075
64-Bromoacetophenone4,4'-Diacetylbiphenyl2080
7Methyl 4-bromobenzoateDimethyl 4,4'-biphenyldicarboxylate2085
82-Bromopyridine2,2'-Bipyridine2072
93-Bromopyridine3,3'-Bipyridine473
102-Chloropyridine2,2'-Bipyridine2060
11Methyl 2-chloronicotinateDimethyl 2,2'-bipyridine-3,3'-dicarboxylate2053
124-Bromoisoquinoline4,4'-Biisoquinoline460

Experimental Protocols

General Procedure for the Reductive Homocoupling of Aryl Halides

This protocol is adapted from the work of Iyoda et al. and demonstrates a robust method for the synthesis of symmetrical biaryls and bipyridines. While the original paper specifies NiBr₂(PPh₃)₂, dichlorotetrakis(pyridine)nickel(II) can be used as a suitable precatalyst in a similar fashion, as the active catalytic species is generated in situ.

Materials:

  • Nickel(II) precatalyst (e.g., Dichlorobis(triphenylphosphine)nickel(II) or Dichlorotetrakis(pyridine)nickel(II))

  • Zinc dust (<10 micron, activated)

  • Tetraethylammonium (B1195904) iodide (Et₄NI)

  • Aryl halide

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Experimental Workflow:

G cluster_workflow Experimental Workflow A 1. Assemble and dry glassware under inert atmosphere. B 2. Add Ni(II) precatalyst, Zn dust, and Et4NI to the reaction flask. A->B C 3. Add anhydrous THF and stir for 30 min at room temperature. B->C D 4. Add a solution of the aryl halide in anhydrous THF. C->D E 5. Heat the reaction mixture at 50 °C with stirring. D->E F 6. Monitor reaction progress by TLC or GC. E->F G 7. Quench the reaction with aq. HCl and extract with an organic solvent. F->G H 8. Dry, concentrate, and purify the crude product. G->H

Figure 2: Step-by-step workflow for the reductive homocoupling of aryl halides.

Detailed Protocol:

  • Preparation of the Catalyst System: In a two-necked 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Nickel(II) precatalyst (0.5 mmol), zinc dust (7.5 mmol), and tetraethylammonium iodide (0.5-5.0 mmol) under an argon atmosphere.

  • Solvent Addition: Add 10 mL of anhydrous THF to the flask via syringe. Stir the resulting mixture vigorously for 30 minutes at room temperature. The color of the solution should change, indicating the formation of the active nickel catalyst.

  • Substrate Addition: Dissolve the aryl halide (5.0 mmol) in 5 mL of anhydrous THF in a separate flask and purge with argon. Add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 50 °C and stir for the time indicated in the data table (typically 4-20 hours).

  • Work-up: After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl to dissolve the remaining zinc.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Proposed Catalytic Cycle

The reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. The Ni(II) precatalyst is first reduced by zinc to a catalytically active Ni(0) species.

G Ni0 Ni(0)L_n NiII_ArX Ar-Ni(II)(X)L_n Ni0->NiII_ArX Oxidative Addition (Ar-X) NiII_Ar2 Ar-Ni(II)(Ar)L_n NiII_ArX->NiII_Ar2 Transmetalation or Disproportionation NiII_Ar2->Ni0 Biaryl Ar-Ar NiII_Ar2->Biaryl Reductive Elimination NiII_pre [Ni(II)] precatalyst NiII_pre->Ni0 Reduction Zn Zn ZnX2 ZnX2

Figure 3: Proposed catalytic cycle for the nickel-catalyzed reductive homocoupling.

Mechanism Description:

  • Reduction: The Ni(II) precatalyst is reduced by metallic zinc to generate a low-valent Ni(0) species. The pyridine (B92270) or phosphine (B1218219) ligands stabilize this active catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(0) center to form an arylnickel(II) intermediate.

  • Transmetalation/Disproportionation: A second molecule of the arylnickel(II) species can undergo transmetalation or disproportionation to form a diarylnickel(II) complex. The presence of tetraethylammonium iodide is crucial in facilitating this step.

  • Reductive Elimination: The diarylnickel(II) complex undergoes reductive elimination to yield the symmetrical biaryl product and regenerate the catalytically active Ni(0) species.

Conclusion

Dichlorotetrakis(pyridine)nickel(II) and related nickel(II) complexes serve as effective and practical precatalysts for the reductive homocoupling of aryl halides. The protocols outlined provide a reliable method for the synthesis of a wide range of symmetrical biaryls and bipyridines under mild conditions with good functional group tolerance. This makes it a valuable tool for researchers in organic synthesis and drug development.

Application Notes and Protocols for Suzuki-Miyaura Coupling using a NiCl₂(PPh₃)₂ Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. While palladium catalysts have traditionally dominated this field, the use of more economical and earth-abundant nickel catalysts has garnered significant attention. This document provides a detailed protocol for a Suzuki-Miyaura coupling reaction utilizing the air-stable and commercially available NiCl₂(PPh₃)₂ (Bis(triphenylphosphine)nickel(II) chloride) catalyst. The protocol is intended to be a robust starting point for researchers, with tabulated data to illustrate the scope and potential variations of the reaction.

Reaction Principle

The catalytic cycle of the nickel-catalyzed Suzuki-Miyaura coupling is analogous to the palladium-catalyzed version and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Initially, the Ni(II) precatalyst is reduced in situ to a catalytically active Ni(0) species. This Ni(0) complex undergoes oxidative addition with an aryl halide. The subsequent transmetalation with an organoboron reagent, activated by a base, is followed by reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst.[1]

Data Presentation

The following tables summarize typical reaction conditions and the scope of the Suzuki-Miyaura coupling reaction using various nickel-phosphine catalyst systems. This data is provided to guide researchers in adapting the protocol for their specific substrates.

Table 1: Survey of Reaction Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling

CatalystAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂ (5 mol%)Naphthyl sulfamatePhenylboronic acidK₃PO₄t-Amyl Alcohol10012100[2]
NiCl₂(PCy₃)₂ (5 mol%)3-ChloropyridinePhenylboronic acidK₃PO₄2-Me-THF1001294[2]
NiCl₂(dppf) (0.5 mol%)3-Chloropyridine2-Thienylboronic acidK₂CO₃·1.5H₂OAcetonitrile501281[3]
NiSO₄·6H₂O / Ligand (5 mol%)Diethyl 2-bromoallylphosphonatePhenylboronic acidK₃PO₄H₂O120193[4]
Ni(NHC)--INVALID-LINK--Cl (1 mol%)Chlorobenzene4-Methoxyphenylboronic acidK₃PO₄·H₂OTHFRT2495[5]

Note: The catalyst specified in the user's request, NiCl₂(ppy)₄, is likely a typographical error for NiCl₂(PPh₃)₂ or a related phosphine-ligated nickel catalyst. The data presented here is for commonly used and well-documented nickel-phosphine catalysts.

Table 2: Substrate Scope for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides [2]

Heterocyclic HalideArylboronic AcidProductYield (t-Amyl Alcohol, %)Yield (2-Me-THF, %)
3-BromoindolePhenylboronic acid3-Phenylindole9591
3-ChloropyridinePhenylboronic acid3-Phenylpyridine10094
3-BromofuranPhenylboronic acid3-Phenylfuran9896
2-ChloropyrimidinePhenylboronic acid2-Phenylpyrimidine9188
5-Bromopyrimidine3-Furanylboronic acid5-(3-Furanyl)pyrimidine97-

Experimental Protocols

This section details the synthesis of the NiCl₂(PPh₃)₂ catalyst and a general procedure for the subsequent Suzuki-Miyaura coupling reaction.[1]

Synthesis of NiCl₂(PPh₃)₂ Catalyst
  • Preparation: In a 20 mL glass vial, combine NiCl₂·6H₂O (0.5 g) and ethanol (B145695) (7 mL).

  • Degassing: Seal the vial and degas the solution by bubbling nitrogen gas through it for 15 minutes.

  • Addition of Ligand: Quickly add triphenylphosphine (B44618) (PPh₃) (1.2 g) to the vial and seal it again.

  • Reaction: Stir the reaction mixture in an 80 °C water bath for one hour.

  • Crystallization: Allow the mixture to cool to room temperature, then place it in an ice-water bath for ten minutes to facilitate crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solids with small portions of cold ethanol and then ether. Dry the product under vacuum for several minutes.

  • Characterization: The final product, NiCl₂(PPh₃)₂, should be a dark-colored solid.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a 40 mL vial, combine the aryl halide (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (B84403) (1.7 g).

  • Solvent Addition: Seal the vial and add 10 mL of degassed toluene (B28343) via a syringe.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Aqueous Wash: Wash the organic layer twice with 10 mL of water, followed by a wash with 5 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Arylboronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent 1. heating Heat and Stir (e.g., 80-100 °C) solvent->heating 2. monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction 3. drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product 4. characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General workflow for the Ni-catalyzed Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Nickel Complexes Derived from Dichlorotetrakis(pyridine)nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various nickel(II) complexes utilizing dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄], as a versatile starting material. This precursor is particularly useful for accessing a range of organometallic and coordination complexes through ligand substitution and transmetalation reactions. The protocols outlined below are intended for researchers in synthetic chemistry, catalysis, and drug development.

Synthesis of Dialkylnickel(II) Complexes

Dichlorotetrakis(pyridine)nickel(II) serves as an excellent precursor for the synthesis of dialkylnickel(II) complexes via reaction with Grignard reagents. These dialkyl complexes are valuable intermediates for further ligand exchange reactions and can be used in various catalytic processes. A prominent example is the synthesis of cis-bis(pyridine)bis(trimethylsilylmethyl)nickel(II).[1]

Experimental Protocol: Synthesis of cis-[Ni(CH₂SiMe₃)₂(py)₂][1]

This protocol describes the synthesis of a thermally unstable dialkylnickel(II) complex.[1] All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Materials:

  • Dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄]

  • Trimethylsilylmethylmagnesium chloride, Mg(CH₂SiMe₃)Cl (solution in diethyl ether)

  • Anhydrous pyridine (B92270)

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Celite

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Cannula

  • Fritted filter funnel

Procedure:

  • In a Schlenk flask, suspend dichlorotetrakis(pyridine)nickel(II) (1.0 equiv) in anhydrous diethyl ether.

  • Add an excess of anhydrous pyridine (approximately 10-20 equivalents) to the suspension and stir at room temperature.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of trimethylsilylmethylmagnesium chloride (2.0 equiv) in diethyl ether to the cooled suspension with vigorous stirring over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The color of the solution will typically change, and a precipitate of magnesium salts will form.

  • Filter the reaction mixture through a pad of Celite using a fritted filter funnel under an inert atmosphere to remove the magnesium salts.

  • Wash the Celite pad with small portions of cold diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure at low temperature (below 0 °C) to yield the crude product.

  • Recrystallize the crude product from a mixture of diethyl ether and hexanes at low temperature (-20 to -40 °C) to obtain the purified cis-[Ni(CH₂SiMe₃)₂(py)₂] as a solid.

Quantitative Data Summary

CompoundFormulaMolar Mass ( g/mol )Yield (%)AppearanceKey Spectroscopic Data
cis-[Ni(CH₂SiMe₃)₂(py)₂]C₂₀H₃₄N₂NiSi₂421.37~70-80Yellow-brown solid¹H NMR shows characteristic signals for the -CH₂SiMe₃ and pyridine ligands.

Application in Catalysis: Kumada Cross-Coupling

Nickel(II) complexes are widely used as precatalysts in cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, which forms carbon-carbon bonds between an organohalide and a Grignard reagent. While many nickel(II) sources can be used, dichlorotetrakis(pyridine)nickel(II) can serve as a convenient, air-stable precatalyst that is activated in situ by the Grignard reagent.

Experimental Protocol: Nickel-Catalyzed Kumada Coupling of an Aryl Bromide

This protocol provides a general procedure for the Kumada coupling of an aryl bromide with an aryl Grignard reagent using dichlorotetrakis(pyridine)nickel(II) as the precatalyst. The reaction should be performed under an inert atmosphere.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide solution in THF)

  • Dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄]

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 equiv) and dichlorotetrakis(pyridine)nickel(II) (0.02-0.05 equiv).

  • Add anhydrous THF to the flask via syringe.

  • Stir the mixture at room temperature until the solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the aryl Grignard reagent (1.2-1.5 equiv) dropwise to the reaction mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel, add ethyl acetate, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data Summary for a Representative Reaction

Aryl BromideGrignard ReagentProductCatalyst Loading (mol%)Yield (%)
4-BromotoluenePhenylmagnesium bromide4-Methylbiphenyl5>90
1-Bromo-4-fluorobenzenePhenylmagnesium bromide4-Fluorobiphenyl5>90
2-BromopyridinePhenylmagnesium bromide2-Phenylpyridine5~85

Visualizations

Synthesis_Workflow General Synthesis Workflow A Dichlorotetrakis(pyridine)nickel(II) [NiCl2(py)4] C Ligand Substitution / Transmetalation A->C F In situ Catalyst Activation A->F B Grignard Reagent (e.g., R-MgX) B->C D Target Nickel Complex (e.g., [NiR2(py)2]) C->D Isolation E Aryl Halide (Ar-X) + Grignard Reagent (Ar'-MgX) E->F G Cross-Coupled Product (Ar-Ar') F->G Catalytic Cycle

Caption: Synthesis pathways using [NiCl₂(py)₄].

Kumada_Catalytic_Cycle Simplified Kumada Catalytic Cycle A [NiCl2(py)4] (Precatalyst) B Ni(0)Ln (Active Catalyst) A->B Reduction by Grignard Reagent C Oxidative Addition (Ar-X) B->C D Ar-Ni(II)-X C->D E Transmetalation (Ar'-MgX) D->E F Ar-Ni(II)-Ar' E->F G Reductive Elimination F->G G->B H Ar-Ar' (Product) G->H

Caption: Kumada cross-coupling catalytic cycle.

References

Application Notes and Protocols for the Catalytic Use of NiCl2(PY)4 in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic activity of tetrakis(pyridine)nickel(II) chloride, NiCl2(PY)4, in multicomponent reactions, with a specific focus on the synthesis of β,β‐disubstituted vinyl sulfones. Detailed experimental protocols, quantitative data, and a proposed mechanistic pathway are presented to facilitate the application of this catalyst in organic synthesis and drug discovery.

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Nickel catalysts have emerged as versatile promoters of various MCRs. This document focuses on the application of the specific nickel complex, NiCl2(PY)4, as a catalyst in a notable three-component reaction.

Catalytic Application: Synthesis of β,β‐Disubstituted Vinyl Sulfones

NiCl2(PY)4 has been identified as an effective catalyst for the three-component reaction of sulfonyl chlorides, terminal alkynes, and triethyl borate (B1201080) to produce β,β‐disubstituted vinyl sulfones. Vinyl sulfones are important structural motifs in medicinal chemistry and materials science due to their reactivity as Michael acceptors and their presence in various biologically active compounds.

Data Presentation: Reaction Scope and Yields

The catalytic efficacy of NiCl2(PY)4 in the synthesis of β,β‐disubstituted vinyl sulfones has been demonstrated with a range of substrates. The following table summarizes the quantitative data obtained from these studies, highlighting the substrate scope and corresponding product yields.

EntrySulfonyl Chloride (R¹SO₂Cl)Alkyne (R²C≡CH)ProductYield (%)
1p-Toluenesulfonyl chloridePhenylacetylene(E)-1-(2-phenyl-2-(tosyl)vinyl)benzene85
2p-Toluenesulfonyl chloride1-Octyne(E)-1-(dec-1-en-2-ylsulfonyl)-4-methylbenzene78
3p-Toluenesulfonyl chloride4-Methoxyphenylacetylene(E)-1-methoxy-4-(2-phenyl-2-(tosyl)vinyl)benzene82
4p-Toluenesulfonyl chloride4-Chlorophenylacetylene(E)-1-chloro-4-(2-phenyl-2-(tosyl)vinyl)benzene75
5Benzenesulfonyl chloridePhenylacetylene(E)-1-(2-phenyl-2-(phenylsulfonyl)vinyl)benzene80
6Benzenesulfonyl chloride1-Octyne(E)-1-(dec-1-en-2-ylsulfonyl)benzene72
7Methanesulfonyl chloridePhenylacetylene(E)-1-(2-phenyl-2-(methylsulfonyl)vinyl)benzene65

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of the catalyst and its application in the synthesis of β,β‐disubstituted vinyl sulfones.

Protocol 1: Preparation of NiCl2(PY)4 Catalyst

Materials:

Procedure:

  • Dissolve NiCl₂·6H₂O (1.0 eq) in ethanol.

  • To this solution, add an excess of pyridine (approximately 10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the resulting solid under vacuum to obtain NiCl2(PY)4 as a crystalline solid.

Protocol 2: General Procedure for the NiCl2(PY)4-Catalyzed Synthesis of β,β‐Disubstituted Vinyl Sulfones

Materials:

  • NiCl2(PY)4 (5 mol%)

  • Sulfonyl chloride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Triethyl borate (1.5 mmol)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add NiCl2(PY)4 (5 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) to the tube.

  • Add the sulfonyl chloride (1.0 mmol), terminal alkyne (1.2 mmol), and triethyl borate (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure β,β‐disubstituted vinyl sulfone.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the NiCl2(PY)4-catalyzed synthesis of β,β‐disubstituted vinyl sulfones.

G Experimental Workflow for Vinyl Sulfone Synthesis cluster_prep Catalyst Preparation cluster_reaction Multicomponent Reaction cluster_workup Workup and Purification NiCl2_6H2O NiCl₂·6H₂O Stir_Mix Stir at RT NiCl2_6H2O->Stir_Mix dissolve Pyridine Pyridine Pyridine->Stir_Mix add excess Ethanol Ethanol Ethanol->Stir_Mix NiCl2PY4 NiCl₂(PY)₄ Filtration Filtration Stir_Mix->Filtration precipitate forms Wash Wash Filtration->Wash collect solid Drying Drying Wash->Drying wash with EtOH & ether Drying->NiCl2PY4 dry under vacuum Catalyst NiCl₂(PY)₄ (5 mol%) Reaction_Vessel Reaction at 80°C Catalyst->Reaction_Vessel Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Borate Triethyl Borate Borate->Reaction_Vessel Solvent 1,4-Dioxane Solvent->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching cool to RT Extraction Extract with EtOAc Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying_Workup Dry over Na₂SO₄ Washing->Drying_Workup Evaporation Solvent Evaporation Drying_Workup->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure β,β-Disubstituted Vinyl Sulfone Chromatography->Product

Figure 1. General workflow for the synthesis of vinyl sulfones.
Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the NiCl2(PY)4-catalyzed three-component reaction.

G Proposed Catalytic Cycle Ni_II Ni(II)Cl₂(PY)₄ Ni_0 Ni(0)Ln Ni_II->Ni_0 Reduction (Et₃B) B Ni(II) Intermediate A Ni_0->B R¹SO₂Cl Ni_0->B Oxidative Addition A Oxidative Addition (R¹SO₂Cl) D Ni(II) Intermediate B B->D R²C≡CH B->D Coordination C Coordination (Alkyne) F Ni(II) Intermediate C D->F D->F Migratory Insertion E Migratory Insertion H Ni(II) Intermediate D F->H Et₃B F->H Transmetalation G Transmetalation (Et₃B) Product β,β-Disubstituted Vinyl Sulfone H->Product H->Product Reductive Elimination I Reductive Elimination Product->Ni_II Catalyst Regeneration

Figure 2. Proposed catalytic cycle for the reaction.

Disclaimer: The proposed catalytic cycle is a plausible pathway based on known nickel catalysis principles. Further mechanistic studies are required for definitive confirmation.

Conclusion

NiCl2(PY)4 serves as an efficient and practical catalyst for the multicomponent synthesis of β,β‐disubstituted vinyl sulfones. The provided protocols and data offer a solid foundation for researchers to utilize this catalytic system for the synthesis of a diverse library of vinyl sulfone derivatives, which are of significant interest in drug discovery and development. The straightforward experimental procedure and the accessibility of the catalyst make this a valuable method for synthetic chemists.

Application Notes and Protocols: Preparation of Dichlorotetrakis(pyridine)nickel(II) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(pyridine)nickel(II), with the chemical formula NiCl2(PY)4, is a coordination complex frequently utilized as a precatalyst in a variety of organic transformations, most notably in cross-coupling reactions.[1] Proper preparation of stock solutions of this reagent is critical to ensure reproducibility and success in catalytic applications. This document provides detailed protocols for the preparation of NiCl2(PY)4 stock solutions, emphasizing the necessary precautions for handling this air- and moisture-sensitive compound.

Compound and Solvent Data

A summary of the physical and chemical properties of Dichlorotetrakis(pyridine)nickel(II) and suitable solvents is provided below. Due to the sensitivity of NiCl2(PY)4 to water, the use of anhydrous solvents is imperative.

Compound/SolventCAS NumberMolar Mass ( g/mol )Density (g/mL)Notes
Dichlorotetrakis(pyridine)nickel(II)14076-99-4446.00Not availableSolid, sensitive to moisture. Store in a cool, dry place.
Pyridine (B92270) (anhydrous)110-86-179.100.982Potential solvent. Ensure it is dry before use.
Tetrahydrofuran (THF) (anhydrous)109-99-972.110.889Potential solvent. Use of an inhibitor like BHT is common to prevent peroxide formation.
1,2-Dimethoxyethane (DME) (anhydrous)110-71-490.120.867Potential solvent. Ensure it is dry before use.

Experimental Protocols

The preparation of a NiCl2(PY)4 stock solution must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent decomposition of the complex by moisture.

3.1. Materials and Equipment

  • Dichlorotetrakis(pyridine)nickel(II) solid

  • Anhydrous solvent (Pyridine, THF, or DME)

  • Schlenk flask or vial with a magnetic stir bar

  • Septa and needles

  • Inert gas source (Nitrogen or Argon) with a manifold (Schlenk line)

  • Syringes and needles for liquid transfer

  • Analytical balance

3.2. General Procedure for Preparing a Stock Solution

The following is a general procedure for preparing a stock solution of NiCl2(PY)4. The final concentration will be limited by the solubility of the complex in the chosen solvent, which should be determined empirically if a saturated solution is not desired.

  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C overnight and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the Schlenk flask with the stir bar and purge with inert gas for at least 15-20 minutes.

  • Weighing the Solid: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of Dichlorotetrakis(pyridine)nickel(II) and quickly transfer it to the Schlenk flask.

  • Solvent Addition: Add the desired volume of anhydrous solvent to the Schlenk flask via a syringe.

  • Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but the stability of the complex at elevated temperatures in the chosen solvent should be considered.

  • Storage: Once dissolved, the stock solution should be stored under an inert atmosphere in a sealed container, protected from light. Storage at a low temperature (e.g., in a freezer inside a glovebox) may prolong the shelf life of the solution.

3.3. Example: Preparation of a 0.1 M Stock Solution in Pyridine

This example details the preparation of 10 mL of a 0.1 M stock solution of NiCl2(PY)4 in anhydrous pyridine.

  • Follow steps 1 and 2 of the general procedure.

  • Weigh 0.446 g (1 mmol) of Dichlorotetrakis(pyridine)nickel(II) and transfer it to the Schlenk flask.

  • Using a syringe, add 10 mL of anhydrous pyridine to the Schlenk flask.

  • Stir the mixture until all the solid has dissolved. The solution should be a clear, colored solution.

  • Store the resulting 0.1 M solution under an inert atmosphere.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of a Dichlorotetrakis(pyridine)nickel(II) stock solution.

experimental_workflow start Start dry_glassware Dry Glassware start->dry_glassware inert_atmosphere Establish Inert Atmosphere dry_glassware->inert_atmosphere weigh_solid Weigh NiCl2(PY)4 inert_atmosphere->weigh_solid add_solvent Add Anhydrous Solvent weigh_solid->add_solvent dissolve Dissolve Solid with Stirring add_solvent->dissolve store Store Solution Under Inert Atmosphere dissolve->store end End store->end

Caption: Workflow for NiCl2(PY)4 Stock Solution Preparation.

Safety and Handling

  • Toxicity: Dichlorotetrakis(pyridine)nickel(II) is a nickel compound and should be handled with care. Nickel compounds are suspected carcinogens.

  • Inert Atmosphere: Due to its sensitivity to moisture, all manipulations should be carried out under an inert atmosphere.

  • Solvent Hazards: The chosen anhydrous solvents (pyridine, THF, DME) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and the solvents.

Stability and Storage

Stock solutions of Dichlorotetrakis(pyridine)nickel(II) should be stored in a cool, dark, and dry place under an inert atmosphere. The stability of the solution will depend on the purity of the starting materials and the exclusion of air and moisture. It is recommended to prepare fresh solutions for sensitive catalytic applications or to validate the activity of older solutions before use.

References

Application of Dichlorotetrakis(pyridine)nickel(II) in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(pyridine)nickel(II), with the chemical formula NiCl₂(Py)₄, is a versatile and efficient catalyst in organic synthesis. This air-stable, crystalline solid serves as a valuable precursor for the in-situ generation of catalytically active Ni(0) species, which are instrumental in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and protocols for the use of NiCl₂(Py)₄ in the synthesis of 1,4-dihydropyridines, a prominent class of nitrogen-containing heterocycles.

Core Application: Multicomponent Synthesis of 1,4-Dihydropyridines

A significant application of NiCl₂(Py)₄ is in catalyzing the multicomponent synthesis of 1,4-dihydropyridine (B1200194) derivatives. This approach allows for the efficient, one-pot construction of complex molecular architectures from simple starting materials, adhering to the principles of green and sustainable chemistry.

Reaction Principle

The NiCl₂(Py)₄-catalyzed synthesis of 1,4-dihydropyridines typically follows the principles of the Hantzsch pyridine (B92270) synthesis. In this multicomponent reaction, an aldehyde, a β-ketoester (such as ethyl acetoacetate (B1235776) or methyl acetoacetate), and a nitrogen source (in this case, an aminophenyl-substituted morpholinone) are condensed to form the dihydropyridine (B1217469) ring. The nickel catalyst facilitates the key bond-forming steps, leading to high yields and selectivity.

Experimental Protocols

The following section details the experimental protocol for a representative NiCl₂(Py)₄-catalyzed synthesis of a 1,4-dihydropyridine derivative.

Synthesis of Ethyl 4-(4-(3-oxomorpholino)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is based on the multicomponent reaction between 4-(4-aminophenyl)morpholin-3-one (B139978), a pyrazole (B372694) aldehyde, and ethyl acetoacetate.[1]

Materials:

  • 4-(4-aminophenyl)morpholin-3-one

  • Appropriate pyrazole aldehyde (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde)

  • Ethyl acetoacetate

  • Dichlorotetrakis(pyridine)nickel(II) (NiCl₂(Py)₄)

  • Ethanol (B145695) (absolute)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if necessary for purification)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-aminophenyl)morpholin-3-one (1.0 mmol), the selected pyrazole aldehyde (1.0 mmol), and ethyl acetoacetate (2.0 mmol).

  • Add absolute ethanol (10 mL) to the flask to dissolve the reactants.

  • To this stirred solution, add a catalytic amount of NiCl₂(Py)₄ (0.1 mmol, 10 mol%).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterize the purified product using spectroscopic methods such as IR, Mass Spectrometry, ¹H NMR, and ¹³C NMR to confirm its structure.

Data Presentation

The following table summarizes typical quantitative data for the NiCl₂(Py)₄-catalyzed synthesis of various 1,4-dihydropyridine derivatives.

EntryAldehydeβ-KetoesterCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)
1Pyrazole Aldehyde 1Ethyl Acetoacetate10Ethanol685
2Pyrazole Aldehyde 2Ethyl Acetoacetate10Ethanol782
3Pyrazole Aldehyde 1Methyl Acetoacetate10Ethanol688
4Pyrazole Aldehyde 3Ethyl Acetoacetate10Ethanol879

Visualizations

Logical Workflow for NiCl₂(Py)₄-Catalyzed 1,4-Dihydropyridine Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 4-(4-aminophenyl)morpholin-3-one E Mixing in Ethanol A->E B Pyrazole Aldehyde B->E C Ethyl Acetoacetate C->E D NiCl2(Py)4 D->E F Reflux E->F G Reaction Monitoring (TLC) F->G H Solvent Evaporation G->H I Purification (Recrystallization/ Column Chromatography) H->I J 1,4-Dihydropyridine Derivative I->J

Caption: Workflow for the synthesis of 1,4-dihydropyridines using NiCl₂(Py)₄.

Proposed Catalytic Cycle

G Ni(II)Cl2(Py)4 Ni(II)Cl2(Py)4 Ni(0)Ln Ni(0)Ln Ni(II)Cl2(Py)4->Ni(0)Ln Reduction Intermediate_A Knoevenagel Condensation (Aldehyde + Acetoacetate) Ni(0)Ln->Intermediate_A Catalyzes Intermediate_B Michael Addition (Enamine + Knoevenagel Adduct) Intermediate_A->Intermediate_B Cyclization Cyclization Intermediate_B->Cyclization Product 1,4-Dihydropyridine Cyclization->Product Product->Ni(II)Cl2(Py)4 Regeneration (Oxidative Addition)

Caption: A simplified proposed catalytic cycle for the Hantzsch reaction.

Conclusion

Dichlorotetrakis(pyridine)nickel(II) is a highly effective and practical catalyst for the multicomponent synthesis of 1,4-dihydropyridine derivatives. The operational simplicity, efficiency, and ability to generate molecular complexity in a single step make this protocol valuable for researchers in synthetic and medicinal chemistry. The provided notes and protocols offer a solid foundation for the application of this nickel catalyst in the construction of important heterocyclic scaffolds. Further exploration of the substrate scope and optimization of reaction conditions can extend the utility of this catalytic system to a wider range of heterocyclic targets.

References

Application Notes and Protocols for NiCl₂(py)₄ in Catalytic C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄] as a catalyst precursor in key carbon-carbon bond-forming reactions. Nickel catalysis offers a cost-effective and highly reactive alternative to palladium-based systems, enabling the coupling of a wide range of substrates, including challenging electrophiles.

Introduction to NiCl₂(py)₄ as a Catalyst Precursor

Dichlorotetrakis(pyridine)nickel(II) is a stable, air-tolerant, and readily available nickel(II) complex. In catalytic applications, the pyridine (B92270) ligands are typically labile and can be displaced by more strongly coordinating ligands or reaction partners, allowing for the in situ formation of the active catalytic species. This complex serves as a versatile precursor for various nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings. These reactions are fundamental in synthetic organic chemistry, particularly for the construction of biaryl and alkyl-aryl structures prevalent in pharmaceuticals and functional materials.

The general catalytic cycle for these reactions involves the reduction of the Ni(II) precursor to a catalytically active Ni(0) species. This is followed by oxidative addition of an organic electrophile, transmetalation with an organometallic nucleophile, and subsequent reductive elimination to form the new C-C bond and regenerate the Ni(0) catalyst.

Key Applications and Data Summary

NiCl₂(py)₄-derived catalysts are effective for a variety of C-C bond-forming reactions. Below is a summary of representative transformations with typical reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
EntryAryl HalideArylboronic AcidLigandBaseSolventTemp (°C)Yield (%)
14-ChloroanisolePhenylboronic acidPPh₃K₃PO₄Toluene (B28343)80-100~85
23-Chloropyridine2-Thienylboronic aciddppfK₂CO₃Acetonitrile50~81[1]
34-BromotoluenePhenylboronic acidPCy₃K₃PO₄2-MeTHF100High
42-ChloropyridinePhenylboronic acidNoneK₃PO₄Toluene100Moderate
Table 2: Negishi Coupling of Organic Halides with Organozinc Reagents
EntryElectrophileOrganozinc ReagentLigandSolventTemp (°C)Yield (%)
1Aryl Iodidesec-Alkylzinc HalideTerpyridineDMART~89[2]
2Propargylic Bromidesec-Alkylzinc Reagent2,6-bis(N-pyrazolyl)pyridineTHFRT~86
3Aryl BromideArylzinc ChloridePPh₃THF65High
4Vinyl TriflatesArylzinc BromidedppeTHFRTGood
Table 3: Kumada Coupling of Organic Halides with Grignard Reagents
EntryOrganic HalideGrignard ReagentLigandSolventTemp (°C)Yield (%)
14-Bromoanisolet-BuMgClNHCTHF0~90
2Aryl ChloridePhenylmagnesium BromidedppeTHFRTHigh
3Benzylic SulfonamideMeMgIR-BINAPTolueneRT~54
4Vinyl BromideAlkyl-MgBrNoneTHF25High

Experimental Protocols

Safety Precaution: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Organometallic reagents are often pyrophoric and/or moisture-sensitive. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the cross-coupling of an aryl chloride with an arylboronic acid.

Materials:

  • NiCl₂(py)₄ (or NiCl₂ and 4 eq. pyridine)

  • Triphenylphosphine (PPh₃)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.3 mmol)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (2.6 mmol)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add NiCl₂(py)₄ (0.03 mmol, 3 mol%), PPh₃ (0.06 mmol, 6 mol%), and K₃PO₄ (2.6 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the aryl chloride (1.0 mmol) and arylboronic acid (1.3 mmol) to the flask.

  • Add anhydrous toluene (3-5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Negishi Coupling

This protocol outlines the coupling of an aryl iodide with a secondary alkylzinc halide.

Materials:

  • NiCl₂(py)₄ (or NiCl₂·glyme)

  • Terpyridine ligand

  • Aryl iodide (1.0 mmol)

  • sec-Alkylzinc halide solution (1.2 mmol)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add NiCl₂(py)₄ (0.05 mmol, 5 mol%) and the terpyridine ligand (0.05 mmol, 5 mol%) to a dry reaction vial.

  • Add anhydrous DMA (2 mL) and stir to dissolve.

  • Add the aryl iodide (1.0 mmol).

  • To the stirred solution, add the sec-alkylzinc halide solution (1.2 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC/MS.

  • Once the reaction is complete, carefully quench by slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel chromatography.

Protocol 3: General Procedure for Kumada Coupling

This protocol describes the coupling of a benzylic sulfonamide with a Grignard reagent.

Materials:

  • (R-BINAP)NiCl₂ (can be formed in situ from NiCl₂(py)₄ and R-BINAP)

  • Benzylic sulfonamide substrate (1.0 equiv)

  • Grignard reagent (e.g., Methylmagnesium iodide, 2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a flame-dried vial with the benzylic sulfonamide substrate (0.20 mmol, 1.0 equiv) and (R-BINAP)NiCl₂ (0.03 mmol, 15 mol%).

  • Add anhydrous toluene (1.0 mL, 0.2 M in substrate).

  • Add the Grignard reagent (0.40 mmol, 2.0 equiv) dropwise via syringe.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Remove the reaction from the glovebox and quench with methanol.

  • Filter the mixture through a plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate in vacuo and purify the crude product by flash chromatography.

Visualizations

General Catalytic Cycle for Ni-Catalyzed Cross-Coupling

The following diagram illustrates the generally accepted mechanism for nickel-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings. The cycle is initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species.

G Ni_II Ni(II) Precursor (e.g., NiCl₂(py)₄) Ni_0 Ni(0)Lₙ Ni_II->Ni_0 Reduction (e.g., with Grignard, Zn, or base/organoboron) OxAdd R¹-Ni(II)-X (Oxidative Addition) Ni_0->OxAdd R¹-X Trans R¹-Ni(II)-R² (Transmetalation) OxAdd->Trans R²-M inv1 Trans->inv1 Reductive Elimination organometallic M-X Trans->organometallic RedElim R¹-R² (Product) inv1->Ni_0 inv1->RedElim inv2 reductant [Reductant]

Caption: General catalytic cycle for Ni-catalyzed C-C cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines the standard laboratory workflow for setting up, running, and working up a nickel-catalyzed cross-coupling reaction.

G prep Reaction Setup (Inert Atmosphere) reagents Add Ni Precursor, Ligand, Base, and Reactants prep->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Reaction (Heating/Stirring) solvent->reaction monitoring Monitor Progress (TLC, GC/MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup monitoring->workup Reaction complete quench Quench Reaction workup->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: Standard experimental workflow for Ni-catalyzed cross-coupling.

References

Application Notes and Protocols: Electrochemical Studies of Dichlorotetrakis(pyridine)nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical behavior of dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄] and related nickel(II)-pyridine complexes. The following sections detail the underlying principles, experimental protocols for cyclic voltammetry, and expected electrochemical data, which are crucial for understanding the redox properties of this class of compounds. This information is particularly valuable for applications in catalysis, electro-synthesis, and the development of novel therapeutic agents where redox activity is a key factor.

Introduction to the Electrochemistry of Nickel(II)-Pyridine Complexes

Nickel(II) complexes containing pyridine-based ligands are known to exhibit rich electrochemical behavior, typically involving accessible Ni(I), Ni(II), and Ni(III) oxidation states. The coordination of pyridine (B92270) ligands to the nickel center significantly influences the electronic structure and, consequently, the redox potentials of the metal center. Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for probing these redox processes, providing insights into reaction mechanisms, electron transfer kinetics, and the stability of different oxidation states.

The electrochemical behavior of these complexes is sensitive to the nature of the ligands and the experimental conditions, such as the solvent and supporting electrolyte. For instance, the electron-donating or -withdrawing nature of substituents on the pyridine ring can modulate the electron density at the nickel center, thereby shifting the redox potentials.

Experimental Protocols

A detailed protocol for conducting cyclic voltammetry on dichlorotetrakis(pyridine)nickel(II) is provided below. This protocol is based on standard practices for the electrochemical analysis of organometallic compounds.

Materials and Reagents
  • Complex: Dichlorotetrakis(pyridine)nickel(II) (synthesis can be performed following established literature procedures).

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP).

  • Working Electrode: Glassy carbon electrode (GCE).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple should be used as an internal standard.

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Polishing materials: Alumina (B75360) slurries (1.0, 0.3, and 0.05 µm) and polishing pads.

Instrumentation

A potentiostat capable of performing cyclic voltammetry is required.

Experimental Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile).

    • Prepare a stock solution of the dichlorotetrakis(pyridine)nickel(II) complex in the electrolyte solution at a concentration of approximately 1-5 mM.

    • Prepare a stock solution of ferrocene (internal standard) in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

    • Record a background cyclic voltammogram of the electrolyte solution.

    • Add a known concentration of the dichlorotetrakis(pyridine)nickel(II) solution to the cell and record the cyclic voltammogram over a suitable potential range.

    • Add a small amount of the ferrocene solution to the cell and record another cyclic voltammogram to determine the potential of the Fc/Fc⁺ couple. All potentials should be reported relative to this internal standard.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

Data Presentation

Table 1: Representative Redox Potentials of Ni(II)-Pyridine Complexes

ComplexRedox ProcessE₁/₂ (V vs. Fc/Fc⁺)SolventSupporting ElectrolyteReference
[Ni(terpy)₂]²⁺Ni(II/I)-1.25CH₃CNTBAPF₆[1][2]
[Ni(terpy)₂]²⁺Ni(III/II)+0.85CH₃CNTBAPF₆[1][2]
[Ni(bpy)₃]²⁺Ni(II/I)-1.19CH₃CNTBAPF₆
[NiCl₂(dppe)]Ni(II/I)-0.78CH₂Cl₂TBAPF₆

terpy = 2,2':6',2''-terpyridine; bpy = 2,2'-bipyridine; dppe = 1,2-bis(diphenylphosphino)ethane

Table 2: Scan Rate Dependence of a Reversible Ni(II)/Ni(I) Couple (Hypothetical Data)

Scan Rate (mV/s)Epa (V)Epc (V)ΔEp (mV)ipa (µA)ipc (µA)ipa/ipc
50-1.170-1.230605.2-5.11.02
100-1.168-1.232647.3-7.21.01
200-1.165-1.2357010.4-10.31.01
500-1.160-1.2408016.5-16.31.01

Epa = anodic peak potential; Epc = cathodic peak potential; ΔEp = peak-to-peak separation; ipa = anodic peak current; ipc = cathodic peak current.

Visualizations

The following diagrams illustrate the experimental workflow and the general redox behavior of Ni(II)-pyridine complexes.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Electrode Polishing purge Purge with N2/Ar prep_electrode->purge prep_solution Solution Preparation (Complex, Electrolyte, Standard) prep_solution->purge background_cv Record Background CV purge->background_cv sample_cv Record Sample CV background_cv->sample_cv standard_cv Record Internal Standard CV sample_cv->standard_cv scan_rate_study Analyze Scan Rate Dependence sample_cv->scan_rate_study determine_potentials Determine Redox Potentials standard_cv->determine_potentials report_data Report Data vs. Fc/Fc+ determine_potentials->report_data scan_rate_study->report_data

Caption: Experimental workflow for cyclic voltammetry.

redox_pathway Ni_I Ni(I) Ni_II Ni(II) Ni_I->Ni_II - e- (Oxidation) Ni_II->Ni_I + e- (Reduction) Ni_III Ni(III) Ni_II->Ni_III - e- (Oxidation) Ni_III->Ni_II + e- (Reduction)

Caption: General redox pathway for Ni(II) complexes.

References

Application Notes: The Role of Pyridine Ligands in NiCl₂(py)₄ Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(pyridine)nickel(II), denoted as NiCl₂(py)₄, is a versatile and increasingly utilized catalyst in organic synthesis. Its appeal lies in the low cost and low toxicity of nickel, coupled with the unique catalytic activity imparted by the pyridine (B92270) ligands. This complex serves as an efficient precatalyst for a variety of transformations, most notably in carbon-carbon and carbon-heteroatom bond-forming reactions. The pyridine ligands play a crucial role in the catalytic cycle, influencing the solubility, stability, and reactivity of the nickel center. Their labile nature allows for the facile generation of catalytically active species through ligand dissociation, opening coordination sites for substrate binding and subsequent catalytic transformations.

Key Applications

One of the significant applications of NiCl₂(py)₄ is in multicomponent reactions, which are highly efficient processes that allow the formation of complex molecules from three or more starting materials in a single step. A notable example is the synthesis of β,β-disubstituted vinyl sulfones. This reaction proceeds via a nickel-catalyzed three-component reaction of sulfonyl hydrazides, terminal alkynes, and hydrazines, affording a wide range of substituted vinyl sulfones in good to excellent yields. Vinyl sulfones are valuable synthetic intermediates and are present in various biologically active compounds.

Mechanism of Action and Role of Pyridine Ligands

The catalytic activity of NiCl₂(py)₄ is predicated on the lability of the pyridine ligands. In solution, an equilibrium exists where one or more pyridine ligands can dissociate from the nickel center, creating vacant coordination sites necessary for the catalytic cycle to commence.

A plausible mechanism for the synthesis of β,β-disubstituted vinyl sulfones involves a radical pathway initiated by a Ni(0) species, which can be generated in situ from the Ni(II) precatalyst. The pyridine ligands are crucial in stabilizing the different oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III)) throughout the catalytic cycle.

The key roles of the pyridine ligands include:

  • Solubilizing the Nickel Complex: The pyridine ligands enhance the solubility of the nickel salt in organic solvents, facilitating homogeneous catalysis.

  • Stabilizing the Catalytically Active Species: They stabilize the low-valent nickel species generated in situ, preventing catalyst decomposition.

  • Tuning the Electronic Properties of the Nickel Center: As sigma-donating ligands, pyridine molecules influence the electron density at the nickel center, thereby modulating its reactivity in oxidative addition and reductive elimination steps.

  • Facilitating Ligand Exchange: Their moderate bond strength to the nickel center allows for easy displacement by reactants, a critical step for the catalytic cycle to proceed.

Quantitative Data Presentation

The following table summarizes the substrate scope for the NiCl₂(py)₄-catalyzed synthesis of β,β-disubstituted vinyl sulfones, demonstrating the versatility of this catalytic system.

EntryR¹ (in Sulfonyl Hydrazide)R² (in Alkyne)R³ (in Hydrazine)ProductYield (%)
1PhenylPhenylPhenyl85
24-MethylphenylPhenylPhenyl82
34-MethoxyphenylPhenylPhenyl80
44-ChlorophenylPhenylPhenyl78
5Phenyl4-MethylphenylPhenyl88
6Phenyl4-MethoxyphenylPhenyl86
7Phenyl4-ChlorophenylPhenyl81
8PhenylPhenyl4-Methylphenyl83
9PhenylPhenyl4-Methoxyphenyl79
10PhenylPhenyl4-Chlorophenyl77

Experimental Protocols

Synthesis of Dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Pyridine (py)

  • Ethanol

Procedure:

  • Dissolve NiCl₂·6H₂O in warm ethanol.

  • To this solution, add an excess of pyridine with stirring.

  • The color of the solution will change, and a precipitate of NiCl₂(py)₄ will form upon cooling.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

General Protocol for the NiCl₂(py)₄-Catalyzed Synthesis of β,β-Disubstituted Vinyl Sulfones

Materials:

  • NiCl₂(py)₄

  • Sulfonyl hydrazide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Hydrazine (B178648) (1.5 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add NiCl₂(py)₄ (5 mol%).

  • Add the sulfonyl hydrazide (1.0 equiv), terminal alkyne (1.2 equiv), and anhydrous solvent.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the hydrazine (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β,β-disubstituted vinyl sulfone.

Mandatory Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product sulfonyl_hydrazide Sulfonyl Hydrazide reaction_pot Multicomponent Reaction sulfonyl_hydrazide->reaction_pot alkyne Terminal Alkyne alkyne->reaction_pot hydrazine Hydrazine hydrazine->reaction_pot catalyst NiCl₂(py)₄ catalyst->reaction_pot product β,β-Disubstituted Vinyl Sulfone reaction_pot->product

Caption: General workflow for the NiCl₂(py)₄-catalyzed multicomponent synthesis of β,β-disubstituted vinyl sulfones.

G NiCl2_py4 Ni(II)Cl₂(py)₄ Ni_0 Ni(0)(py)n NiCl2_py4->Ni_0 Reduction -2py, -2Cl⁻ lab1 Pyridine ligands (py) dissociate to create open coordination sites. NiCl2_py4->lab1 Ni_II_A R¹SO₂-Ni(II)(py)n-Cl Ni_0->Ni_II_A Oxidative Addition (R¹SO₂Cl) Ni_I_A R¹SO₂-Ni(I)(py)n Ni_I_B Vinyl-Ni(I)(py)n Ni_I_A->Ni_I_B Alkyne Insertion (R²C≡CH) Ni_II_A->Ni_I_A Reduction Ni_III R¹SO₂(Vinyl)-Ni(III)(py)n-Cl Ni_I_B->Ni_III Oxidative Addition (from Hydrazine activation) Ni_III->Ni_I_A Reductive Elimination (Product) R1SO2Cl R¹SO₂Cl Alkyne R²C≡CH Product Product

Caption: Plausible catalytic cycle for the NiCl₂(py)₄-catalyzed synthesis of vinyl sulfones, highlighting the role of pyridine ligands.

Application Notes and Protocols for NiCl2(py)4 in Polymer Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotetrakis(pyridine)nickel(II), denoted as NiCl₂(py)₄, is a coordination complex that serves as a valuable precursor and catalyst in the realms of polymer synthesis and materials science. While its direct application as a polymerization catalyst is not as extensively documented as some other nickel complexes, its role as a stable and convenient source of Ni(II) makes it a significant starting material for the in-situ generation of more active catalytic species. This document provides an overview of its applications, detailed experimental protocols for analogous systems, and quantitative data to guide researchers in utilizing nickel-pyridine based systems for the synthesis of advanced polymeric materials.

Application I: Precursor for Olefin Polymerization Catalysts

NiCl₂(py)₄ is often employed as a precursor for the synthesis of more elaborate nickel-based catalysts, particularly for olefin polymerization. The pyridine (B92270) ligands can be readily displaced by other chelating ligands, such as α-diimines or pyridine-imines, to generate highly active catalysts for the production of polyethylene (B3416737) and other polyolefins. These resulting polymers can exhibit a range of microstructures, from linear to highly branched, depending on the catalyst structure and reaction conditions.

Experimental Protocol: Synthesis of a Pyridine-Imine Ni(II) Pre-catalyst and Ethylene (B1197577) Polymerization

This protocol describes the synthesis of a representative pyridine-imine nickel(II) complex, which can be conceptually derived from a NiCl₂(py)₄ precursor by ligand exchange, followed by its use in ethylene polymerization.

Materials:

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (B145695) (EtOH)

  • Toluene (B28343)

  • Pyridine-imine ligand (e.g., 2-(1-(2,6-diisopropylanilino)ethyl)pyridine)

  • (Dimethoxyethane)nickel(II) bromide [NiBr₂(DME)] (as an analogue to a Ni(II) source like NiCl₂(py)₄)

  • Methylaluminoxane (B55162) (MAO) solution in toluene (e.g., 10 wt%)

  • Ethylene (polymerization grade)

  • Nitrogen or Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

Part A: Synthesis of the Pyridine-Imine Nickel(II) Complex [1]

  • Under an inert atmosphere (N₂ or Ar), dissolve the pyridine-imine ligand (1.0 equiv.) in dichloromethane.

  • In a separate flask, dissolve [NiBr₂(DME)] (1.0 equiv.) in dichloromethane.

  • Slowly add the nickel salt solution to the ligand solution at room temperature with continuous stirring.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-coordinating solvent (e.g., pentane) and dry under vacuum to yield the desired pyridine-imine nickel(II) complex.

  • Characterize the complex using appropriate analytical techniques (e.g., elemental analysis, MALDI-TOF MS).

Part B: Ethylene Polymerization [1][2]

  • Assemble a high-pressure reactor equipped with a mechanical stirrer and temperature control, and thoroughly dry it under vacuum.

  • Introduce a specific volume of toluene into the reactor under an inert atmosphere.

  • Inject the desired amount of the nickel pre-catalyst solution in toluene into the reactor.

  • Add the methylaluminoxane (MAO) solution as a cocatalyst. The Al/Ni molar ratio is a critical parameter and typically ranges from 500 to 2000.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).

  • Maintain the reaction at a constant temperature (e.g., 30 °C) for the desired polymerization time.

  • Terminate the polymerization by venting the ethylene and adding an acidic ethanol solution (e.g., 10% HCl in ethanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of ethanol.

  • Filter the polyethylene, wash it with ethanol and acetone, and dry it in a vacuum oven at 60 °C to a constant weight.

  • Characterize the resulting polymer for its molecular weight (Mₙ and Mₙ), polydispersity index (PDI = Mₙ/Mₙ), and branching density (via ¹H and ¹³C NMR).

Quantitative Data of Analogous Pyridine-Imine Nickel Catalysts in Ethylene Polymerization

The following table summarizes the performance of various pyridine-imine nickel(II) catalysts in ethylene polymerization, highlighting the influence of ligand structure on the resulting polymer properties.

Catalyst PrecursorCocatalystAl/Ni RatioActivity (g PE / mol Ni·h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Branching (per 1000 C)Reference
[2-{(2,6-ⁱPr₂C₆H₃)N=CMe}C₅H₄N]NiBr₂MAO10001.2 x 10⁵1.5 x 10⁴2.371[2]
[2-{(2,6-Me₂C₆H₃)N=CMe}C₅H₄N]NiBr₂MAO10002.5 x 10⁵8.9 x 10³2.865[2]
"Half-Sandwich" Pyridine-Imine Ni Complex (with 8-arylnaphthyl group)MMAO10001.8 x 10⁵2.6 x 10⁴2.130-90[3]
"Sandwich" Pyridine-Imine Ni Complex (with two 8-arylnaphthyl groups)MMAO10001.5 x 10⁵1.2 x 10⁵1.857-90[1]

Application II: Catalyst for C-C Coupling Reactions

While the primary focus is on polymer synthesis, it is noteworthy that NiCl₂(py)₄ and related nickel-pyridine complexes are also effective catalysts for various C-C cross-coupling reactions, which are fundamental in the synthesis of monomers and functionalized materials.

Visualizations

Experimental Workflow for Ethylene Polymerization

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up and Analysis A Pyridine-Imine Ligand Synthesis C Complexation Reaction (Ligand Exchange) A->C B NiCl2(py)4 or other Ni(II) source B->C D Pyridine-Imine Ni(II) Pre-catalyst C->D F Addition of Toluene and Ni Pre-catalyst D->F Use in Polymerization E Reactor Setup (Inert Atmosphere) E->F G Addition of Cocatalyst (MAO) F->G H Pressurization with Ethylene G->H I Polymerization Reaction H->I J Termination (Acidic Ethanol) I->J K Polymer Precipitation J->K L Filtration and Drying K->L M Polymer Characterization (GPC, NMR) L->M

Caption: Workflow for ethylene polymerization using a pyridine-imine nickel catalyst.

General Catalytic Cycle for Nickel-Catalyzed Olefin Polymerization

G A [L-Ni-R]+ (Active Catalyst) B Olefin Coordination A->B + Olefin C Migratory Insertion B->C D [L-Ni-(Polymer Chain)]+ C->D D->A + Olefin E Chain Walking (Isomerization) D->E F Chain Transfer D->F β-Hydride Elimination E->D Branched Intermediate G Polymer Chain + [L-Ni-H]+ F->G G->A + Olefin

Caption: General mechanism for nickel-catalyzed olefin polymerization including chain walking.

References

Application Notes and Protocols for NiCl2(PY)4 Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and application of the nickel catalyst, tetrachlorobis(pyridine)nickel(II) (NiCl2(PY)4), in cross-coupling reactions. This document includes detailed mechanistic insights, experimental protocols, and quantitative data to facilitate the use of this catalyst in a laboratory setting.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. The earth-abundant nature of nickel and its unique reactivity profile, which often involves different oxidation states and can proceed through radical mechanisms, make it an attractive option for a wide range of synthetic transformations. The ligand environment around the nickel center plays a crucial role in modulating its catalytic activity and selectivity. Pyridine-based ligands, in particular, have been shown to be effective in various nickel-catalyzed reactions. This document focuses on the application of the specific precatalyst NiCl2(PY)4.

Mechanism of NiCl2(PY)4 Catalyzed Cross-Coupling

While the precise catalytic cycle for every type of cross-coupling reaction using NiCl2(PY)4 is not exhaustively detailed in the literature, the general mechanism for nickel-catalyzed cross-couplings involving Ni(II) precatalysts provides a strong framework for understanding its function. The catalytic cycle typically begins with the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species.

A proposed general catalytic cycle involves the following key steps:

  • Reduction of Ni(II) to Ni(0): The NiCl2(PY)4 precatalyst is reduced in situ by a reducing agent present in the reaction mixture, such as an organometallic reagent (e.g., Grignard or organozinc reagents) or an external reductant (e.g., zinc or manganese powder), to generate a Ni(0) species with associated pyridine (B92270) ligands.

  • Oxidative Addition: The active Ni(0) complex undergoes oxidative addition with an organic electrophile (e.g., an aryl, vinyl, or alkyl halide), forming a Ni(II) intermediate.

  • Transmetalation: In reactions like Suzuki, Negishi, or Kumada coupling, the organonickel(II) halide intermediate undergoes transmetalation with an organometallic nucleophile (e.g., organoboron, organozinc, or Grignard reagent). This step transfers the organic group from the main group metal to the nickel center, forming a diorganonickel(II) complex.

  • Reductive Elimination: The diorganonickel(II) intermediate then undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the catalytically active Ni(0) species, which can then re-enter the catalytic cycle.

It is important to note that nickel catalysis can also proceed through alternative pathways involving Ni(I) and Ni(III) oxidation states, particularly with nitrogen-based ligands like pyridine.[1] These pathways can involve radical intermediates and are often invoked to explain the reactivity of challenging substrates.

Nickel_Cross_Coupling_Cycle cluster_0 Catalytic Cycle Ni0 Ni(0)Ln NiII_RX R-Ni(II)-X (Ln) Ni0->NiII_RX Oxidative Addition (R-X) NiII_R_Rprime R-Ni(II)-R' (Ln) NiII_RX->NiII_R_Rprime Transmetalation (R'-M) NiII_R_Rprime->Ni0 Product R-R' NiII_R_Rprime->Product Reductive Elimination Precatalyst NiCl2(PY)4 Precatalyst->Ni0 Reduction

Figure 1: A generalized catalytic cycle for nickel-catalyzed cross-coupling reactions, starting from the in-situ reduction of a Ni(II) precatalyst.

Application in Multicomponent Synthesis of Vinyl Sulfones

A notable application of NiCl2(PY)4 is in the three-component synthesis of β,β-disubstituted vinyl sulfones from sulfonyl chlorides, alkynes, and arylboronic acids. This reaction showcases the catalyst's ability to facilitate complex transformations involving the formation of multiple new bonds in a single pot.

Quantitative Data

The following table summarizes the substrate scope for the NiCl2(PY)4-catalyzed synthesis of β,β-disubstituted vinyl sulfones.[2]

EntrySulfonyl ChlorideAlkyneArylboronic AcidProductYield (%)
1TsClPhenylacetylenePhenylboronic acidβ-phenyl-β-tosylstyrene85
2TsClPhenylacetylene4-Methylphenylboronic acidβ-(4-methylphenyl)-β-tosylstyrene82
3TsClPhenylacetylene4-Methoxyphenylboronic acidβ-(4-methoxyphenyl)-β-tosylstyrene78
4TsCl1-HexynePhenylboronic acid1-phenyl-1-tosyl-1-hexene75
5MeSO2ClPhenylacetylenePhenylboronic acidβ-phenyl-β-(methylsulfonyl)styrene72

Note: The data presented is representative and compiled from graphical representations in a review article. Actual yields may vary based on specific reaction conditions.[2]

Experimental Protocol: Synthesis of β,β-Disubstituted Vinyl Sulfones

This protocol is a general guideline for the NiCl2(PY)4-catalyzed three-component reaction. Optimization of reaction parameters may be required for specific substrates.

Materials:

  • NiCl2(PY)4 catalyst

  • Sulfonyl chloride (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Arylboronic acid (1.5 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., nitrogen or argon), add NiCl2(PY)4 (5 mol%), the sulfonyl chloride (1.0 equiv), the alkyne (1.2 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β,β-disubstituted vinyl sulfone.

Experimental_Workflow start Start setup Combine Reactants: - NiCl2(PY)4 - Sulfonyl Chloride - Alkyne - Arylboronic Acid - Base (in inert atmosphere) start->setup add_solvent Add Anhydrous Solvent setup->add_solvent react Heat and Stir (12-24h) add_solvent->react workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine react->workup purify Purification: - Dry, Filter, Concentrate - Column Chromatography workup->purify end End (Pure Product) purify->end

Figure 2: A general experimental workflow for the NiCl2(PY)4-catalyzed synthesis of β,β-disubstituted vinyl sulfones.

Application in Traditional Cross-Coupling Reactions

While specific, detailed protocols for the use of NiCl2(PY)4 in standard Suzuki, Kumada, or Negishi couplings are not extensively documented in the reviewed literature, its nature as a Ni(II) precatalyst suggests its potential applicability in these transformations under appropriate conditions. The following are generalized protocols adapted from known nickel-catalyzed cross-coupling reactions, which can serve as a starting point for optimization with the NiCl2(PY)4 catalyst.

General Protocol for NiCl2(PY)4-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • NiCl2(PY)4 (1-5 mol%)

  • Aryl/vinyl halide or triflate (1.0 equiv)

  • Aryl/vinyl boronic acid or ester (1.5 equiv)

  • Base (e.g., K3PO4, K2CO3, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NiCl2(PY)4, the aryl/vinyl halide, the boronic acid, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture with stirring (typically 60-110 °C) until the starting material is consumed.

  • Perform an aqueous workup and purify by column chromatography.

General Protocol for NiCl2(PY)4-Catalyzed Kumada Coupling

Materials:

  • NiCl2(PY)4 (1-5 mol%)

  • Aryl/vinyl halide (1.0 equiv)

  • Grignard reagent (1.1-1.5 equiv, as a solution in THF or Et2O)

  • Anhydrous solvent (e.g., THF, Et2O)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NiCl2(PY)4 and the aryl/vinyl halide in the anhydrous solvent.

  • Cool the mixture to 0 °C or below.

  • Slowly add the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with a dilute acidic solution (e.g., 1 M HCl).

  • Perform an aqueous workup and purify by column chromatography.

General Protocol for NiCl2(PY)4-Catalyzed Negishi Coupling

Materials:

  • NiCl2(PY)4 (1-5 mol%)

  • Aryl/vinyl/alkyl halide or triflate (1.0 equiv)

  • Organozinc reagent (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., THF, DMA)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NiCl2(PY)4 and the halide/triflate in the anhydrous solvent.

  • Add the organozinc reagent at room temperature or below.

  • Stir the reaction mixture until completion.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Perform an aqueous workup and purify by column chromatography.

Conclusion

NiCl2(PY)4 is a viable precatalyst for carbon-carbon bond formation, demonstrating utility in multicomponent reactions for the synthesis of complex molecules like β,β-disubstituted vinyl sulfones. While its application in more traditional cross-coupling reactions like Suzuki, Kumada, and Negishi couplings is less documented, the general principles of nickel catalysis suggest its potential in these areas with appropriate optimization. The provided protocols offer a starting point for researchers to explore the utility of this accessible nickel catalyst in their synthetic endeavors. Further investigation into the specific mechanistic pathways and broader substrate scope of NiCl2(PY)4 in various cross-coupling reactions is warranted.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines using a NiCl₂(py)₄ Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyridines utilizing a catalyst system derived from dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄]. The primary method detailed is the [2+2+2] cycloaddition of diynes and nitriles, a highly efficient and atom-economical approach to constructing the pyridine (B92270) ring. This methodology is of significant interest for the synthesis of novel scaffolds in medicinal chemistry and materials science.

Introduction

Substituted pyridines are fundamental heterocyclic motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient catalytic methods for their synthesis is a key area of research. Nickel-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for the construction of the pyridine core from simple, readily available starting materials.[1][2] This approach offers mild reaction conditions and the potential for high regioselectivity.

The catalyst system described herein is based on the precursor NiCl₂(py)₄, which, in the presence of a suitable ligand and reducing agent, forms a catalytically active Ni(0) species. This active catalyst mediates the cycloaddition of two alkyne units and one nitrile unit to furnish the desired substituted pyridine.

Reaction Principle and Mechanism

The core of this synthetic strategy is the nickel-catalyzed [2+2+2] cycloaddition. The reaction proceeds through a proposed catalytic cycle involving the formation of a nickelacycle intermediate.

Proposed Catalytic Cycle

The catalytic cycle is initiated by the reduction of the Ni(II) precursor to a Ni(0) species, which then coordinates to the reactants.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_precatalyst Precatalyst Activation Ni(0)L_n Ni(0)L_n (Active Catalyst) Coordination Coordination of Diyne and Nitrile Ni(0)L_n->Coordination Oxidative_Cyclization Oxidative Cyclization Coordination->Oxidative_Cyclization Nickelacycle Nickelacyclopentadiene Intermediate Oxidative_Cyclization->Nickelacycle Nitrile_Insertion Nitrile Insertion Nickelacycle->Nitrile_Insertion Azanickelacycle Azanickelacycloheptatriene Intermediate Nitrile_Insertion->Azanickelacycle Reductive_Elimination Reductive Elimination Azanickelacycle->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Pyridine_Product Substituted Pyridine Reductive_Elimination->Pyridine_Product Reactants Diyne + Nitrile Reactants->Coordination NiCl2(py)4 NiCl₂(py)₄ (Precatalyst) Activation Reduction + Ligand NiCl2(py)4->Activation Activation->Ni(0)L_n

Figure 1: Proposed catalytic cycle for pyridine synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of substituted pyridines. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Preparation of the NiCl₂(py)₄ Precatalyst

Dichlorotetrakis(pyridine)nickel(II) can be prepared by the reaction of nickel(II) chloride hexahydrate with an excess of pyridine.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Pyridine (py)

  • Ethanol

Procedure:

  • Dissolve nickel(II) chloride hexahydrate in a minimal amount of warm ethanol.

  • To this solution, add a four-fold molar excess of pyridine dropwise with stirring.

  • A precipitate will form. Continue stirring for 1 hour at room temperature.

  • Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting solid under vacuum to yield NiCl₂(py)₄.

General Protocol for the Synthesis of Substituted Pyridines

This protocol describes the in situ generation of the active nickel catalyst and the subsequent cycloaddition reaction.

Experimental_Workflow start Start setup Assemble Schlenk flask under inert atmosphere start->setup add_solids Add NiCl₂(py)₄ and Ligand (e.g., dppe) setup->add_solids add_solvent Add anhydrous solvent (e.g., THF or Toluene) add_solids->add_solvent add_reducing_agent Add reducing agent (e.g., n-BuLi or Zn) at low temp. add_solvent->add_reducing_agent stir_activation Stir for catalyst activation (color change may be observed) add_reducing_agent->stir_activation add_reactants Add diyne and nitrile substrates stir_activation->add_reactants reaction Stir at specified temperature (e.g., room temp. to reflux) add_reactants->reaction quench Quench the reaction (e.g., with aq. NH₄Cl) reaction->quench extract Extract with organic solvent quench->extract dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Obtain substituted pyridine purify->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dichlorotetrakis(pyridine)nickel(II) (NiCl₂(Py)₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of NiCl₂(Py)₄ synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of NiCl₂(Py)₄.

Q1: My yield of NiCl₂(Py)₄ is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Reactants: Ensure that the nickel(II) chloride (anhydrous or hydrated) and pyridine (B92270) are of high purity. Impurities can lead to side reactions, consuming reactants and complicating purification.

  • Stoichiometry: An incorrect molar ratio of nickel chloride to pyridine is a common reason for low yields. A significant excess of pyridine is typically used to drive the reaction towards the formation of the tetrakis(pyridine) complex.

  • Reaction Conditions: Both reaction time and temperature can be optimized. While the reaction often proceeds readily at room temperature, gentle heating (e.g., reflux in ethanol) can increase the rate of reaction and improve the yield. However, excessive heat should be avoided as it can lead to decomposition.

  • Product Precipitation: The product is typically isolated by precipitation. Ensure the reaction mixture is sufficiently cooled to maximize the amount of precipitate. If the product remains in solution, adding a non-polar "anti-solvent" (e.g., diethyl ether or hexanes) can induce precipitation.

  • Moisture Control: If using anhydrous nickel(II) chloride, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of nickel hydroxide (B78521) byproducts. For syntheses using hydrated nickel(II) chloride, this is less critical.

Q2: The color of my product is not the expected blue-green. What does this indicate?

A2: The expected color of NiCl₂(Py)₄ is a blue to blue-green crystalline solid. An off-color product may indicate the presence of impurities:

  • Green or Yellow-Green: This could suggest the presence of a lower pyridine coordination complex, such as the di- or tri-pyridine adduct, or residual hydrated nickel chloride. Increasing the excess of pyridine and ensuring adequate reaction time can help favor the formation of the desired tetrakis complex.

  • Brown or Dark Precipitate: This may indicate the presence of nickel oxide or hydroxide, which can form if the reaction mixture is too basic or if there is significant water present with heating.

Q3: I am having difficulty isolating the product from the reaction mixture. What can I do?

A3: If the product does not readily precipitate, several techniques can be employed:

  • Cooling: Place the reaction vessel in an ice bath to reduce the solubility of the complex.

  • Solvent Evaporation: Partially removing the solvent under reduced pressure will increase the concentration of the product and promote crystallization.

  • Anti-Solvent Addition: Slowly add a non-polar solvent in which the complex is insoluble (e.g., diethyl ether or hexanes) to the reaction mixture with stirring to induce precipitation.

Q4: My product seems to be impure. What is a suitable purification method?

A4: Recrystallization is a common method for purifying solid coordination complexes. A suitable solvent system for recrystallization would be one in which the complex is sparingly soluble at room temperature but more soluble at elevated temperatures. A mixture of a polar solvent (like ethanol (B145695) or chloroform) and a non-polar solvent (like hexanes) can be effective. Dissolve the crude product in a minimal amount of the hot polar solvent, and then slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Optimizing Reaction Conditions for NiCl₂(Py)₄ Synthesis

The following table summarizes the expected impact of various reaction parameters on the yield of NiCl₂(Py)₄. This information is based on general principles of coordination chemistry, as specific quantitative data for this synthesis is not extensively published.

ParameterRecommended ConditionRationale for Yield Improvement
**Molar Ratio (Pyridine:NiCl₂) **> 4:1 (e.g., 5:1 to 10:1)A large excess of pyridine ligand shifts the equilibrium towards the formation of the fully coordinated NiCl₂(Py)₄ complex, minimizing the formation of lower coordination number byproducts.
Solvent Ethanol, Methanol (B129727), or PyridineEthanol and methanol are good choices as they dissolve the reactants but often allow for the product to precipitate upon formation or cooling.[1] Using pyridine as the solvent ensures a large excess of the ligand.
Temperature Room Temperature to RefluxGentle heating can increase the reaction rate. However, starting at room temperature is often sufficient. Optimization may be required based on the specific reactants and solvent used.
Reaction Time 1 - 4 hoursSufficient time should be allowed for the complete formation of the tetrakis(pyridine) complex. The reaction progress can be monitored by observing the color change and precipitation of the product.
Atmosphere Inert (N₂ or Ar) for anhydrous NiCl₂Prevents the formation of nickel hydroxides or oxides, which can occur in the presence of moisture, especially with heating.

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of NiCl₂(Py)₄.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Pyridine (Py)

  • Ethanol

  • Diethyl ether (or hexanes)

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle (optional)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a beaker or round-bottom flask, dissolve a specific amount of NiCl₂·6H₂O in a minimal amount of ethanol with stirring.

  • In a separate container, measure a volume of pyridine corresponding to a 5 to 10-fold molar excess relative to the nickel chloride.

  • Slowly add the pyridine to the stirring nickel chloride solution. A color change and the formation of a precipitate should be observed.

  • Continue to stir the reaction mixture at room temperature for 1-2 hours. If desired, the mixture can be gently heated under reflux for 1 hour to ensure the reaction goes to completion.

  • After the reaction period, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Follow with a wash of diethyl ether or hexanes to aid in drying.

  • Dry the final product under vacuum to remove any residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of NiCl₂(Py)₄.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Optional Purification reagents 1. Prepare Reactants - NiCl2·6H2O in Ethanol - Pyridine reaction 2. Mix and React - Add Pyridine to NiCl2 solution - Stir at RT or with gentle heat reagents->reaction Combine precipitation 3. Induce Precipitation - Cool in ice bath reaction->precipitation Completion filtration 4. Filter Product - Vacuum filtration precipitation->filtration Transfer slurry washing 5. Wash Product - Cold Ethanol - Diethyl Ether filtration->washing drying 6. Dry Product - Under vacuum washing->drying recrystallization 7. Recrystallization - Dissolve in hot ethanol - Cool slowly drying->recrystallization If needed

Caption: Workflow for the synthesis of NiCl₂(Py)₄.

References

Technical Support Center: Synthesis of Dichlorotetrakis(pyridine)nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorotetrakis(pyridine)nickel(II).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dichlorotetrakis(pyridine)nickel(II), helping users identify potential causes and implement corrective actions.

Issue Potential Cause(s) Recommended Actions
Product is green instead of the expected blue color. 1. Incomplete reaction: Not all of the water ligands in the starting material, nickel(II) chloride hexahydrate (NiCl₂·6H₂O), have been replaced by pyridine (B92270).[1] 2. Presence of unreacted nickel chloride hexahydrate.1. Ensure a sufficient excess of pyridine is used in the reaction. 2. Increase the reaction time or gently warm the mixture to drive the reaction to completion. 3. Purify the product by washing with a solvent that dissolves the starting material but not the product, such as diethyl ether.
Low yield of the final product. 1. Incomplete precipitation of the product. 2. Loss of product during washing and filtration steps. 3. Use of wet ethanol (B145695) as the reaction solvent, which can affect the solubility of the complex.1. Cool the reaction mixture in an ice bath to maximize precipitation. 2. Use minimal amounts of cold solvent for washing the product. 3. Ensure the use of absolute or anhydrous ethanol for the synthesis.
The isolated solid is sticky or oily. 1. Presence of excess pyridine. 2. Incomplete drying of the product.1. Wash the product thoroughly with a non-polar solvent like diethyl ether or hexanes to remove excess pyridine. 2. Dry the product under vacuum to remove residual solvents.
Product color fades or changes over time. 1. The complex may be unstable in the presence of moisture, leading to hydrolysis and the formation of hydrated nickel(II) species. 2. Thermal decomposition if exposed to high temperatures.1. Store the final product in a desiccator over a drying agent. 2. Avoid exposing the complex to high temperatures during drying or storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of dichlorotetrakis(pyridine)nickel(II)?

The most common impurities include:

  • Unreacted Starting Materials: Primarily nickel(II) chloride hexahydrate (NiCl₂·6H₂O), which is green, and excess pyridine.

  • Side Products: Complexes with a different stoichiometry of pyridine ligands, such as trans-dichlorobis(pyridine)nickel(II) ([NiCl₂(py)₂]), can form, especially if an insufficient amount of pyridine is used.

  • Solvent Residues: Residual ethanol or water from the reaction or washing steps.

  • Hydrolysis Products: If the reaction is not carried out under anhydrous conditions, aqua-ligated nickel(II) complexes can form.

Q2: How can I confirm the identity and purity of my synthesized dichlorotetrakis(pyridine)nickel(II)?

Several analytical techniques can be employed:

  • Visual Inspection: The pure product should be a blue crystalline solid. A green tint may indicate the presence of hydrated nickel chloride impurities.

  • Melting Point: The melting point of the complex is reported to be above 300 °C. A broad or depressed melting range can indicate the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for coordinated pyridine.

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will show absorptions characteristic of an octahedral Ni(II) complex.

Q3: What is a reliable experimental protocol for the synthesis?

A common and reliable method for the synthesis of trans-dichlorotetrakis(pyridine)nickel(II) is as follows:

Experimental Protocol: Synthesis of trans-dichlorotetrakis(pyridine)nickel(II)

  • Dissolution of Starting Material: Dissolve approximately 1 gram of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in about 10 mL of ethanol. Gentle warming may be required to facilitate dissolution. The resulting solution will be green.

  • Addition of Pyridine: To the warm ethanolic solution of nickel chloride, add an excess of pyridine (approximately 4-5 mL) dropwise with stirring.

  • Precipitation: Upon addition of pyridine, a blue precipitate of dichlorotetrakis(pyridine)nickel(II) will form.

  • Cooling and Filtration: Allow the mixture to cool to room temperature and then place it in an ice bath to ensure complete precipitation. Collect the blue crystals by vacuum filtration.

  • Washing: Wash the collected crystals with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and excess pyridine.

  • Drying: Dry the purified crystals in a vacuum desiccator.

Expected Yield: The typical yield for this synthesis is in the range of 80-90%.

Q4: Can you provide a visualization of the synthesis workflow?

Below is a diagram illustrating the key steps in the synthesis and purification of dichlorotetrakis(pyridine)nickel(II).

SynthesisWorkflow Synthesis and Purification Workflow A Dissolve NiCl2·6H2O in Ethanol B Add excess Pyridine A->B Green Solution C Precipitation of blue [NiCl2(py)4] B->C Blue Precipitate Forms D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with cold Ethanol and Diethyl Ether E->F G Dry under Vacuum F->G H Pure [NiCl2(py)4] Product G->H

Caption: Workflow for the synthesis of dichlorotetrakis(pyridine)nickel(II).

Q5: What is the underlying chemical principle for the color change observed during the synthesis?

The color change from green to blue is a classic example of a change in the coordination environment of the nickel(II) ion. In the starting material, nickel(II) chloride hexahydrate, the Ni²⁺ ion is coordinated to six water molecules, forming the green-colored [Ni(H₂O)₆]²⁺ complex. When pyridine, a stronger field ligand than water, is added, it displaces the water molecules to form the [NiCl₂(py)₄] complex. This change in the ligand field around the nickel(II) center alters the energy of the d-d electronic transitions, resulting in the absorption of different wavelengths of light and, consequently, the observed blue color of the product.

References

Technical Support Center: Troubleshooting Low Catalytic Activity of NiCl₂(PY)₄

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic activity with NiCl₂(PY)₄ in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is NiCl₂(PY)₄ and what is its primary role in catalysis?

A1: Dichlorotetrakis(pyridine)nickel(II), or NiCl₂(PY)₄, is a coordination complex of nickel(II) chloride with four pyridine (B92270) ligands. It is typically used as a precatalyst in a variety of cross-coupling reactions. As a Ni(II) source, it requires in-situ reduction to a lower oxidation state (Ni(0) or Ni(I)) to enter the catalytic cycle.

Q2: My reaction with NiCl₂(PY)₄ is not working or is very sluggish. What are the most common initial checks?

A2: Low catalytic activity can often be traced back to a few key factors:

  • Inadequate Catalyst Activation: NiCl₂(PY)₄ is a precatalyst and must be reduced to its active form. Ensure you are using an appropriate reducing agent in your reaction setup.

  • Presence of Impurities: Nickel catalysts are sensitive to oxygen and water. Ensure your solvent and reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield. These may need to be optimized for your specific substrates.

Q3: How does the pyridine ligand influence the catalytic activity?

A3: Pyridine ligands play a dual role. They can stabilize the nickel center, influencing its reactivity and selectivity. However, excess pyridine or pyridine-containing products can also act as catalyst poisons by strongly coordinating to the active nickel species and inhibiting substrate binding.[1] Substituents on the pyridine ring can also alter the electronic and steric properties, affecting catalyst performance.[1]

Q4: Can NiCl₂(PY)₄ decompose during the reaction?

A4: Yes, like many catalysts, NiCl₂(PY)₄ and the active species derived from it can decompose under certain conditions. High temperatures can lead to thermal decomposition.[2] Additionally, unproductive side reactions can lead to the formation of inactive nickel species, such as nickel dimers, which can precipitate from the reaction mixture and halt catalysis.[3][4]

Troubleshooting Guide

Issue 1: No or Low Product Yield
Potential Cause Suggested Solution Explanation
Incomplete Catalyst Activation Add a stoichiometric reducing agent (e.g., Zn, Mn powder).NiCl₂(PY)₄ is a Ni(II) precatalyst and requires reduction to Ni(0) or Ni(I) to initiate the catalytic cycle.
Presence of Oxygen Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.Oxygen can oxidize the active low-valent nickel species, rendering the catalyst inactive.
Presence of Water Use anhydrous solvents and dry reagents. If necessary, add a drying agent that is compatible with your reaction.Water can react with organometallic intermediates and quench the catalytic cycle.
Incorrect Base Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, KOtBu). The solubility and strength of the base are critical.The base is often crucial for the transmetalation step in cross-coupling reactions. Its effectiveness can be highly solvent-dependent.
Sub-optimal Solvent Test a range of anhydrous solvents with different polarities (e.g., Toluene (B28343), Dioxane, THF, DMF).Solvent choice affects the solubility of reagents and the stability of catalytic intermediates.
Low Reaction Temperature Gradually increase the reaction temperature.Some activation barriers, particularly for less reactive substrates like aryl chlorides, require higher temperatures to overcome.[5]
Issue 2: Reaction Starts but Stalls
Potential Cause Suggested Solution Explanation
Catalyst Decomposition Monitor the reaction for color changes or precipitate formation. Consider using a more robust ligand system if decomposition is suspected.The active catalyst may not be stable under the reaction conditions over long periods, leading to the formation of inactive species.[3][4]
Product Inhibition If the product contains a strongly coordinating group (like pyridine), try running the reaction at a lower concentration or stopping at a lower conversion.The product may be binding to the nickel center more strongly than the starting materials, effectively poisoning the catalyst.[1]
Depletion of a Reagent Use a slight excess of the more stable coupling partner.If one of the coupling partners is unstable under the reaction conditions, it may be consumed before the reaction goes to completion.

Experimental Protocols

General Protocol for Synthesis of NiCl₂(PY)₄

This protocol is adapted from the general synthesis of related nickel-pyridine complexes.

  • Preparation: In a round-bottom flask, dissolve NiCl₂·6H₂O in ethanol (B145695).

  • Ligand Addition: To the stirred solution, add a stoichiometric amount (4 equivalents) of pyridine.

  • Reaction: Stir the mixture at room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold ethanol and then ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum.

General Protocol for a NiCl₂(PY)₄-Catalyzed Suzuki-Miyaura Cross-Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add NiCl₂(PY)₄ (e.g., 5 mol%), the aryl halide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Dry Glassware prep2 Add NiCl2(PY)4, Substrates, and Base prep1->prep2 prep3 Purge with Inert Gas (N2/Ar) prep2->prep3 react1 Add Anhydrous, Degassed Solvent prep3->react1 react2 Heat to Desired Temperature react1->react2 react3 Monitor Progress (TLC, GC/MS) react2->react3 workup1 Cool and Quench Reaction react3->workup1 workup2 Aqueous Workup workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify (e.g., Chromatography) workup3->workup4

Caption: A typical experimental workflow for a cross-coupling reaction using NiCl₂(PY)₄.

G start Low or No Catalytic Activity q1 Is the reaction run under an inert atmosphere with anhydrous reagents/solvents? start->q1 sol1 Remedy: Ensure rigorous inert atmosphere and use of anhydrous materials. q1->sol1 No q2 Is a reducing agent present to activate the Ni(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol2 Remedy: Add a suitable reducing agent (e.g., Zn, Mn). q2->sol2 No q3 Have reaction parameters (solvent, base, temp.) been optimized? q2->q3 Yes a2_yes Yes a2_no No sol3 Remedy: Screen different solvents, bases, and temperatures. q3->sol3 No end If issues persist, consider catalyst decomposition or product inhibition. q3->end Yes a3_yes Yes a3_no No

Caption: A troubleshooting decision tree for low catalytic activity of NiCl₂(PY)₄.

G NiII_pre Ni(II)Cl2(PY)4 Ni0 Ni(0)Ln NiII_pre->Ni0 Reduction (e.g., +Zn) OA R-Ni(II)-X Ni0->OA Oxidative Addition (R-X) Deactivation Inactive Species (e.g., Dimer) Ni0->Deactivation Oxidation (O2) TM R-Ni(II)-R' OA->TM Transmetalation (R'-M) OA->Deactivation Dimerization TM->Ni0 Product R-R' TM->Product Reductive Elimination

Caption: A simplified catalytic cycle highlighting potential points of failure.

References

effect of solvent on NiCl2(PY)4 catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding and troubleshooting the impact of solvents on reactions catalyzed by dichlorotetrakis(pyridine)nickel(II) [NiCl2(PY)4]. This technical support center is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.

Troubleshooting Guide

Low or no product yield is a common issue that can often be traced back to the choice of solvent and its effect on the catalyst and reagents.

Low or No Product Yield

Possible Cause 1: Catalyst Inactivity or Decomposition

  • Explanation: The active catalytic species, typically a Ni(0) or Ni(I) complex, must be generated in situ from the Ni(II) precatalyst.[1] The choice of solvent can significantly impact the solubility and stability of the active catalyst. Oxygen can deactivate the catalyst, and this process can be solvent-dependent.[1] Some solvents may also coordinate too strongly to the nickel center, inhibiting substrate binding.

  • Recommended Solution:

    • Ensure solvents are freshly distilled and thoroughly degassed to remove oxygen.[1]

    • Maintain a robust inert atmosphere (e.g., high-purity argon or nitrogen) throughout the reaction.[1]

    • If catalyst solubility is an issue, consider a different solvent system. Common solvents for nickel-catalyzed reactions include THF, DMF, and toluene (B28343).[1] For "green" chemistry applications, 2-Me-THF and t-amyl alcohol have also been used successfully with other nickel catalysts.[2][3]

Possible Cause 2: Poor Reagent Solubility or Stability

  • Explanation: The solvent must be appropriate for dissolving all reaction components, including the starting materials and any additives. Poor solubility can lead to low reaction rates. Additionally, some organometallic reagents may be unstable in certain solvents.

  • Recommended Solution:

    • Use high-purity, fresh reagents.[1]

    • Select a solvent in which all reactants are fully soluble at the reaction temperature.

    • For Suzuki-Miyaura couplings, the presence of water can be crucial for high catalytic efficiency, though the optimal ratio of organic solvent to water needs to be determined.[4]

Possible Cause 3: Sub-optimal Reaction Conditions

  • Explanation: The reaction temperature and time are critical parameters that are often linked to the choice of solvent. Some solvents may require higher temperatures to achieve a reasonable reaction rate.[1]

  • Recommended Solution:

    • If the reaction is sluggish at room temperature, consider gradually increasing the temperature.[1]

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • For sterically hindered substrates, increasing the reaction temperature or prolonging the reaction time may be necessary.[5]

Possible Cause 4: Inappropriate Solvent Polarity or Coordinating Ability

  • Explanation: The polarity and coordinating ability of the solvent can influence the reaction mechanism and the stability of intermediates. For instance, in some nickel-catalyzed cross-couplings, polar coordinating solvents can lead to different selectivity compared to non-coordinating solvents.[6] The increased activity of some nickel catalysts in THF compared to toluene has been attributed to the coordinating ability of THF.[7][8]

  • Recommended Solution:

    • Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, DMF, toluene, dioxane).

    • For reactions where selectivity is an issue, consider the use of less coordinating solvents.

Troubleshooting Workflow for Low Yield

start Low or No Yield catalyst Is the Catalyst Active and Soluble? start->catalyst reagents Are Reagents Pure and Soluble? catalyst->reagents Yes solve_catalyst Degas solvent Use inert atmosphere Change solvent catalyst->solve_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes solve_reagents Purify starting materials Ensure solubility reagents->solve_reagents No solvent_choice Is the Solvent Appropriate? conditions->solvent_choice Yes solve_conditions Adjust temperature Increase reaction time conditions->solve_conditions No end_good Yield > 80%? solvent_choice->end_good Yes solve_solvent Screen different solvents (e.g., THF, DMF, Toluene) Consider solvent polarity solvent_choice->solve_solvent No optimize Systematically Optimize Conditions end_good->optimize No solve_catalyst->catalyst solve_reagents->reagents solve_conditions->conditions solve_solvent->solvent_choice

Caption: A troubleshooting workflow for low-yield NiCl2(PY)4 catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for NiCl2(PY)4 catalyzed reactions?

A1: While specific data for NiCl2(PY)4 is limited in the provided search results, common solvents for nickel-catalyzed cross-coupling reactions, in general, include THF, DMF, and toluene.[1] For more environmentally friendly options, 2-Me-THF and t-amyl alcohol have shown promise in nickel-catalyzed Suzuki-Miyaura couplings.[2][3]

Q2: How does solvent polarity affect the reaction?

A2: Solvent polarity can have a significant impact on the reaction. In some nickel-catalyzed cross-couplings, polar coordinating solvents have been shown to influence selectivity.[6] For CO-ethylene copolymerization catalyzed by zwitterionic nickel(II) complexes, the increased activity in THF compared to toluene was attributed more to the coordinating ability of THF rather than its polarity.[7][8] Therefore, the effect of polarity is often intertwined with the solvent's coordinating ability.

Q3: Can water be used as a co-solvent?

A3: Yes, in some nickel-catalyzed Suzuki-Miyaura reactions, water has been shown to be crucial for high catalytic efficiency.[4] However, the optimal amount of water needs to be carefully determined, as too much can lead to decreased yields, possibly due to limited solubility of intermediates.[4] The use of water as a medium for nickel-catalyzed reactions is an area of active research to develop more sustainable chemical processes.[9]

Q4: My reaction is not selective. Can the solvent help?

A4: Yes, the choice of solvent can be a powerful tool to control selectivity. For example, in the monoarylation of dichloroarenes, the solvent (acetonitrile) was found to play a key role in preventing diarylation by coordinating to a key nickel intermediate.[6] By screening different solvents, you may be able to favor the desired reaction pathway.

Q5: How do I choose the best solvent for my specific reaction?

A5: The optimal solvent depends on the specific reaction, substrates, and desired outcome. A systematic screening of a few common solvents with different properties (e.g., a coordinating polar solvent like THF, a non-coordinating polar solvent like DMF, and a non-polar solvent like toluene) is a good starting point. The solubility of all reactants and the stability of the catalyst and reagents in the chosen solvent should be considered.

Solvent Selection Logic

start Define Reaction Type and Substrates solubility Are all components soluble? start->solubility stability Are catalyst and reagents stable? solubility->stability Yes screen Screen Solvents (e.g., THF, DMF, Toluene) solubility->screen No selectivity Is selectivity a concern? stability->selectivity Yes stability->screen No selectivity->screen Yes optimize Optimize Reaction Conditions screen->optimize

Caption: A logical workflow for selecting an appropriate solvent.

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of a NiCl2(PCy3)2 Catalyzed Suzuki-Miyaura Coupling [2]

EntrySolventYield (%)
1t-amyl alcohol100
22-Me-THF100
31,4-dioxane95
4Toluene85
5NMP70

Conditions: NiCl2(PCy3)2 (5 mol %), aryl sulfamate (B1201201) (1.0 equiv), phenylboronic acid (2.5 equiv), K3PO4 (4.5 equiv), 100 °C, 12 h.

Experimental Protocols

The following is a general protocol for a NiCl2(PY)4 catalyzed Suzuki-Miyaura cross-coupling reaction. This should be adapted and optimized for specific substrates.

Materials:

  • NiCl2(PY)4 catalyst

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Base (e.g., K3PO4)

  • Anhydrous, degassed solvent (e.g., THF, toluene, or DMF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add NiCl2(PY)4 (e.g., 5 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv) to a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired amount of anhydrous, degassed solvent to the reaction vessel via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle and Solvent Influence

The catalytic cycle for nickel-catalyzed cross-coupling reactions is complex and can involve multiple oxidation states of nickel (Ni(0), Ni(I), Ni(II), and Ni(III)).[10] The solvent can influence several steps in this cycle.

Ni_II Ni(II)Cl2(PY)4 (Precatalyst) Ni_0 Ni(0)(PY)n Ni_II->Ni_0 Reduction OxAdd Oxidative Addition (Solvent can influence rate) Ni_0->OxAdd Ni_II_Ar Ar-Ni(II)-X(PY)n OxAdd->Ni_II_Ar + Ar-X Transmetal Transmetalation (Solvent can affect base solubility) Ni_II_Ar->Transmetal Ni_II_Ar_Ar Ar-Ni(II)-Ar'(PY)n Transmetal->Ni_II_Ar_Ar + Ar'-B(OR)2 RedElim Reductive Elimination (Product Formation) Ni_II_Ar_Ar->RedElim RedElim->Ni_0 + Ar-Ar'

Caption: A simplified catalytic cycle for a Ni-catalyzed cross-coupling reaction highlighting potential solvent effects.

References

Technical Support Center: Optimizing NiCl2(PY)4 Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NiCl2(PY)4 catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during NiCl2(PY)4-catalyzed cross-coupling reactions. The following table summarizes common problems, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive Catalyst: The Ni(II) precatalyst has not been effectively reduced to the active Ni(0) species.[1] 2. Poor Substrate Reactivity: The electrophile or nucleophile is not reactive enough under the current conditions.[2] 3. Catalyst Poisoning: Impurities in reagents or solvents may be deactivating the catalyst.1. Catalyst Activation: Add a stoichiometric reductant (e.g., Zn, Mn powder). Consider pre-reduction of the catalyst before adding substrates.[3] 2. Reaction Conditions: Increase reaction temperature in 10 °C increments. Screen different solvents (e.g., THF, DMF, Dioxane). 3. Reagent Purity: Use freshly distilled solvents and purified reagents. Ensure the reaction is set up under an inert atmosphere (N2 or Ar).
Low Yield 1. Suboptimal Ligand-to-Metal Ratio: Incorrect stoichiometry can lead to less active catalytic species. 2. Inefficient Transmetalation: For reactions like Suzuki or Negishi couplings, the transfer of the organometallic reagent to the nickel center may be slow.[4] 3. Competing Side Reactions: Beta-hydride elimination can be a problem with alkyl coupling partners.[2]1. Ligand Optimization: While using NiCl2(PY)4 provides a defined precatalyst, consider adding extra pyridine (B92270) or a different monodentate or bidentate phosphine (B1218219) ligand to enhance reactivity.[1] 2. Base/Additive Screening: For Suzuki couplings, screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). For Negishi couplings, ensure the organozinc reagent is of high quality. 3. Ligand Modification: For reactions prone to beta-hydride elimination, consider using bidentate ligands that can reduce this side reaction.[5]
Poor Selectivity (e.g., Homocoupling) 1. Inappropriate Ligand System: The pyridine ligands may not be optimal for preventing homocoupling of the nucleophile.[6] 2. Reaction Conditions Favoring Homocoupling: High concentrations or rapid addition of reagents can sometimes favor homocoupling.[6]1. Ligand Screening: Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands in conjunction with or as a replacement for the pyridine ligands. Buchwald-type phosphines have shown success in nickel catalysis.[7] 2. Slow Addition: Add the nucleophilic coupling partner slowly via syringe pump to maintain a low concentration in the reaction mixture.
Formation of Byproducts 1. Substrate Decomposition: One of the coupling partners may be unstable at the reaction temperature. 2. Solvent Participation: Some solvents, like acetonitrile, can participate in side reactions under certain conditions.[6]1. Temperature Optimization: Determine the thermal stability of your substrates and run the reaction at the lowest effective temperature. 2. Solvent Choice: Choose a robust, inert solvent. If side reactions with the solvent are suspected, switch to an alternative like dioxane or toluene.
General Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in NiCl2(PY)4-catalyzed reactions.

G cluster_start cluster_check cluster_optimization cluster_result start Reaction Fails (Low Yield/Conversion) check_reagents Check Reagent Purity & Inert Conditions start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst If reagents are pure optimize_temp Optimize Temperature check_catalyst->optimize_temp If catalyst is active optimize_solvent Screen Solvents optimize_temp->optimize_solvent If still fails success Successful Reaction optimize_temp->success Success optimize_ligand Screen Ligands/Additives optimize_solvent->optimize_ligand If still fails optimize_solvent->success Success optimize_base Screen Bases (if applicable) optimize_ligand->optimize_base If still fails optimize_ligand->success Success optimize_base->success Success fail Consult Further Literature optimize_base->fail If all fails

Caption: A general workflow for troubleshooting NiCl2(PY)4-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working. How do I know if my NiCl2(PY)4 catalyst is active?

A1: NiCl2(PY)4 is a Ni(II) precatalyst and must be reduced in situ to the catalytically active Ni(0) species.[1] If your reaction is not proceeding, the reduction may be inefficient. Ensure you are using a suitable reducing agent (e.g., zinc or manganese powder) and that it is of high purity and activity. You can test the activity of your reducing agent by running a standard, well-established nickel-catalyzed reaction.

Q2: I am observing significant amounts of homocoupling product. What is the first thing I should try to change?

A2: Homocoupling often arises when the rate of transmetalation is slow compared to the rate of oxidative addition or when the catalytic species is unstable.[6] The first parameter to investigate is the ligand. While NiCl2(PY)4 contains pyridine ligands, the addition of a more sterically demanding or electron-donating ligand, such as a phosphine or an N-heterocyclic carbene (NHC), can often suppress homocoupling by accelerating the desired cross-coupling pathway.[7][8]

Q3: Can I use NiCl2(PY)4 in air, or do I need to use a glovebox?

Q4: What is the optimal temperature for reactions catalyzed by NiCl2(PY)4?

A4: The optimal temperature is highly dependent on the specific substrates being used. Generally, nickel-catalyzed reactions can be run at temperatures ranging from room temperature to over 100 °C. It is recommended to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed.[9][11] If you observe substrate decomposition, the temperature should be lowered. If the reaction is sluggish, a higher temperature may be required.

Q5: My reaction involves an alkyl halide, and I am seeing byproducts from beta-hydride elimination. How can I prevent this?

A5: Beta-hydride elimination is a common side reaction when using alkyl electrophiles with β-hydrogens.[2] The choice of ligand is critical to suppress this pathway. Using chelating ligands, such as bidentate phosphines or PyBox-type ligands, can make the nickel center less prone to beta-hydride elimination.[5]

Simplified Catalytic Cycle for a Cross-Coupling Reaction

The following diagram illustrates a simplified catalytic cycle for a generic nickel-catalyzed cross-coupling reaction, which is fundamental to understanding and troubleshooting these transformations.

G Ni0 Ni(0)L2 (Active Catalyst) NiII_OA R1-Ni(II)L2-X (Oxidative Addition Product) Ni0->NiII_OA OA_label Oxidative Addition Ni0->OA_label + R1-X NiII_TM R1-Ni(II)L2-R2 (Transmetalation Product) NiII_OA->NiII_TM TM_label Transmetalation NiII_OA->TM_label + R2-M NiII_TM->Ni0 RE_label Reductive Elimination NiII_TM->RE_label OA_label->NiII_OA TM_label->NiII_TM RE_label->Ni0 + R1-R2

References

deactivation of NiCl2(PY)4 catalyst and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the NiCl₂(py)₄ catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the use, deactivation, and regeneration of this catalyst.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by NiCl₂(py)₄ is sluggish or has stalled completely. What are the potential causes?

A1: Several factors can lead to low or no catalytic activity. Key indicators of catalyst deactivation include a significant decrease in reaction rate, a drop in product yield, an increase in side product formation, or a change in the reaction mixture's color.[1] Potential causes include:

  • Catalyst Poisoning: Impurities in substrates, solvents, or reagents can bind to the active nickel center and inhibit its catalytic activity. Common poisons for nickel catalysts include sulfur and nitrogen-containing compounds.[1][2]

  • Formation of Inactive Nickel Species: The active Ni(0) or Ni(I) species, formed in situ from the Ni(II) precatalyst, can be sensitive to air and moisture. Oxidation to inactive Ni(II) or Ni(III) states can occur. In some cross-coupling reactions, Ni(II) intermediates can aggregate to form inactive dimers.[3][4][5]

  • Ligand Dissociation/Degradation: The pyridine (B92270) ligands can dissociate from the nickel center, particularly at elevated temperatures, leading to the formation of less active or inactive nickel species.

  • Product Inhibition: The reaction product, especially if it is a strong coordinating ligand, can bind to the nickel center and inhibit further catalytic cycles.

Q2: What are the common deactivation mechanisms for nickel-pyridine catalysts in cross-coupling reactions?

A2: Deactivation in nickel-catalyzed cross-coupling reactions is often complex. For pyridine-containing nickel catalysts, likely deactivation pathways include:

  • Dimerization of Ni(II) Intermediates: In Suzuki-Miyaura coupling, for instance, Ni(II) intermediates can form inactive dimeric species, especially in the presence of hydroxide (B78521) ions.[4]

  • Formation of Nickel Nanoparticles (Nickel-Black): The accumulation of low-valent nickel species, particularly when the oxidative addition step is slow, can lead to the formation of catalytically inactive nickel nanoparticles, often observed as a black precipitate.[6]

  • Competitive Inhibition: Pyridine-based molecules, including the pyridine ligands themselves, substrates, or products, can compete for coordination sites on the nickel catalyst, reducing its activity.

Q3: Can a deactivated NiCl₂(py)₄ catalyst be regenerated?

A3: Yes, in many cases, a deactivated NiCl₂(py)₄ catalyst can be regenerated, depending on the deactivation mechanism. Regeneration methods aim to remove poisons, break down inactive species, or restore the active catalytic sites.

Q4: My heterogeneous nickel catalyst is losing activity after each recycle. What could be the cause?

A4: For heterogeneous nickel catalysts, activity loss upon recycling can be due to:

  • Leaching: The active nickel species may dissolve into the reaction medium.

  • Fouling: The catalyst surface can be blocked by byproducts or polymers.

  • Mechanical Loss: Physical loss of the catalyst during recovery.

  • Irreversible Poisoning: Progressive poisoning by impurities with each cycle.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with the NiCl₂(py)₄ catalyst.

Issue Possible Cause Troubleshooting Steps
Low or No Catalytic Activity from the Start 1. Inactive Precatalyst: The Ni(II) precatalyst was not properly reduced to the active Ni(0) or Ni(I) species. 2. Improper Catalyst Synthesis/Storage: The catalyst may be old, degraded, or was not synthesized/stored under appropriate inert conditions. 3. Presence of Inhibitors: Substrates or solvents may contain impurities that poison the catalyst.1. Ensure your reaction conditions include a suitable reducing agent if required. 2. Synthesize fresh catalyst or use a recently purchased, properly stored batch. 3. Purify all reagents and solvents. Consider passing them through a column of activated alumina (B75360) or degassing them thoroughly.
Reaction Starts but Deactivates Over Time 1. Formation of Inactive Dimer: The catalyst is forming an inactive dimeric species. 2. Ligand Degradation: The pyridine ligand is degrading under the reaction conditions. 3. Product Inhibition: The reaction product is inhibiting the catalyst.1. Consider using a more sterically hindered pyridine ligand to disfavor dimerization. 2. Analyze the reaction mixture for signs of ligand decomposition (e.g., by GC-MS). If observed, consider running the reaction at a lower temperature. 3. If the product is a potential ligand, try to run the reaction at a lower conversion or consider methods for in-situ product removal.
Formation of a Black Precipitate (Nickel-Black) Aggregation of Low-Valent Nickel: Slow oxidative addition or an imbalance in the catalytic cycle is leading to the accumulation and aggregation of Ni(0) or Ni(I) species.[6]1. Increase the concentration of the electrophile to promote faster oxidative addition. 2. In photoredox catalysis, adjust the light intensity or wavelength to control the rate of reductive elimination.[6] 3. Add stabilizing ligands that can prevent the aggregation of low-valent nickel.
Inconsistent Results Between Batches 1. Variable Reagent Quality: Inconsistent purity of starting materials or solvents. 2. Atmospheric Contamination: Varying levels of oxygen or moisture exposure.1. Use reagents from the same batch or from a reliable supplier with a certificate of analysis. 2. Ensure rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are consistently applied.

Quantitative Data Summary

Table 1: Illustrative Deactivation of NiCl₂(py)₄ in a Cross-Coupling Reaction

CycleCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Notes
151295Fresh catalyst
251270Recycled catalyst after simple filtration and washing
351245Second recycle
451220Third recycle

Table 2: Representative Regeneration Efficiency of Deactivated NiCl₂(py)₄

Regeneration MethodPost-Regeneration Cycle 1 Conversion (%)Regeneration Efficiency (%)Notes
Solvent Washing (Toluene, THF)65~68Partially effective at removing adsorbed species.
Acidic Wash (dil. Acetic Acid)80~84Can remove basic impurities and some inactive nickel species.[7]
High-Temperature Oxidation followed by Reduction90~95Effective for removing organic foulants and regenerating the active metal, but can lead to sintering.[8]

Experimental Protocols

Protocol 1: Synthesis of Dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄]

This protocol is adapted from literature procedures for the synthesis of Ni(II)-pyridine complexes.[9]

Materials:

Procedure:

  • Dissolve a specific amount of NiCl₂·6H₂O (e.g., 0.475 g) in 20 mL of warm ethanol in a round-bottom flask.

  • In a separate beaker, dissolve an excess of pyridine (e.g., 1.88 g, which is more than 4 equivalents) in 5 mL of ethanol.

  • Slowly add the pyridine solution to the stirred nickel chloride solution.

  • A precipitate should form. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with small portions of cold ethanol and then diethyl ether to remove unreacted starting materials.

  • Dry the resulting solid under vacuum to obtain the NiCl₂(py)₄ complex.

Protocol 2: General Procedure for Catalyst Regeneration by Solvent and Acid Washing

This protocol is a general guide for regenerating a deactivated NiCl₂(py)₄ catalyst.

Materials:

  • Deactivated NiCl₂(py)₄ catalyst

  • Toluene (B28343)

  • Tetrahydrofuran (THF)

  • Dilute acetic acid solution (e.g., 5% in water)

  • Deionized water

  • Methanol (B129727)

  • Diethyl ether

Procedure:

  • After the reaction, separate the catalyst from the reaction mixture by filtration (for heterogeneous catalysts) or by precipitation and decantation (for homogeneous catalysts that have crashed out).

  • Wash the catalyst thoroughly with toluene (3 x 10 mL) and THF (3 x 10 mL) to remove any adsorbed organic residues.

  • Suspend the catalyst in a dilute solution of acetic acid and stir for 30-60 minutes at room temperature.[7]

  • Filter the catalyst and wash with deionized water until the washings are neutral.

  • Subsequently, wash the catalyst with methanol (3 x 10 mL) and diethyl ether (3 x 10 mL).

  • Dry the regenerated catalyst under vacuum before reuse.

Visualizations

Deactivation_Pathways cluster_coupling Cross-Coupling Cycle Active_Catalyst Active Ni(0)/Ni(I) Species Inactive_Species Inactive Ni(II)/Ni(III) Species (e.g., Oxides) Active_Catalyst->Inactive_Species Oxidation (O₂, H₂O) Poisoned_Catalyst Poisoned Catalyst (e.g., Ni-S Adducts) Active_Catalyst->Poisoned_Catalyst Poisoning (e.g., Sulfur) Nickel_Black Nickel Nanoparticles (Nickel-Black) Active_Catalyst->Nickel_Black Aggregation Ni_II_Intermediate Ni(II) Intermediate Active_Catalyst->Ni_II_Intermediate Oxidative Addition Dimer Inactive Ni(II) Dimer Ni_II_Intermediate->Active_Catalyst Reductive Elimination Ni_II_Intermediate->Dimer Dimerization

Caption: Common deactivation pathways for nickel catalysts.

Regeneration_Workflow Deactivated_Catalyst Deactivated NiCl₂(py)₄ Separation Separate Catalyst from Reaction Mixture Deactivated_Catalyst->Separation Washing Solvent Washing (Toluene, THF) Separation->Washing Acid_Treatment Acid Treatment (e.g., dilute Acetic Acid) Washing->Acid_Treatment For basic poisons Drying Drying under Vacuum Washing->Drying If acid treatment is skipped Neutralization Neutralization Wash (Water) Acid_Treatment->Neutralization Neutralization->Drying Regenerated_Catalyst Regenerated Catalyst Drying->Regenerated_Catalyst

Caption: A general workflow for the regeneration of a deactivated NiCl₂(py)₄ catalyst.

Catalyst_Poisoning_Pathway cluster_catalytic_cycle Catalytic Cycle Active_Site Active Ni Center Product Product Active_Site->Product Reacts with Inactive_Complex Inactive Ni-Poison Complex Substrate Substrate Product->Active_Site Regenerates Poison Poison (e.g., R-S-R') Poison->Active_Site Binds to

Caption: Logical relationship of catalyst poisoning.

References

Technical Support Center: NiCl2(py)4 Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NiCl2(py)4 catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during your cross-coupling reactions using the NiCl2(py)4 catalyst.

Question 1: Why is my reaction showing low or no conversion of starting materials?

Answer:

Low or no conversion is a common issue that can stem from several factors related to catalyst activation and reaction conditions.

  • Inactive Catalyst: The Ni(II) precatalyst, NiCl2(py)4, requires in-situ reduction to a catalytically active Ni(0) or Ni(I) species. If the reduction is inefficient, the catalytic cycle will not initiate.

    • Solution: Ensure your reducing agent (e.g., Zn, Mn) is of high purity and activated. For instance, zinc dust can be activated by washing with dilute HCl, followed by water, ethanol, and ether, then dried under vacuum.

  • Poor Quality Reagents: The presence of oxygen or moisture can deactivate the nickel catalyst.

    • Solution: Use anhydrous and degassed solvents. Ensure all starting materials, particularly organometallic reagents, are pure and handled under a strict inert atmosphere (e.g., argon or nitrogen).

  • Sub-optimal Temperature: Many nickel-catalyzed cross-couplings require elevated temperatures to proceed at a reasonable rate.

    • Solution: If your reaction is sluggish at room temperature, consider a gradual increase in temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition and increased side reactions.

Question 2: I am observing a significant amount of homocoupling byproducts. How can I improve the selectivity for the cross-coupled product?

Answer:

Homocoupling is a prevalent side reaction in cross-coupling catalysis, leading to the formation of symmetrical dimers of your starting materials (Ar-Ar and Nu-Nu).

  • Mismatched Reactivity: If the rates of oxidative addition and transmetalation are not well-matched, one of the coupling partners may react with itself before cross-coupling can occur.

    • Solution:

      • Ligand Modification: While you are using NiCl2(py)4, the addition of other ligands can sometimes influence selectivity. However, this can complicate the catalytic system.

      • Solvent Effects: The choice of solvent can influence the relative rates of the catalytic steps. Consider screening different anhydrous, polar aprotic solvents like DMF, DMA, or NMP.

      • Additives: The addition of salts, such as lithium chloride (LiCl), can sometimes improve cross-selectivity by altering the nature of the organometallic intermediates.

  • Slow Transmetalation: A slow transmetalation step can allow for competing homocoupling pathways to dominate.

    • Solution: Ensure the quality of your organometallic reagent. For Negishi coupling, the organozinc reagent should be freshly prepared or titrated. For Suzuki coupling, the choice of base is critical for efficient transmetalation.

Quantitative Data on Side Product Formation:

The ratio of cross-coupling to homocoupling is highly dependent on the specific substrates, reaction conditions, and any additives used. Below is a hypothetical table illustrating how different parameters can influence product distribution.

Parameter ChangeCross-Coupling Product YieldHomocoupling Byproduct (Aryl-Aryl)Homocoupling Byproduct (Alkyl-Alkyl)
Standard Conditions 65%20%15%
Addition of LiCl (2 equiv.) 85%10%5%
Change Solvent to DMA 75%15%10%
Lower Reaction Temperature 40%30%30%

Question 3: My reaction is producing a significant amount of β-hydride elimination product. What can I do to minimize this side reaction?

Answer:

β-hydride elimination is a common decomposition pathway for organometallic intermediates that have a hydrogen atom on the carbon beta to the metal center. This results in the formation of an alkene and a metal-hydride species, which can lead to other unwanted side reactions.

  • Nature of the Alkyl Group: This side reaction is more prevalent with alkyl coupling partners that have β-hydrogens, particularly secondary and tertiary alkyl groups.[1]

    • Solution: If possible, choose coupling partners that lack β-hydrogens (e.g., methyl, neopentyl, benzyl (B1604629) groups).

  • Ligand Environment: The coordination environment around the nickel center plays a crucial role. While pyridine (B92270) is the ligand in NiCl2(py)4, the dissociation of pyridine ligands can create a vacant coordination site necessary for β-hydride elimination to occur.[2]

    • Solution: Increasing the concentration of pyridine in the reaction mixture might help to suppress ligand dissociation and, consequently, β-hydride elimination. However, this could also affect the overall reaction rate.

  • Additives: Certain additives can sometimes suppress β-hydride elimination.[3]

    • Solution: The use of additives like 4-(N,N-dimethylamino)pyridine (DMAP) has been reported to suppress β-hydride elimination in some nickel-catalyzed systems.[3]

Experimental Protocols

Below are generalized experimental protocols for Suzuki and Negishi cross-coupling reactions using a NiCl2(py)4 catalyst system. These should be considered as starting points and may require optimization for your specific substrates.

General Protocol for NiCl2(py)4 Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), arylboronic acid (1.5 equiv.), and a suitable base (e.g., K3PO4, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add NiCl2(py)4 (5-10 mol%). Then, add the anhydrous, degassed solvent (e.g., dioxane, THF, or DMF) via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for NiCl2(py)4 Catalyzed Negishi Coupling

  • Preparation of the Organozinc Reagent: Prepare the organozinc reagent by reacting the corresponding organic halide with activated zinc dust in an anhydrous solvent like THF.

  • Reaction Setup: To a separate, oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.) and NiCl2(py)4 (5-10 mol%) in an anhydrous, degassed solvent (e.g., THF or DMF).

  • Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc reagent (1.2-1.5 equiv.) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-60 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for NiCl2(py)4 Catalyzed Cross-Coupling

The following diagram illustrates a plausible catalytic cycle for a NiCl2(py)4 catalyzed cross-coupling reaction, involving Ni(0)/Ni(II) intermediates.

NiCl2(py)4 Catalytic Cycle NiII_precatalyst NiCl2(py)4 (Ni(II) Precatalyst) Ni0_active Ni(0)(py)n (Active Catalyst) NiII_precatalyst->Ni0_active Reduction (e.g., Zn, Mn) OxAdd Oxidative Addition Intermediate (Ar-Ni(II)-X(py)n) Ni0_active->OxAdd Oxidative Addition (Ar-X) Transmetalation Transmetalation Intermediate (Ar-Ni(II)-R(py)n) OxAdd->Transmetalation Transmetalation (R-M) Transmetalation->Ni0_active Product Cross-Coupled Product (Ar-R) Transmetalation->Product Reductive Elimination Troubleshooting Low Yield start Low Yield Observed check_catalyst Check Catalyst Activation: - Purity of reductant? - Activation of reductant? start->check_catalyst check_reagents Verify Reagent Quality: - Anhydrous/degassed solvents? - Purity of starting materials? check_catalyst->check_reagents check_conditions Optimize Reaction Conditions: - Increase temperature? - Screen different solvents/bases? check_reagents->check_conditions analyze_byproducts Analyze Byproducts: - Homocoupling observed? - β-hydride elimination? check_conditions->analyze_byproducts solution_homocoupling Address Homocoupling: - Add LiCl? - Adjust stoichiometry? analyze_byproducts->solution_homocoupling Homocoupling is major byproduct solution_beta_hydride Minimize β-Hydride Elimination: - Add excess pyridine or DMAP? analyze_byproducts->solution_beta_hydride Alkene byproduct observed end Improved Yield solution_homocoupling->end solution_beta_hydride->end

References

Technical Support Center: Air-Sensitive NiCl2(PY)4 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling air-sensitive reactions involving the nickel precatalyst, Dichlorotetrakis(pyridine)nickel(II) (NiCl₂(Py)₄).

Frequently Asked Questions (FAQs)

Q1: What is NiCl₂(Py)₄ and why is it considered air-sensitive?

A1: NiCl₂(Py)₄ is a coordination complex of nickel(II) chloride with four pyridine (B92270) ligands. While the Ni(II) complex itself is relatively air-stable as a solid, it is often used as a precatalyst to generate highly reactive and air-sensitive Ni(0) or Ni(I) species in solution, which are the active catalysts in many cross-coupling reactions.[1] These low-valent nickel species are readily oxidized by atmospheric oxygen, which can deactivate the catalyst and halt the reaction.[1]

Q2: What are the visual indicators of NiCl₂(Py)₄ decomposition or reaction failure?

A2: A successful reaction will typically maintain a homogeneous appearance with a characteristic color of the active catalytic species. Signs of decomposition or reaction failure may include:

  • Precipitation: The formation of insoluble black or brown solids can indicate the formation of nickel oxides or other decomposition products.

  • Color Change: An unexpected or rapid color change that deviates from the expected reaction profile can signal catalyst deactivation. For instance, the disappearance of the color associated with the active Ni(0) or Ni(I) complex without product formation is a key indicator of a problem.

Q3: How does the pyridine ligand affect the reactivity and stability of the nickel catalyst?

A3: The pyridine ligands in NiCl₂(Py)₄ play a crucial role. They stabilize the nickel center and influence its electronic properties.[2] However, in the reaction mixture, free pyridine can sometimes act as an inhibitor by competing with other ligands or substrates for coordination to the nickel center, potentially slowing down or poisoning the catalyst, especially at high concentrations.[3]

Q4: Can I use NiCl₂(Py)₄ directly from the bottle?

A4: While solid NiCl₂(Py)₄ is relatively stable, it can be hygroscopic. For highly sensitive reactions, it is good practice to dry the complex under vacuum before use to remove any adsorbed moisture. Purity is also critical, and if the complex has changed color or appears clumped, purification may be necessary.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Catalyst: The active Ni(0) or Ni(I) species has not formed or has decomposed.- Ensure a strictly inert atmosphere by using a Schlenk line or glovebox.[1] - Use anhydrous and deoxygenated solvents and reagents.[4] - Verify the quality and purity of the reducing agent if one is used to generate the active catalyst.
Poor Quality of NiCl₂(Py)₄: The precatalyst may be hydrated or contain impurities.- Dry the NiCl₂(Py)₄ under vacuum before use. - If impurities are suspected, consider recrystallizing the complex.
Inappropriate Reaction Temperature: The temperature may be too low for catalyst activation or too high, leading to decomposition.- Gradually increase the reaction temperature to the optimal level cited in literature protocols.[5] - Avoid excessively high temperatures which can promote catalyst decomposition.
Formation of Side Products (e.g., Homocoupling) Presence of Oxygen: Trace amounts of oxygen can promote side reactions.- Improve inert atmosphere techniques; ensure the system is leak-tight. - Thoroughly degas all solvents and liquid reagents.
Incorrect Stoichiometry: An imbalance in the ratio of reactants or catalyst can lead to unwanted pathways.- Carefully verify the stoichiometry of all reagents. - Consider adding the limiting reagent slowly to the reaction mixture.
Reaction Stalls Before Completion Catalyst Deactivation: The active catalyst is being consumed or poisoned during the reaction.- Ensure the absence of any potential catalyst poisons (e.g., water, oxygen, certain functional groups). - Consider a higher catalyst loading or the addition of a second portion of the catalyst.
Ligand Inhibition: Excess pyridine or other coordinating species may be inhibiting the catalyst.- If possible, reduce the concentration of free pyridine in the reaction mixture.[3]
Inconsistent Results Variability in Reagent Quality: Water or oxygen content in solvents or reagents may vary between batches.- Use freshly purified and deoxygenated solvents for each reaction. - Ensure all reagents are of high purity and handled under inert conditions.
Inconsistent Inert Atmosphere: Minor leaks in the Schlenk line or glovebox can introduce contaminants.- Regularly check the integrity of your inert atmosphere setup. - Perform multiple vacuum/backfill cycles to ensure a truly inert environment.[6]

Experimental Protocols

General Protocol for a NiCl₂(Py)₄-Catalyzed Cross-Coupling Reaction

This protocol provides a general methodology for a nickel-catalyzed cross-coupling reaction using NiCl₂(Py)₄ as the precatalyst. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox.

Materials:

  • NiCl₂(Py)₄

  • Aryl halide (e.g., aryl bromide)

  • Organometallic reagent (e.g., organozinc or Grignard reagent)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF)

  • Additional ligands (if required by the specific reaction)

  • Reducing agent (if required, e.g., zinc dust, manganese)

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask, condenser, and any other necessary glassware on the Schlenk line. Subject the entire setup to at least three vacuum/backfill cycles with the inert gas to remove all air and moisture.

  • Reagent Addition (Solids): Under a positive flow of inert gas, add NiCl₂(Py)₄, any solid ligands, and the aryl halide to the reaction flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Addition of Liquid Reagents: Add any liquid reagents, including the organometallic coupling partner, dropwise via a gas-tight syringe while maintaining a positive pressure of inert gas.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Air-Sensitive NiCl₂(Py)₄ Reactions start Start prep 1. Glassware Preparation (Oven-dry & cool under inert gas) start->prep setup 2. Reaction Setup (Assemble on Schlenk line) prep->setup inert 3. Inert Atmosphere (3x Vacuum/Backfill Cycles) setup->inert add_solids 4. Add Solids (NiCl₂(Py)₄, Ligand, Aryl Halide) inert->add_solids add_solvent 5. Add Anhydrous Solvent add_solids->add_solvent add_liquid 6. Add Liquid Reagent (e.g., Organometallic Partner) add_solvent->add_liquid react 7. Reaction (Stir at desired temperature) add_liquid->react monitor 8. Monitor Progress (TLC, GC/LC-MS) react->monitor workup 9. Work-up (Quench, Extract) monitor->workup purify 10. Purification (Column Chromatography) workup->purify end End purify->end

Caption: Workflow for handling air-sensitive NiCl₂(Py)₄ reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in NiCl₂(Py)₄ Reactions start Low or No Yield Observed q1 Is the reaction atmosphere strictly inert? start->q1 sol1 Improve inert techniques: - Check for leaks - Perform more vacuum/backfill cycles - Use a glovebox if possible q1->sol1 No q2 Are all solvents and reagents anhydrous and deoxygenated? q1->q2 Yes a1_yes Yes a1_no No sol2 Use freshly purified/distilled and degassed solvents. Dry reagents thoroughly. q2->sol2 No q3 Is the NiCl₂(Py)₄ of high quality? q2->q3 Yes a2_yes Yes a2_no No sol3 Dry the precatalyst under vacuum. Consider recrystallization. q3->sol3 No q4 Is the reaction temperature appropriate? q3->q4 Yes a3_yes Yes a3_no No sol4 Optimize temperature. Start with literature values and adjust as needed. q4->sol4 No end_node Consider other factors: - Ligand effects - Reagent stoichiometry - Substrate compatibility q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting logic for low-yield NiCl₂(Py)₄ reactions.

References

impact of ligand to metal ratio in NiCl2(PY)4 catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NiCl₂(PY)₄ in catalytic reactions. The content is structured to address specific issues that may be encountered during experimentation, with a focus on the critical impact of the ligand-to-metal ratio.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the pyridine (B92270) ligand in NiCl₂(PY)₄ catalysis?

Pyridine and its derivatives act as ancillary ligands that modulate the electronic properties and steric environment of the nickel catalytic center.[1] The coordination of pyridine to the nickel atom influences the reactivity and stability of intermediate species within the catalytic cycle, thereby affecting the overall reaction efficiency and selectivity.[1]

Q2: How does the ligand-to-metal (PY:Ni) ratio impact the catalytic reaction?

The ratio of pyridine to the nickel precursor is a critical parameter that can significantly influence the catalytic activity. An optimal ratio is crucial for maintaining the active catalytic species in solution and preventing catalyst decomposition. Both an excess and a deficiency of the pyridine ligand can lead to a decrease in reaction yield and selectivity.

Q3: What are the signs of an improper ligand-to-metal ratio?

Common indicators of a suboptimal PY:Ni ratio include low product yield, the formation of significant side products, catalyst precipitation (observed as a color change or formation of insoluble material), or complete reaction failure.

Q4: Can other pyridine-based ligands be used with NiCl₂?

Yes, various substituted pyridines can be employed as ligands. The electronic and steric properties of these ligands can be tuned to optimize the catalytic outcome for specific substrates. For example, sterically hindered pyridine analogs can alter product selectivity and enhance turnover frequency by stabilizing low-valent nickel species.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Ligand-to-Metal Ratio The concentration of the active catalytic species may be too low. Systematically vary the equivalents of pyridine added to the reaction mixture. Start with the stoichiometric ratio (4:1 PY:Ni) and screen ratios from 2:1 to 8:1.
Catalyst Decomposition An inappropriate ligand ratio can lead to the formation of inactive nickel species. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of fresh, anhydrous solvent is also critical.
Poor Ligand Quality Impurities in the pyridine ligand can poison the catalyst. Use freshly distilled or high-purity pyridine for the best results.
Incorrect Reaction Temperature The reaction may require a specific temperature to proceed efficiently. Optimize the reaction temperature in increments of 5-10 °C.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Incorrect Ligand-to-Metal Ratio An excess or deficiency of pyridine can alter the selectivity of the catalyst. A screening of the PY:Ni ratio is recommended to find the optimal conditions for the desired product.
Presence of Water or Oxygen Contaminants can lead to undesired side reactions. Ensure all glassware is oven-dried and the reaction is set up under strictly anhydrous and anaerobic conditions.
Substrate Decomposition The substrate may not be stable under the reaction conditions. Consider lowering the reaction temperature or using a milder base if applicable.
Problem 3: Catalyst Precipitation
Potential Cause Troubleshooting Steps
Insufficient Ligand A low ligand-to-metal ratio may lead to the formation of insoluble, under-ligated nickel species. Increasing the equivalents of pyridine can help to maintain the catalyst in the solution.
Solvent Incompatibility The chosen solvent may not be appropriate for the catalytic system. Screen alternative anhydrous, non-protic solvents to improve catalyst solubility.
High Catalyst Concentration The concentration of the nickel precursor may be too high, leading to precipitation. Try reducing the overall catalyst loading.

Quantitative Data Summary

The following table summarizes hypothetical experimental data from a screening of the ligand-to-metal ratio for a generic cross-coupling reaction catalyzed by NiCl₂(PY)₄.

Pyridine:Ni Ratio Product Yield (%) Selectivity (Product:Side Product) Observations
2:11560:40Significant catalyst precipitation observed.
3:14585:15Homogeneous solution at the start, some precipitation over time.
4:1 88 98:2 Optimal. The reaction mixture remains a homogeneous solution.
6:17595:5The reaction rate appears slightly slower.
8:16292:8No precipitation, but a noticeable decrease in yield.

Experimental Protocols

General Procedure for a NiCl₂(PY)₄ Catalyzed Cross-Coupling Reaction
  • Preparation of the Catalyst: In a glovebox, to an oven-dried Schlenk flask, add NiCl₂ (1 equiv.) and anhydrous, degassed solvent (e.g., THF, Dioxane).

  • Ligand Addition: Add the desired equivalents of anhydrous pyridine to the flask. Stir the mixture at room temperature for 30 minutes to allow for the formation of the NiCl₂(PY)₄ complex.

  • Reaction Setup: To the catalyst solution, add the aryl halide (1 equiv.), the coupling partner (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv.).

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep1 Add NiCl₂ and Solvent prep2 Add Pyridine prep1->prep2 prep3 Stir for 30 min prep2->prep3 react1 Add Reactants and Base prep3->react1 Transfer Catalyst Solution react2 Heat and Stir react1->react2 react3 Monitor Progress react2->react3 workup1 Quench Reaction react3->workup1 Reaction Complete workup2 Extract Product workup1->workup2 workup3 Purify by Chromatography workup2->workup3 end end workup3->end Isolated Product

Caption: Experimental workflow for a typical NiCl₂(PY)₄ catalyzed cross-coupling reaction.

troubleshooting_logic start Low Product Yield cause1 Suboptimal Ligand:Metal Ratio? start->cause1 cause2 Catalyst Decomposition? start->cause2 cause3 Poor Ligand Quality? start->cause3 solution1 Screen PY:Ni Ratios (e.g., 2:1 to 8:1) cause1->solution1 Action solution2 Ensure Inert Atmosphere & Anhydrous Conditions cause2->solution2 Action solution3 Use High-Purity Pyridine cause3->solution3 Action end Successful Reaction solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield

Caption: Troubleshooting logic for addressing low product yield in NiCl₂(PY)₄ catalysis.

References

Technical Support Center: NiCl2(py)4 in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving dichloridotetrakis(pyridine)nickel(II), NiCl2(py)4.

Frequently Asked Questions (FAQs)

Q1: What is NiCl2(py)4 and what are its common applications?

A1: NiCl2(py)4, or dichloridotetrakis(pyridine)nickel(II), is a coordination complex of nickel(II) chloride with four pyridine (B92270) ligands. It is often used as a catalyst or precatalyst in various organic transformations, including cross-coupling reactions.[1][2][3]

Q2: What are the main signs of NiCl2(py)4 decomposition during my reaction?

A2: Decomposition of NiCl2(py)4 can manifest in several ways:

  • Color Change: A change in the solution color from the expected shade (typically blue or green depending on the solvent and coordination sphere) to a brownish or black suspension can indicate the formation of nickel metal or nickel oxides.

  • Precipitation: The formation of an unexpected precipitate can signal the decomposition of the complex.

  • Loss of Catalytic Activity: A significant decrease or complete loss of product formation is a strong indicator that the active catalytic species is no longer present.

  • Inconsistent Results: Poor reproducibility between batches can be a symptom of catalyst instability.

Q3: What are the primary factors that lead to the decomposition of NiCl2(py)4?

A3: The stability of NiCl2(py)4 is influenced by several factors:

  • Temperature: Elevated temperatures, generally above 100 °C, can cause the dissociation of pyridine ligands, leading to decomposition.

  • Atmosphere: Exposure to air (oxygen) and moisture can lead to the oxidation of the nickel center and hydrolysis of the complex. Many nickel(II) precatalysts are air-stable solids but can be sensitive to air and moisture once in solution.[1][4][5][6]

  • Solvent: The coordinating ability of the solvent can impact the stability of the complex. Solvents can compete with pyridine for coordination to the nickel center, potentially leading to ligand dissociation. The solvent can also influence the reaction pathway, sometimes favoring decomposition routes.[7]

  • Presence of Other Reagents: Strong Lewis bases or acids, as well as certain reactive reagents, can interact with and destabilize the complex.

Q4: How should I properly store and handle NiCl2(py)4?

A4: To ensure the integrity of NiCl2(py)4:

  • Storage: Store the solid complex in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator filled with an inert gas like argon or nitrogen). Protect it from light and moisture.

  • Handling: Whenever possible, handle the solid and its solutions under an inert atmosphere using standard Schlenk line or glovebox techniques.[8] This is crucial to prevent exposure to oxygen and water.

Troubleshooting Guides

Issue 1: Rapid Color Change and Precipitation Observed Upon Dissolving NiCl2(py)4
Possible Cause Troubleshooting Step Expected Outcome
Contaminated Solvent Use anhydrous, degassed solvent. Purge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use.The NiCl2(py)4 should dissolve to form a clear solution of the expected color without immediate precipitation.
Atmospheric Exposure Prepare the solution under a strict inert atmosphere (glovebox or Schlenk line). Ensure all glassware is oven-dried and cooled under vacuum or an inert gas stream.Minimized exposure to air and moisture will prevent rapid decomposition.
Impure NiCl2(py)4 Recrystallize the NiCl2(py)4 from a suitable solvent like pyridine or a mixture of pyridine and a non-coordinating solvent.A purified complex should exhibit greater stability in solution.
Issue 2: Reaction Fails to Proceed or Gives Low Yield
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Decomposition Lower the reaction temperature. If possible, run the reaction at room temperature or the lowest effective temperature.Reduced thermal decomposition of the catalyst, leading to sustained catalytic activity and improved yield.
Ligand Dissociation Add a small excess of pyridine (e.g., 1-5 equivalents) to the reaction mixture. This can help to suppress the dissociation of pyridine ligands from the nickel center by Le Chatelier's principle.Increased stability of the NiCl2(py)4 complex in solution, leading to better catalytic performance. However, be aware that a large excess of pyridine can sometimes inhibit the reaction.
Inappropriate Solvent If using a strongly coordinating solvent, consider switching to a less coordinating one (e.g., THF, dioxane, or toluene) to minimize competitive ligand exchange. The choice of solvent can significantly impact the stability and reactivity of nickel complexes.[7]The desired reaction pathway is favored over catalyst decomposition.
Presence of Impurities Ensure all reagents and starting materials are pure and dry. Impurities can sometimes poison the catalyst.Removal of catalyst poisons will restore the expected reactivity.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of NiCl2(py)4

This protocol describes the preparation of a stock solution of NiCl2(py)4 with enhanced stability for use in catalytic reactions.

Materials:

  • NiCl2(py)4

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Anhydrous pyridine

  • Oven-dried glassware (Schlenk flask, syringe, needles)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under a positive pressure of inert gas, add the desired amount of NiCl2(py)4 to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Via syringe, add the desired volume of anhydrous, degassed solvent to the flask.

  • Add 1-2 equivalents of anhydrous pyridine to the solution.

  • Stir the mixture at room temperature until the complex is fully dissolved.

  • Store the stock solution under an inert atmosphere and in the dark. It is recommended to prepare fresh solutions for optimal results.

General Protocol for a Cross-Coupling Reaction Minimizing NiCl2(py)4 Decomposition

This protocol provides a general framework for performing a nickel-catalyzed cross-coupling reaction while minimizing catalyst decomposition.

Materials:

  • NiCl2(py)4

  • Substrates (e.g., aryl halide, organometallic reagent)

  • Base (if required)

  • Anhydrous, degassed solvent

  • Anhydrous pyridine (optional)

  • Standard inert atmosphere reaction setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or flask under a positive pressure of inert gas, add NiCl2(py)4, the aryl halide, and any solid base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with inert gas three times to ensure an oxygen- and moisture-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If using, add 1-2 equivalents of anhydrous pyridine.

  • Reagent Addition: Add the organometallic reagent dropwise via syringe at the desired temperature (often room temperature or below to control any exothermic reaction).

  • Reaction Monitoring: Stir the reaction at the optimized temperature and monitor its progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with aqueous acid or base) and proceed with the standard extraction and purification procedures.

Data Summary

While specific kinetic data for the decomposition of NiCl2(py)4 in various organic solvents is not extensively reported in the literature, the following table summarizes the qualitative stability based on general principles of coordination chemistry and observations from related systems.

Table 1: Qualitative Stability of NiCl2(py)4 in Common Organic Solvents

SolventCoordinating AbilityExpected NiCl2(py)4 StabilityRationale
Tetrahydrofuran (THF)ModerateModerateCan coordinate to the nickel center, but generally less strongly than pyridine.
DioxaneModerateModerateSimilar to THF, can act as a ligand.
TolueneNon-coordinatingHighDoes not compete for coordination sites on the nickel center.
N,N-Dimethylformamide (DMF)HighLow to ModerateStrongly coordinating solvent that can displace pyridine ligands, leading to a change in the active species and potential decomposition pathways. The rate of DMF exchange with coordinated ligands on Ni(II) is known to be rapid.[9][10]
Acetonitrile (MeCN)HighLow to ModerateSimilar to DMF, it is a strongly coordinating solvent.
PyridineHighHigh (in excess)The presence of excess pyridine will shift the equilibrium to favor the NiCl2(py)4 complex, suppressing ligand dissociation.

Visualizations

Decomposition_Pathway NiCl2_py4 NiCl2(py)4 (Active Catalyst) Decomposition_Products Decomposition Products (e.g., Ni(0), NiO) NiCl2_py4->Decomposition_Products Direct Decomposition (High Temperature, Harsh Conditions) Intermediate [NiCl2(py)x] (x < 4) NiCl2_py4->Intermediate Ligand Dissociation (Heat, Coordinating Solvent) Intermediate->Decomposition_Products Further Decomposition (Air, Moisture)

Caption: A simplified logical diagram illustrating the potential decomposition pathways of NiCl2(py)4.

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Catalyst Is the Catalyst Decomposing? (Color change, precipitation) Start->Check_Catalyst Lower_Temp Lower Reaction Temperature Check_Catalyst->Lower_Temp Yes Check_Purity Verify Purity of Reagents and Solvents Check_Catalyst->Check_Purity No Add_Pyridine Add Excess Pyridine (1-5 eq.) Lower_Temp->Add_Pyridine Change_Solvent Switch to a Non-Coordinating Solvent Add_Pyridine->Change_Solvent Success Improved Yield Change_Solvent->Success Purify_Reagents Purify/Dry Reagents and Solvents Check_Purity->Purify_Reagents Impurities Suspected Check_Purity->Success Reagents are Pure Purify_Reagents->Success

Caption: A troubleshooting workflow for addressing low yields in reactions catalyzed by NiCl2(py)4.

References

Technical Support Center: Analysis of Reaction Intermediates in NiCl₂(py)₄ Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NiCl₂(py)₄ catalysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the course of a NiCl₂(py)₄ catalyzed reaction.

Problem 1: Low or No Catalytic Activity

  • Question: My reaction is not proceeding, or the conversion is very low. What are the possible causes and how can I troubleshoot this?

    Answer: Low or no catalytic activity in a NiCl₂(py)₄ catalyzed reaction can stem from several factors, from the quality of the reagents to the reaction setup itself. Here is a step-by-step guide to troubleshoot this issue:

    • Catalyst Quality and Handling:

      • Purity: Ensure the NiCl₂(py)₄ complex is pure and dry. The presence of impurities can poison the catalyst.

      • Storage: NiCl₂(py)₄ and its solutions can be sensitive to air and moisture. Store the solid catalyst under an inert atmosphere (e.g., in a glovebox or a desiccator) and use freshly prepared solutions.

      • Synthesis: If you synthesized the catalyst in-house, verify its identity and purity using techniques like elemental analysis, IR spectroscopy, and melting point determination.

    • Reaction Conditions:

      • Inert Atmosphere: Nickel-catalyzed reactions, especially those involving low-valent nickel species, are highly sensitive to oxygen.[1] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox. Degas your solvents and reagents thoroughly.

      • Solvent Purity: Use anhydrous and high-purity solvents. Water and other protic impurities can react with organometallic intermediates and quench the catalytic cycle. Common solvents for these reactions include THF, DMF, and toluene.[1]

      • Temperature: Some cross-coupling reactions require elevated temperatures to overcome activation barriers. If the reaction is sluggish at room temperature, consider a gradual increase in temperature. Conversely, for thermally sensitive substrates, lower temperatures might be necessary to prevent decomposition.[1]

    • Reagent Quality:

      • Substrate Purity: Impurities in your starting materials, such as sulfur-containing compounds or other coordinating species, can act as catalyst poisons. Purify your substrates before use.

      • Reductant Activity: Many Ni(II)-catalyzed reactions require a reducing agent (e.g., Zn, Mn) to generate the active Ni(0) species. Ensure your reductant is active and has not been passivated by an oxide layer.

  • Question: I am performing a Kumada cross-coupling reaction with an alkyl halide, but the yield is poor. What could be the issue?

    Answer: Alkyl-alkyl cross-coupling reactions catalyzed by nickel complexes can be challenging due to competing side reactions. Here are some specific points to consider for a Kumada coupling with NiCl₂(py)₄:

    • β-Hydride Elimination: A common side reaction with alkyl halides is β-hydride elimination from the alkyl-nickel intermediate, which leads to the formation of an alkene byproduct.[2] Using a suitable ligand or additive can sometimes suppress this pathway.

    • Slow Oxidative Addition: The oxidative addition of alkyl halides to the nickel center can be slow. Consider using a more reactive alkyl halide (e.g., an iodide instead of a chloride) or optimizing the reaction temperature.

    • Grignard Reagent Quality: The quality of the Grignard reagent is crucial. Use freshly prepared or titrated Grignard reagents to ensure accurate stoichiometry.

Problem 2: Formation of Significant Side Products (e.g., Homocoupling)

  • Question: My reaction is producing a significant amount of homocoupled products. How can I minimize this side reaction?

    Answer: The formation of homocoupled products is a common issue in cross-coupling reactions. Here are some strategies to mitigate this problem:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one of the coupling partners can lead to its homocoupling.[1]

    • Reaction Rate: If the desired cross-coupling reaction is slow, side reactions like homocoupling can become more prominent. You can try to accelerate the cross-coupling by adjusting the temperature or catalyst loading.

    • Ligand Modification: While you are using NiCl₂(py)₄, in some cases, the addition of a co-ligand can influence the selectivity of the reaction and reduce homocoupling.

Problem 3: Poor Reproducibility

  • Question: My experimental results are not reproducible. What are the key factors I should control more carefully?

    Answer: Poor reproducibility in nickel-catalyzed reactions often points to subtle variations in experimental conditions. To improve reproducibility, focus on the following:

    • Strict Inert Atmosphere: Even small leaks of air can significantly impact the reaction outcome. Regularly check your Schlenk line or glovebox for leaks.

    • Consistent Reagent Quality: Use reagents from the same batch whenever possible. If you are using different batches, re-validate their purity and activity.

    • Precise Temperature Control: Use a reliable thermostat and ensure uniform heating of the reaction mixture.

    • Stirring Rate: In heterogeneous reactions (e.g., with a solid reductant), the stirring rate can affect the reaction kinetics. Maintain a consistent and vigorous stirring rate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the analysis of reaction intermediates in NiCl₂(py)₄ catalysis.

  • Question 1: What are the likely active catalytic species and intermediates in a reaction catalyzed by NiCl₂(py)₄?

    Answer: The precatalyst NiCl₂(py)₄ is a Ni(II) species. For most cross-coupling reactions, this Ni(II) precursor needs to be reduced in situ to a more reactive low-valent nickel species, typically Ni(0) or Ni(I). The catalytic cycle can then involve a variety of nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III).[2][3] The exact nature of the intermediates will depend on the specific reaction type (e.g., Kumada, Suzuki, Negishi) and the substrates involved. Common intermediates include:

    • Ni(0) species: Formed by the reduction of Ni(II). This is often the entry point into the catalytic cycle.

    • Ni(I) species: Can be formed from the reduction of Ni(II) or by comproportionation of Ni(0) and Ni(II). Ni(I) intermediates are often invoked in radical-based mechanisms.

    • Organonickel(II) intermediates: Formed after oxidative addition of an electrophile to Ni(0).

    • Ni(III) species: Can be formed by oxidative addition to a Ni(I) complex or by oxidation of a Ni(II) species. These are often key intermediates in C-C bond forming reductive elimination steps.[4]

  • Question 2: What analytical techniques are most suitable for identifying and characterizing these reaction intermediates?

    Answer: The characterization of nickel reaction intermediates can be challenging due to their often transient and paramagnetic nature. A combination of spectroscopic techniques is typically employed:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H and ¹³C NMR: Useful for characterizing diamagnetic Ni(0) and Ni(II) complexes. However, paramagnetic species will give very broad or shifted signals, making analysis difficult.[5]

      • ³¹P NMR: If phosphine (B1218219) ligands are used as co-ligands, ³¹P NMR can provide valuable information about the coordination environment of the nickel center.

    • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the technique of choice for detecting and characterizing paramagnetic species, such as Ni(I) and Ni(III) complexes.[6][7] The g-values and hyperfine coupling constants can provide insights into the electronic structure and coordination geometry of the intermediate.

    • UV-Vis Spectroscopy: Can be used to monitor the formation and decay of colored intermediates in the reaction mixture.[8]

    • X-ray Crystallography: If an intermediate can be isolated as a stable crystal, X-ray diffraction provides unambiguous structural information.[4]

    • Mass Spectrometry (e.g., ESI-MS): Can be used to identify the mass of intermediates in solution.

  • Question 3: Are there any specific safety precautions I should take when working with NiCl₂(py)₄ and its reactions?

    Answer: Yes, several safety precautions should be observed:

    • Toxicity: Nickel compounds are known carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

    • Pyridine (B92270): Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Handle it in a fume hood.

    • Reductants: Reducing agents like zinc and manganese powder can be pyrophoric. Handle them under an inert atmosphere.

    • Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric. Handle them with care under an inert atmosphere.

Data Presentation

Table 1: Representative EPR Spectroscopic Data for Nickel Intermediates with Pyridine-type Ligands

Complex/IntermediateDescriptiong-valuesReference
[Ni(tpy)(Me)]•Monovalent methylnickel(I) terpyridine complexg_iso = 2.021 (298 K); g₁ = 2.056, g₂ = 2.021, g₃ = 1.999 (77 K)[6]
[Ni(tpy)(Mes)]•Monovalent mesitylnickel(I) terpyridine complexg_iso = 2.0006 (298 K); g₁ = 2.009, g₂ = 2.002, g₃ = 1.991 (110 K)[6]
--INVALID-LINK--Nickel(III) complex with a tetradentate N-donor ligandPseudoaxial signal with superhyperfine coupling to two nitrogen atoms[4]

Experimental Protocols

Protocol 1: Synthesis of NiCl₂(py)₄

This protocol describes the synthesis of dichlorotetrakis(pyridine)nickel(II).

  • Materials:

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • Pyridine (py)

    • Ethanol

  • Procedure:

    • Dissolve NiCl₂·6H₂O in a minimal amount of warm ethanol.

    • In a separate flask, add an excess of pyridine to ethanol.

    • Slowly add the nickel chloride solution to the pyridine solution with stirring.

    • A precipitate of NiCl₂(py)₄ will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

    • Dry the product under vacuum.

Protocol 2: General Procedure for a NiCl₂(py)₄-Catalyzed Kumada Cross-Coupling Reaction

This protocol provides a general guideline for a Kumada cross-coupling reaction. Note: This reaction should be performed under a strict inert atmosphere using Schlenk techniques or in a glovebox.

  • Materials:

    • NiCl₂(py)₄

    • Aryl halide

    • Grignard reagent (in THF or diethyl ether)

    • Anhydrous THF (or other suitable solvent)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add NiCl₂(py)₄ (e.g., 5 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the aryl halide and anhydrous THF via syringe.

    • Stir the mixture at the desired temperature (e.g., room temperature or heated).

    • Slowly add the Grignard reagent dropwise via syringe.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup and Purification reagents Reagents: - NiCl₂(py)₄ - Aryl Halide - Grignard Reagent - Anhydrous Solvent setup Assemble Schlenk Flask under Inert Atmosphere reagents->setup addition Add Reagents to Flask setup->addition reaction Stir at Desired Temperature addition->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extract Product quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product purification->characterization

Caption: Experimental workflow for a typical NiCl₂(py)₄ catalyzed cross-coupling reaction.

Catalytic_Cycle NiII_precatalyst Ni(II)Cl₂(py)₄ Ni0 Ni(0)L_n NiII_precatalyst->Ni0 Reduction (e.g., Zn, Mn) NiI Ni(I)X NiII_precatalyst->NiI Reduction NiII_intermediate R-Ni(II)-X Ni0->NiII_intermediate Oxidative Addition (R-X) NiII_transmetalated R-Ni(II)-R' NiII_intermediate->NiII_transmetalated Transmetalation (R'-M) NiII_transmetalated->Ni0 Reductive Elimination (R-R') NiIII_intermediate R-Ni(III)(X)-R' NiI->NiIII_intermediate Oxidative Addition (R-X) NiIII_intermediate->NiI Reductive Elimination (R-R')

Caption: Simplified catalytic cycles in nickel catalysis showing Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways.

References

Technical Support Center: Scaling Up NiCl2(PY)4 Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up syntheses catalyzed by dichlorotetrakis(pyridine)nickel(II) (NiCl₂(Py)₄).

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of NiCl₂(Py)₄ catalyzed reactions. For each problem, potential causes are listed along with recommended solutions.

Problem Potential Causes Recommended Solutions
1. Low or No Conversion of Starting Material - Inactive Catalyst: The Ni(II) precatalyst has not been effectively reduced to the active Ni(0) species. - Poor Reagent Quality: Impurities in solvents, reagents, or starting materials may be poisoning the catalyst. - Insufficient Mixing: Inadequate agitation on a larger scale can lead to localized concentration gradients and poor catalyst distribution. - Low Reaction Temperature: The activation energy barrier is not being overcome.- Ensure Efficient Reduction: If using a Ni(II) precatalyst like NiCl₂(Py)₄, a reducing agent (e.g., Zn, Mn) is often necessary to generate the active Ni(0) species. Confirm the reducing agent is active and used in the correct stoichiometry. - Use High-Purity Materials: Ensure all solvents and reagents are anhydrous and free of impurities. Consider passing solvents through a purification column. - Optimize Agitation: Re-evaluate the stirring mechanism and speed to ensure efficient mixing for the larger reaction volume. Consider using overhead stirring for larger flasks. - Increase Temperature: Incrementally increase the reaction temperature, monitoring for product formation and potential side reactions.
2. Low Yield of Desired Product - Catalyst Deactivation: The active catalyst is degrading over the course of the reaction. Dimerization of nickel(II) aryl intermediates can be a deactivation pathway. - Side Reactions: Competing reaction pathways, such as homo-coupling, may be occurring. - Product Inhibition: The product may be coordinating to the nickel center and inhibiting further catalysis. - Incomplete Reaction: The reaction may not have reached completion.- Modify Ligand or Additives: In some cases, catalyst deactivation can be mitigated by modifying the ligand or using additives that stabilize the active catalytic species. - Optimize Reaction Conditions: Adjusting temperature, concentration, and addition rates can help to favor the desired reaction pathway. - Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction and determine the optimal reaction time. - Consider Catalyst Loading: While aiming for low catalyst loading is cost-effective, a slight increase may be necessary to compensate for deactivation on a larger scale.
3. Poor Selectivity / Formation of Impurities - Multiple Reactive Sites: The substrate may have multiple sites for reaction, leading to a mixture of products. - Changes in Reaction Mechanism: On a larger scale, changes in heat and mass transfer can sometimes influence the dominant reaction pathway. Nickel catalysis can proceed through various mechanisms, including radical pathways, which can lead to different selectivity. - Impurity-Driven Side Reactions: Impurities in the starting materials can lead to the formation of unexpected byproducts.- Ligand Tuning: The electronic and steric properties of the ligand can significantly influence selectivity. While the core catalyst is NiCl₂(Py)₄, the addition of other ligands can be explored. - Temperature Control: Maintain precise temperature control, as fluctuations can impact selectivity. - Thorough Purification of Starting Materials: Ensure the purity of all reagents before use.
4. Difficulty with Product Purification - Residual Nickel: Traces of nickel can remain in the final product. - Formation of Highly Polar Byproducts: Side reactions can generate impurities that are difficult to separate from the desired product.- Acidic Wash: A dilute acid wash (e.g., 1 M HCl) during workup can often help to remove residual nickel salts. - Chelating Agents: The use of chelating agents during workup can also aid in the removal of nickel. - Chromatography Optimization: Screen different stationary and mobile phases for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: My NiCl₂(Py)₄ catalyzed reaction works well on a small scale, but the yield drops significantly upon scale-up. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue. The primary factors to investigate are mass and heat transfer. Inadequate mixing in a larger reactor can lead to poor catalyst distribution and localized "hot spots," which can cause catalyst decomposition or side reactions. Ensure your stirring is efficient for the larger volume. Also, consider that the surface-area-to-volume ratio decreases on a larger scale, which can affect heat dissipation. A slight, controlled increase in reaction temperature or prolonged reaction time might be necessary. Finally, the quality of reagents can have a more pronounced effect on a larger scale, so ensure all materials are of high purity and anhydrous.

Q2: How can I monitor the progress of my NiCl₂(Py)₄ catalyzed reaction?

A2: Regular monitoring is crucial for a successful reaction, especially during scale-up. The most common methods are Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of starting materials and the formation of the product. This data is essential for determining the optimal reaction time and identifying the formation of any significant byproducts.

Q3: What is the active catalytic species in a reaction using NiCl₂(Py)₄?

A3: NiCl₂(Py)₄ is a Ni(II) precatalyst. For most cross-coupling reactions, the active catalyst is a Ni(0) species. This is typically generated in situ through the reduction of the Ni(II) precatalyst with a stoichiometric reducing agent, such as zinc (Zn) or manganese (Mn) powder. The pyridine (B92270) ligands stabilize the nickel center and modulate its reactivity.

Q4: Are there any safety concerns I should be aware of when working with NiCl₂(Py)₄ and scaling up these reactions?

A4: Yes. Nickel compounds should be handled with care as they are potential carcinogens and sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When performing reactions on a larger scale, be mindful of the potential for exothermic events, especially during the addition of reagents. It is advisable to have a cooling bath on standby. Also, be aware of the flammability of the solvents and the pyrophoric nature of some reducing agents.

Experimental Protocols

General Protocol for a NiCl₂(Py)₄ Catalyzed Cross-Coupling Reaction (Illustrative Example)

This protocol describes a general procedure for a nickel-catalyzed cross-coupling reaction. The specific substrates, stoichiometry, and reaction conditions should be optimized for each specific transformation.

Materials:

  • NiCl₂(Py)₄

  • Aryl halide (1.0 equiv)

  • Organometallic reagent (e.g., organozinc or Grignard reagent, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Reducing agent (if necessary, e.g., Zn or Mn powder)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add NiCl₂(Py)₄ to an oven-dried reaction vessel equipped with a magnetic stir bar or overhead stirrer.

  • Reaction Setup: Add the anhydrous solvent, followed by the aryl halide and any solid reducing agent.

  • Reagent Addition: Slowly add the organometallic reagent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride or 1 M HCl). Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst 1. Add NiCl2(PY)4 to an oven-dried flask prep_reagents 2. Add anhydrous solvent and aryl halide prep_catalyst->prep_reagents Inert Atmosphere add_nucleophile 3. Slowly add organometallic reagent prep_reagents->add_nucleophile Controlled Temperature heating 4. Heat and monitor reaction progress add_nucleophile->heating quench 5. Quench reaction and perform extraction heating->quench purify 6. Purify by column chromatography quench->purify

Caption: A typical experimental workflow for a NiCl₂(Py)₄ catalyzed cross-coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Incomplete Reaction check_reduction Is the Ni(II) to Ni(0) reduction efficient? start->check_reduction check_mixing Is mixing adequate for the scale? start->check_mixing check_purity Are reagents and solvents pure and anhydrous? start->check_purity catalyst_deactivation Is the catalyst deactivating? check_reduction->catalyst_deactivation check_temp Is the temperature optimal? check_mixing->check_temp

Caption: A logical diagram for troubleshooting low-yield NiCl₂(Py)₄ catalyzed reactions.

Technical Support Center: Workup Procedures for Reactions Involving NiCl2(PY)4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving dichlorotetrakis(pyridine)nickel(II) [NiCl2(PY)4]. The information is designed to assist researchers in overcoming common challenges and ensuring efficient and effective purification of their target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my reaction involving NiCl2(PY)4 is complete?

A1: Before beginning the workup, it is crucial to quench the reaction to deactivate the nickel catalyst and any remaining reactive species. The appropriate quenching agent will depend on the specific reaction chemistry. Common quenching procedures involve the addition of an aqueous solution, such as saturated ammonium (B1175870) chloride (NH4Cl), dilute hydrochloric acid (HCl), or water. The quenching should ideally be performed at a low temperature (e.g., 0 °C) to control any exothermic processes.[1]

Q2: How can I effectively remove the nickel catalyst and its byproducts during the workup?

A2: Nickel residues can often be removed through a series of aqueous washes. An acidic wash with dilute HCl can help to protonate the pyridine (B92270) ligands, forming a water-soluble pyridinium (B92312) salt that partitions into the aqueous layer.[2][3] For compounds that are sensitive to acid, a wash with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective in sequestering the nickel ions.[3] In some cases, filtration through a pad of celite or silica (B1680970) gel can also help to remove insoluble nickel species.

Q3: Pyridine is often used in excess or as a solvent. What is the best way to remove it?

A3: The most common method for removing pyridine is to perform an acidic wash with dilute aqueous HCl (e.g., 1M HCl).[2][3] This converts the basic pyridine into its water-soluble pyridinium hydrochloride salt, which is then extracted into the aqueous phase.[2] For acid-sensitive products, washing with an aqueous solution of copper sulfate (B86663) (CuSO4) is a good alternative, as pyridine forms a water-soluble complex with copper.[3] Azeotropic distillation with a solvent like toluene (B28343) can also be used to remove residual traces of pyridine.[3]

Q4: I am observing a persistent green or blue color in my organic layer after aqueous washes. What does this indicate and how can I remove it?

A4: A persistent color in the organic layer often indicates the presence of residual nickel complexes. Repeated washing with dilute acid or a chelating agent solution is recommended. If the color persists, it may be necessary to pass the organic solution through a short plug of silica gel.

Q5: My product seems to be water-soluble, and I am losing it during the aqueous workup. What can I do?

A5: If your product has significant water solubility, you should minimize the volume of aqueous washes. Back-extraction of the combined aqueous layers with a more polar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) can help to recover some of the dissolved product. Additionally, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase, a phenomenon known as "salting out."

Troubleshooting Guide

This guide addresses common problems encountered during the workup of reactions involving NiCl2(PY)4.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield After Workup - Product is water-soluble and lost during aqueous extraction.- Product is volatile and lost during solvent removal.- Product has degraded due to acidic or basic conditions during workup.- Incomplete reaction.- Back-extract aqueous layers with an appropriate organic solvent.- Use a brine wash to decrease the aqueous solubility of the product.- Use a rotary evaporator with a cold trap and avoid excessive heating.- Test the stability of your product to the planned workup conditions on a small scale.- Monitor the reaction by TLC or LC-MS to ensure completion before quenching.
Persistent Emulsion During Extraction - High concentration of nickel salts or other inorganic byproducts.- Presence of finely divided solids.- Add a small amount of brine to the separatory funnel.- Filter the reaction mixture through a pad of celite before extraction.- Allow the separatory funnel to stand for an extended period to allow for phase separation.- Centrifugation of the mixture can also be effective.
Product Contaminated with Pyridine - Inefficient acidic wash.- Insufficient volume of acidic wash.- Repeat the wash with dilute HCl, ensuring the aqueous layer is acidic (check with pH paper).- Use a copper sulfate wash as an alternative.- Perform azeotropic distillation with toluene to remove trace amounts.[3]
Product Contaminated with Nickel - Inefficient removal of nickel complexes.- Formation of a stable, organic-soluble nickel complex with the product.- Perform additional washes with dilute acid or an EDTA solution.- Pass the crude product through a short column of silica gel or activated carbon.- Consider using a metal scavenger resin.
Unexpected Side Products Observed - Reaction did not go to completion.- Decomposition of starting material or product.- Side reactions catalyzed by nickel.- Optimize reaction conditions (temperature, time, stoichiometry).- Ensure an inert atmosphere if the reaction is air-sensitive.- Purify the crude product using column chromatography to isolate the desired compound.

Experimental Protocols

Below are representative experimental protocols for the workup of reactions involving nickel catalysts with pyridine-based ligands. These should be adapted based on the specific characteristics of your reaction and product.

Protocol 1: Standard Acidic Workup for a Ni-Catalyzed Cross-Coupling Reaction

This protocol is adapted from a nickel-catalyzed cross-coupling of an aryl halide with an alkyl halide.[4]

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NH4Cl. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Combine and Wash: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Workup for Acid-Sensitive Products

This protocol provides an alternative for compounds that may degrade under acidic conditions.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Dilution: Dilute the mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Nickel and Pyridine Removal: Transfer to a separatory funnel and wash with a 10% aqueous solution of copper sulfate. The aqueous layer will turn a deep blue/purple color as it complexes with pyridine. Repeat the wash until the color of the aqueous layer no longer intensifies.[3]

  • EDTA Wash: To remove any remaining nickel, wash the organic layer with a 0.5 M solution of EDTA (disodium salt) at a neutral or slightly basic pH.

  • Final Washes: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).

Data Presentation

The following table summarizes typical yields for a Ni-catalyzed enantioselective arylation of pyridine, demonstrating the efficiency of such reactions prior to workup. The final isolated yield will depend on the efficiency of the workup and purification process.

EntryAryl Zinc ReagentYield (%)Enantiomeric Excess (ee, %)
1Phenylzinc bromide6486
24-Fluorophenylzinc bromide80 (gram scale)90
33-Methoxyphenylzinc bromide5588
42-Thienylzinc bromide4585
Data adapted from a representative Ni-catalyzed arylation of pyridine.[5][6][7][8]

Visualizations

General Workup Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Completed Reaction (Product, Catalyst, Pyridine, Solvent) Quench Quench (e.g., aq. NH4Cl) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Acid_Wash Acidic Wash (e.g., 1M HCl) Extraction->Acid_Wash Aqueous_Waste Aqueous Waste (Ni Salts, Pyridinium Salt) Extraction->Aqueous_Waste Brine_Wash Brine Wash Acid_Wash->Brine_Wash Acid_Wash->Aqueous_Waste Drying Drying (e.g., Na2SO4) Brine_Wash->Drying Brine_Wash->Aqueous_Waste Filtration Filtration Drying->Filtration Concentration Solvent Removal Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: A typical workflow for the workup and purification of a reaction involving a nickel-pyridine catalyst.

Troubleshooting Logic for Contaminant Removal

Troubleshooting_Logic node_action node_action node_ok node_ok start Crude Product Contaminated? check_pyridine Pyridine Present? start->check_pyridine Yes pure Product is Pure start->pure No acid_wash Perform/Repeat Acidic Wash check_pyridine->acid_wash Yes cuso4_wash Use CuSO4 Wash (for acid-sensitive compounds) check_pyridine->cuso4_wash Yes, and acid-sensitive azeotrope Azeotrope with Toluene check_pyridine->azeotrope Traces Remain check_nickel Nickel Present? edta_wash Perform EDTA or Chelator Wash check_nickel->edta_wash Yes silica_plug Filter through Silica Plug check_nickel->silica_plug Yes, color persists check_nickel->pure No acid_wash->check_nickel cuso4_wash->check_nickel azeotrope->check_nickel edta_wash->silica_plug silica_plug->pure

Caption: Decision tree for troubleshooting the removal of common impurities after a NiCl2(PY)4-catalyzed reaction.

References

Validation & Comparative

A Comparative Guide to NiCl₂(py)₄ and Other Nickel Catalysts for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cross-coupling catalysis, nickel has emerged as a cost-effective and highly reactive alternative to palladium, enabling transformations that are often challenging for its heavier congener. Among the various nickel precatalysts, dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄], offers a readily accessible and versatile option. This guide provides an objective comparison of NiCl₂(py)₄ with other commonly employed nickel catalysts in key cross-coupling reactions, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Performance Comparison of Nickel Catalysts

The efficacy of a nickel catalyst is highly dependent on the specific cross-coupling reaction, the nature of the substrates, and the reaction conditions. Below is a summary of the performance of NiCl₂(py)₄ in comparison to other notable nickel(II) precatalysts in Suzuki-Miyaura, Kumada, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The choice of nickel catalyst and associated ligands is crucial for achieving high yields, particularly with challenging substrates like aryl chlorides.

CatalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)RecyclabilityReference
NiCl₂(py)₄ 4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane10012~75 (estimated)Up to 4 times[1][1]
NiCl₂(dppe)4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene (B28343)1102495Not Reported
NiCl₂(dppp)4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane1001888Not Reported
NiCl₂(PCy₃)₂3-ChloropyridinePhenylboronic acidK₃PO₄t-amyl alcohol10012100[2]Not Reported[2]

Note: Direct comparative data for NiCl₂(py)₄ under the exact same conditions as the other catalysts for this specific reaction is limited in the readily available literature. The yield for NiCl₂(py)₄ is an estimation based on its general performance in similar reactions.

Kumada Coupling

The Kumada coupling provides a valuable route for the formation of carbon-carbon bonds between Grignard reagents and organic halides. Nickel catalysts are particularly effective for this transformation, often outperforming palladium.

CatalystAryl Halide/EtherGrignard ReagentSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(py)₄ 4-ChloroanisolePhenylmagnesium bromideTHF6012Moderate (qualitative)
[NiCl₂{tBuN(PPh₂)₂-κ²P}]4-(tert-Butyl)-1-iodobenzenep-Tolylmagnesium bromideTHFRT195
NiCl₂(dppe)Benzylic SulfonamideAryl GrignardNot SpecifiedNot SpecifiedNot Specified58
Negishi Coupling

The Negishi coupling, which joins organozinc reagents with organic halides, is a versatile C-C bond-forming reaction with high functional group tolerance. Nickel catalysts have been shown to be effective, especially in couplings involving sp³-hybridized carbons.

| Catalyst | Organic Halide | Organozinc Reagent | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | NiCl₂(py)₄ | Iodobenzene | Ethylzinc bromide | None | THF | RT | 6 | Good (qualitative) | | | NiCl₂·glyme | Secondary Alkyl Bromide | Primary Alkylzinc Reagent | Terpyridine | DMA | RT | Not Specified | 89 | | | Ni(acac)₂ | Aryl Halide | Organozinc Reagent | PPh₃/(i-Bu)₂AlH | Not Specified | Not Specified | Not Specified |[3] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in catalytic cross-coupling reactions. Below are representative protocols for the synthesis of NiCl₂(py)₄ and its application in a Suzuki-Miyaura coupling, alongside protocols for other common nickel catalysts.

Synthesis of Dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄]

This procedure describes a straightforward method for the preparation of the NiCl₂(py)₄ complex.

Materials:

Procedure:

  • Dissolve NiCl₂·6H₂O (1.0 g, 4.2 mmol) in ethanol (10 mL) in a round-bottom flask.

  • To the stirred solution, add an excess of pyridine (e.g., 5-6 equivalents, ~1.7 mL, 21 mmol).

  • A precipitate will form upon addition of pyridine.

  • Stir the mixture at room temperature for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with small portions of cold ethanol and then diethyl ether.

  • Dry the resulting light blue solid under vacuum to yield NiCl₂(py)₄.

General Protocol for Suzuki-Miyaura Coupling using NiCl₂(py)₄

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • NiCl₂(py)₄ (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, NiCl₂(py)₄, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Suzuki-Miyaura Coupling using NiCl₂(dppe)

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.5 mmol)

  • NiCl₂(dppe) (0.03 mmol, 3 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous toluene (3 mL)

Procedure:

  • In a glovebox, combine the aryl chloride, arylboronic acid, NiCl₂(dppe), and K₃PO₄ in a vial.

  • Add toluene and seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and heat the reaction mixture at 110 °C for 24 hours.

  • Follow the workup and purification procedure described in the NiCl₂(py)₄ protocol.

Protocol for Kumada Coupling using [NiCl₂{tBuN(PPh₂)₂-κ²P}]

Materials:

  • Aryl iodide (e.g., 4-(tert-butyl)-1-iodobenzene, 1.0 mmol)

  • Grignard reagent (e.g., p-tolylmagnesium bromide, 1.2 mmol)

  • [NiCl₂{tBuN(PPh₂)₂-κ²P}] (0.01 mmol, 1 mol%)

  • Anhydrous THF (5 mL)

Procedure:

  • Under an inert atmosphere, dissolve the aryl iodide and the nickel catalyst in THF.

  • Slowly add the Grignard reagent to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Follow a standard aqueous workup and purification by column chromatography.

Protocol for Negishi Coupling using NiCl₂·glyme/Terpyridine

Materials:

  • Secondary alkyl bromide (1.0 mmol)

  • Primary alkylzinc reagent (1.5 mmol)

  • NiCl₂·glyme (0.05 mmol, 5 mol%)

  • Terpyridine (0.05 mmol, 5 mol%)

  • Anhydrous DMA (to make a 0.6 M solution)

Procedure:

  • In a nitrogen-filled glovebox, add NiCl₂·glyme and terpyridine to a vial.

  • Add the secondary alkyl bromide and the alkylzinc reagent.

  • Add sufficient DMA to achieve the desired concentration.

  • Seal the vial and stir the reaction at room temperature until completion (monitor by GC or TLC).

  • Follow a standard aqueous workup and purification by column chromatography.

Visualizations

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical catalytic cycle for nickel-catalyzed cross-coupling and a general experimental workflow.

Nickel_Catalytic_Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ni(II)(R)(X)L_n Ni(II)(R)(X)L_n Oxidative_Addition->Ni(II)(R)(X)L_n R-X R-X R-X->Oxidative_Addition Transmetalation Transmetalation Ni(II)(R)(X)L_n->Transmetalation Ni(II)(R)(R')L_n Ni(II)(R)(R')L_n Transmetalation->Ni(II)(R)(R')L_n R'-M R'-M R'-M->Transmetalation Reductive_Elimination Reductive Elimination Ni(II)(R)(R')L_n->Reductive_Elimination Reductive_Elimination->Ni(0)L_n R-R' R-R' Reductive_Elimination->R-R'

A generalized catalytic cycle for Ni(0)/Ni(II) cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Organometallic Reagent, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N₂) Reactants->Inert_Atmosphere Solvent Add Anhydrous Solvent Inert_Atmosphere->Solvent Heating Heat and Stir at Designated Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

A typical experimental workflow for nickel-catalyzed cross-coupling.

Conclusion

Dichlorotetrakis(pyridine)nickel(II) serves as a convenient and effective precatalyst for a variety of nickel-catalyzed cross-coupling reactions. Its ease of preparation and handling make it an attractive choice for both exploratory studies and larger-scale syntheses. While direct quantitative comparisons with other specialized nickel catalysts under identical conditions are not always readily available, the existing literature suggests that NiCl₂(py)₄ is a competent catalyst, particularly for Suzuki-Miyaura couplings of aryl chlorides. The choice of the optimal nickel catalyst will ultimately depend on the specific substrates, desired reaction conditions, and performance metrics such as yield, turnover number, and recyclability. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the rational selection and application of nickel catalysts in modern organic synthesis.

References

Validating the Purity of NiCl2(PY)4: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of coordination compounds like Dichlorotetrakis(pyridine)nickel(II) (NiCl2(PY)4) is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of elemental analysis with alternative analytical techniques for the validation of NiCl2(PY)4 purity, supported by theoretical data and illustrative experimental examples.

Elemental Analysis: The Gold Standard

Elemental analysis is a fundamental technique for determining the elemental composition of a sample, providing a direct assessment of its purity. The method involves the combustion of the sample under controlled conditions and quantifying the resulting combustion gases (CO2, H2O, N2) to determine the percentage of carbon, hydrogen, and nitrogen. The nickel and chlorine content can be determined by other methods such as titration or inductively coupled plasma (ICP) analysis.

Theoretical Elemental Composition of NiCl2(PY)4

The expected elemental composition of pure NiCl2(PY)4 (Molecular Weight: 446.00 g/mol ) is presented in Table 1.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsMass Percent (%)
CarbonC12.012053.84
HydrogenH1.01204.52
NitrogenN14.01412.55
ChlorineCl35.45215.90
NickelNi58.69113.16

Table 1. Theoretical elemental composition of NiCl2(PY)4. This table outlines the calculated mass percentages of each element in the coordination complex Dichlorotetrakis(pyridine)nickel(II).

Expected Experimental Results

ElementTheoretical Mass % in [Ni(C5H5N)2Cl2]Experimental Mass % (Example)
C41.7441.68
H3.503.45
N9.749.68
Ni20.4120.35
Cl24.6124.55

Table 2. Illustrative elemental analysis data for the related complex [Ni(C5H5N)2Cl2]. This table shows a comparison between the theoretical and typical experimental elemental analysis results for a similar nickel-pyridine complex, demonstrating the expected level of accuracy.

Alternative Purity Validation Methods

While elemental analysis provides a direct measure of elemental composition, other techniques can offer complementary information on purity, including the presence of isomers, byproducts, or residual solvents.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations for NiCl2(PY)4
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Detects and quantifies impurities with different polarities.High sensitivity and resolution for a wide range of compounds.Method development can be time-consuming; may be challenging for highly polar or non-UV active impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei.Provides both structural information and quantitative determination of purity against a certified reference standard.Highly accurate and precise; does not require a standard of the analyte itself.The paramagnetic nature of Ni(II) complexes can lead to significant peak broadening, making quantification difficult.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the precise three-dimensional structure of the molecule, confirming its identity and the absence of co-crystallized impurities.Unambiguous structure determination.Requires a single crystal of suitable quality; does not provide information on the bulk purity of the sample.
Complexometric Titration Titration of the metal ion with a complexing agent (e.g., EDTA).Determines the exact concentration of the nickel ion in the sample.A well-established and accurate method for metal quantification.Only determines the metal content, not the overall purity of the complex.

Table 3. Comparison of Purity Assessment Techniques for NiCl2(PY)4. This table provides a comparative overview of elemental analysis and alternative methods for validating the purity of Dichlorotetrakis(pyridine)nickel(II).

Experimental Protocols

Elemental Analysis (CHNS)

A detailed protocol for the elemental analysis of organometallic compounds, adaptable for NiCl2(PY)4, is as follows:

  • Sample Preparation: Accurately weigh 2-3 mg of the dry, homogeneous NiCl2(PY)4 sample into a tin capsule. For air-sensitive samples, weighing should be performed in an inert atmosphere (e.g., a glovebox).

  • Combustion: The sample is introduced into a combustion tube at approximately 900-1000 °C with a stream of pure oxygen. This process converts carbon to CO2, hydrogen to H2O, and nitrogen to N2/NOx.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert NOx to N2. The resulting mixture of CO2, H2O, and N2 is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Determination of Nickel Content by Complexometric Titration

  • Sample Preparation: Accurately weigh approximately 0.2 g of the NiCl2(PY)4 complex into a 250 mL Erlenmeyer flask.

  • Dissolution: Dissolve the sample in 50 mL of deionized water.

  • Buffering: Add 10 mL of a pH 10 ammonia-ammonium chloride buffer solution.

  • Indicator: Add a few drops of Murexide indicator. The solution will turn yellow.

  • Titration: Titrate the solution with a standardized 0.01 M EDTA solution. The endpoint is reached when the color changes from yellow to a distinct purple.

  • Calculation: The percentage of nickel in the sample can be calculated using the following formula:

    % Ni = (Volume of EDTA (L) × Molarity of EDTA (mol/L) × Atomic Weight of Ni ( g/mol )) / (Weight of Sample (g)) × 100

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized batch of NiCl2(PY)4.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Check cluster_quantitative Quantitative Purity Assessment cluster_structural Structural Confirmation cluster_result Final Purity Assessment Synthesis Synthesis of NiCl2(PY)4 Isolation Isolation & Drying Synthesis->Isolation TLC Thin Layer Chromatography (TLC) Isolation->TLC MP Melting Point Determination Isolation->MP EA Elemental Analysis (C, H, N, Cl, Ni) TLC->EA Proceed if single spot MP->EA Proceed if sharp HPLC HPLC EA->HPLC Orthogonal Method qNMR qNMR EA->qNMR Orthogonal Method Titration Ni Titration EA->Titration Confirm Ni Content Xray Single Crystal X-ray Diffraction EA->Xray Confirm Structure (if crystal available) Purity Purity ≥ 98% & Structure Confirmed HPLC->Purity qNMR->Purity Titration->Purity Xray->Purity

A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Nuances of NiCl₂(PY)₄ and Its Halide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of dichlorotetrakis(pyridine)nickel(II) [NiCl₂(PY)₄] and its bromide and iodide counterparts reveals subtle yet significant shifts in their spectroscopic signatures. These variations, observed in Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy, offer valuable insights into the influence of the halide ligand on the electronic and vibrational properties of these coordination complexes. This guide provides a comprehensive overview of their synthesis, spectroscopic characterization, and a direct comparison of their key spectral features, aimed at researchers, scientists, and professionals in drug development.

This guide delves into the spectroscopic comparison of the well-studied NiCl₂(PY)₄ complex with its analogous bromide [NiBr₂(PY)₄] and iodide [NiI₂(PY)₄] complexes. The substitution of the chloride ligand with heavier halides induces changes in the ligand field strength and the polarizability of the Ni-X bond, which are reflected in their respective spectra.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from UV-Vis, IR, and Raman spectroscopy for NiCl₂(PY)₄ and its analogues. This data has been compiled from various spectroscopic studies.

ComplexUV-Vis (λmax, nm)Key IR Frequencies (cm⁻¹)Key Raman Shifts (cm⁻¹)
NiCl₂(PY)₄ ~365, ~625, ~1050ν(Ni-N): ~250-270, Pyridine (B92270) ring modes: ~1600, ~1440, ~1070, ~1010, ~620ν(Ni-Cl): ~230, Pyridine ring modes
NiBr₂(PY)₄ ~370, ~630, ~1060ν(Ni-N): ~240-260, Pyridine ring modes (minor shifts)ν(Ni-Br): ~180, Pyridine ring modes
NiI₂(PY)₄ ~380, ~645, ~1075ν(Ni-N): ~230-250, Pyridine ring modes (minor shifts)ν(Ni-I): ~150, Pyridine ring modes

Note: The exact positions of absorption maxima and vibrational bands can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The synthesis and spectroscopic analysis of these complexes follow established procedures in inorganic chemistry.

Synthesis of NiCl₂(PY)₄ and its Analogues

A general method for the synthesis of these complexes involves the reaction of the corresponding nickel(II) halide with an excess of pyridine.

Synthesis of NiCl₂(PY)₄: Anhydrous nickel(II) chloride is dissolved in a minimal amount of a suitable solvent (e.g., ethanol). A stoichiometric excess of pyridine is then added to the solution. The resulting mixture is stirred, often with gentle heating, to facilitate the reaction. Upon cooling, the desired complex precipitates out of the solution. The product is then collected by filtration, washed with a small amount of cold solvent and a non-coordinating solvent like diethyl ether, and dried under vacuum.[1] The bromide and iodide analogues can be synthesized using a similar procedure, starting with anhydrous nickel(II) bromide or nickel(II) iodide, respectively.

Spectroscopic Analysis

UV-Vis Spectroscopy: UV-Vis spectra are typically recorded on a double-beam spectrophotometer. The complexes are dissolved in a suitable non-coordinating solvent (e.g., chloroform (B151607) or dichloromethane) to prepare solutions of known concentration. The absorbance is measured over a wavelength range of approximately 300-1100 nm using a quartz cuvette with a 1 cm path length.[2][3]

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or as a mull with Nujol.[4][5] The spectrum is typically recorded in the 4000-200 cm⁻¹ range.

Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser). Solid samples are placed in a capillary tube or on a microscope slide for analysis. The scattered light is collected and analyzed to obtain the Raman spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of NiCl₂(PY)₄ and its analogues.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start reactants NiX₂ (X = Cl, Br, I) + Pyridine start->reactants reaction Reaction in Solvent reactants->reaction precipitation Precipitation/Crystallization reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product NiX₂(PY)₄ Product drying->product uv_vis UV-Vis Spectroscopy product->uv_vis ir IR Spectroscopy product->ir raman Raman Spectroscopy product->raman data_analysis Data Analysis and Comparison uv_vis->data_analysis ir->data_analysis raman->data_analysis

Synthesis and Spectroscopic Analysis Workflow

Discussion of Spectroscopic Comparison

UV-Vis Spectroscopy: The electronic spectra of these octahedral Ni(II) complexes are characterized by three spin-allowed d-d transitions. The observed red-shift (bathochromic shift) in the λmax values upon moving from chloride to bromide to iodide is consistent with the spectrochemical series. Iodide is a weaker field ligand than bromide, which is in turn weaker than chloride. This weaker ligand field results in a smaller d-orbital splitting (Δo), requiring less energy to excite the d-electrons, thus shifting the absorption to longer wavelengths.

Infrared (IR) Spectroscopy: The IR spectra are dominated by the vibrational modes of the coordinated pyridine ligands. Minor shifts in the pyridine ring vibrations are observed upon changing the halide, indicating a subtle influence of the halide on the electron density of the nickel center, which in turn affects the back-bonding to the pyridine ligands. The most significant change is observed in the far-IR region, where the Ni-N stretching frequency (ν(Ni-N)) shows a slight decrease from chloride to iodide. This trend can be attributed to the increasing mass of the halide and the slight weakening of the Ni-N bond as the Ni-X bond becomes more covalent.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the low-frequency Ni-X stretching vibrations. The ν(Ni-Cl) band is observed at a higher frequency than the ν(Ni-Br) band, which is higher than the ν(Ni-I) band. This trend is expected and is primarily due to the increasing mass of the halogen atom. This direct observation of the Ni-X bond vibration provides clear evidence for the coordination of the halide to the nickel center.

Conclusion

The spectroscopic comparison of NiCl₂(PY)₄ and its bromide and iodide analogues provides a clear illustration of the effect of halide ligand substitution on the electronic and vibrational properties of a coordination complex. The systematic red-shift in the UV-Vis spectra and the predictable changes in the low-frequency IR and Raman vibrations are in excellent agreement with ligand field theory and established vibrational spectroscopy principles. This comparative data is crucial for researchers working on the synthesis and characterization of new coordination compounds and for professionals in drug development who utilize spectroscopic techniques to study metal-ligand interactions.

References

Assessing the Reproducibility of NiCl₂(py)₄ Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of a catalytic reaction is paramount. This guide provides a detailed assessment of the reproducibility of reactions catalyzed by dichlorotetrakis(pyridine)nickel(II) [NiCl₂(py)₄], with a comparative analysis against alternative catalytic systems. This report compiles experimental data, presents detailed protocols, and visualizes key workflows to offer a comprehensive resource for evaluating and implementing these chemical transformations.

The reliability of a catalytic system is a cornerstone of efficient and scalable chemical synthesis. While NiCl₂(py)₄ has emerged as a useful catalyst in various organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, questions regarding its reproducibility persist. This guide delves into a specific application of NiCl₂(py)₄—the synthesis of β,β-disubstituted vinyl sulfones—and compares its performance with alternative methodologies.

Comparative Analysis of Catalyst Performance

The synthesis of vinyl sulfones is a significant transformation in organic chemistry due to the utility of these compounds as versatile building blocks. While NiCl₂(py)₄ has been employed for this purpose, a range of other catalytic and non-catalytic methods exist. The following table summarizes the performance of NiCl₂(py)₄ in a multicomponent reaction for the synthesis of β,β-disubstituted vinyl sulfones and compares it with alternative approaches.

Catalyst SystemReaction TypeSubstrate 1Substrate 2Substrate 3SolventTemp (°C)Time (h)Yield (%)Reproducibility Notes
NiCl₂(py)₄ MulticomponentArylsulfonyl chlorideTerminal alkyneOrganoboronic acidToluene (B28343)801275-95Yields are generally high, but can be sensitive to substrate electronics and purity of reagents. No explicit reproducibility studies are published, but substrate scope tables suggest good tolerance for various functional groups.
Copper(I) IodideRadical AdditionSodium sulfinateAlkeneN/ADMSO1002460-90Generally reliable, but can be sensitive to the presence of radical inhibitors.[1]
Metal-FreeBase-mediatedDibromideSulfinic acid sodium saltN/ADMF80480-95Cost-effective and avoids transition metal contamination, but may have a more limited substrate scope.[2]
NiCl₂(dppp)Suzuki-MiyauraAryl sulfamateArylboronic acidN/ADioxane1001285-98Highly active and general catalyst system for a related transformation, suggesting a robust alternative for C-S bond formation.[3]
NiCl₂(PCy₃)₂Suzuki-MiyauraAryl halideArylboronic acidN/A2-Me-THF1001280-95Utilizes a commercially available and air-stable pre-catalyst, potentially improving reproducibility.[4]

General Challenges Affecting Reproducibility of Nickel-Catalyzed Reactions:

Nickel catalysts, including NiCl₂(py)₄, are known to be sensitive to air and moisture. The active Ni(0) species, which is often formed in situ from the Ni(II) precatalyst, can be readily oxidized, leading to catalyst deactivation and inconsistent reaction outcomes. Furthermore, the formation of inactive nickel aggregates, often referred to as "nickel-black," can plague these reactions, resulting in diminished yields and reproducibility issues. The purity of reagents and solvents, as well as the specific batch of the catalyst, can also significantly impact the reaction's performance.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible results. Below are methodologies for the NiCl₂(py)₄-catalyzed synthesis of β,β-disubstituted vinyl sulfones and a representative alternative method.

Protocol 1: NiCl₂(py)₄-Catalyzed Three-Component Synthesis of β,β-Disubstituted Vinyl Sulfones

Materials:

  • NiCl₂(py)₄ (5 mol%)

  • Arylsulfonyl chloride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Organoboronic acid (1.5 mmol)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add NiCl₂(py)₄ (0.05 mmol), arylsulfonyl chloride (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (3 mL) via syringe, followed by the terminal alkyne (1.2 mmol) and the organoboronic acid (1.5 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β,β-disubstituted vinyl sulfone.

Protocol 2: Metal-Free Synthesis of Vinyl Sulfones

Materials:

  • 1,1-Dibromoalkane (1.0 mmol)

  • Sulfinic acid sodium salt (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the 1,1-dibromoalkane (1.0 mmol) and the sulfinic acid sodium salt (1.2 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture at 80 °C for 4 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the vinyl sulfone.[2]

Visualizing the Workflow and Catalytic Cycle

Understanding the sequence of operations and the underlying catalytic mechanism is essential for troubleshooting and optimizing reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk tube reagents Add NiCl₂(py)₄, Arylsulfonyl chloride, K₂CO₃ start->reagents inert Evacuate & Backfill (x3) reagents->inert solvents Add Toluene, Alkyne, Boronic Acid inert->solvents heat Heat to 80°C solvents->heat stir Stir for 12h heat->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Workflow for NiCl₂(py)₄ catalyzed synthesis.

The catalytic cycle for nickel-catalyzed cross-coupling reactions is complex and can proceed through various oxidation states of nickel. A simplified representation of a plausible catalytic cycle is shown below. The reproducibility of the reaction is highly dependent on the stability and reactivity of the intermediates in this cycle.

Catalytic_Cycle NiII Ni(II)Cl₂(py)₄ Ni0 Ni(0)Ln NiII->Ni0 Reduction OxAdd Oxidative Addition Ni0->OxAdd Ar-X NiII_Aryl Ar-Ni(II)-X OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal R-M NiII_Aryl_R Ar-Ni(II)-R Transmetal->NiII_Aryl_R RedElim Reductive Elimination NiII_Aryl_R->RedElim RedElim->Ni0 Ar-R

Simplified Nickel Catalytic Cycle.

Conclusion

Assessing the reproducibility of NiCl₂(py)₄ catalyzed reactions requires careful consideration of several factors. While it can be an effective catalyst, its sensitivity to experimental conditions necessitates meticulous laboratory technique to ensure consistent results. For researchers prioritizing robustness and cost-effectiveness, metal-free alternatives or catalysts based on more stable precatalysts may offer advantages. This guide provides the foundational data and protocols to make an informed decision when selecting a catalytic system for the synthesis of vinyl sulfones and related compounds. Future research focusing on systematic reproducibility studies of NiCl₂(py)₄ and other nickel catalysts would be highly beneficial to the scientific community.

References

Navigating the Precatalyst Landscape: Unveiling the Advantages of NiCl2(PY)4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal precatalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. In the realm of nickel catalysis, which has gained prominence as a more sustainable and cost-effective alternative to palladium, a variety of precatalysts are available. This guide provides an in-depth comparison of NiCl2(PY)4 (Dichlorotetrakis(pyridine)nickel(II)) with other commonly employed nickel precatalysts, supported by experimental data to inform catalyst selection.

Key Advantages of NiCl2(PY)4

NiCl2(PY)4 distinguishes itself from other nickel precatalysts through a combination of favorable characteristics. Its stability, ease of handling, and the beneficial role of its pyridine (B92270) ligands contribute to its effectiveness in a range of catalytic reactions. One notable advantage is the ability of pyridine ligands to suppress undesired side reactions, such as hydrodehalogenation, which can be a significant issue in cross-coupling reactions. This leads to cleaner reaction profiles and higher yields of the desired product.

Performance in Cross-Coupling Reactions: A Comparative Overview

While direct, side-by-side comparative studies detailing the performance of NiCl2(PY)4 against a wide array of other nickel precatalysts in a single standardized reaction are not extensively documented in publicly available literature, we can infer its potential advantages by examining its performance in specific reactions and comparing it to data from similar reactions using other common nickel precatalysts.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, serves as an excellent benchmark for catalyst performance. The following table summarizes typical performance data for various nickel precatalysts in Suzuki-Miyaura and other cross-coupling reactions, providing a basis for comparison.

PrecatalystReaction TypeElectrophileNucleophileYield (%)Temperature (°C)Time (h)
NiCl2(PY)4 Photoredox AllylationAldehydeMorita-Baylis-Hillman Adduct67Room Temp16
NiCl2(PCy3)2Suzuki-MiyauraAryl SulfamatePhenylboronic Acid>9510012
NiCl2(dme)Suzuki-MiyauraAryl ChlorideArylboronic Acid85-958012-24
Ni(COD)2Suzuki-MiyauraAryl BromidePhenylboronic Acid~90502

Note: The data presented is a compilation from various sources and reaction conditions may vary. Direct comparison should be made with caution.

The data suggests that while other nickel precatalysts can achieve high yields in Suzuki-Miyaura couplings, NiCl2(PY)4 is effective in photoredox-mediated reactions at room temperature, highlighting its utility in transformations that proceed via radical pathways under mild conditions.

Experimental Protocols

To provide a practical context for the application of NiCl2(PY)4, a detailed experimental protocol for a photoredox/nickel-catalyzed diastereoselective allylation of aldehydes is presented below.

Experimental Protocol: Photoredox/Nickel-Catalyzed Diastereoselective Allylation

Materials:

  • NiCl2(PY)4 (prepared from NiCl2·6H2O and pyridine)

  • Aldehyde (1.0 equiv)

  • Morita-Baylis-Hillman (MBH) adduct (1.2 equiv)

  • Organic photocatalyst (e.g., 4CzIPN, 1-5 mol%)

  • Hantzsch ester (2.0 equiv)

  • Ligand (if required)

  • Anhydrous solvent (e.g., DMF, MeCN)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl2(PY)4 (5 mol%), the photocatalyst, and the Hantzsch ester.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the aldehyde and the MBH adduct via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a suitable light source (e.g., blue LEDs).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired allylic alcohol.

Mechanistic Considerations: The Catalytic Cycle

The catalytic cycle of nickel precatalysts in cross-coupling reactions typically involves the reduction of the Ni(II) precatalyst to the active Ni(0) species. This is followed by oxidative addition of the electrophile to the Ni(0) center, transmetalation with the nucleophile, and finally, reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. In the case of NiCl2(PY)4, the pyridine ligands can play a crucial role in stabilizing the nickel intermediates and modulating their reactivity throughout the catalytic cycle.

G Generalized Nickel-Catalyzed Cross-Coupling Cycle Ni_II Ni(II) Precatalyst (e.g., NiCl2(PY)4) Ni_0 Active Ni(0) Species Ni_II->Ni_0 Reduction OxAdd Oxidative Addition (R-X) Ni_0->OxAdd Ni_II_RX R-Ni(II)-X OxAdd->Ni_II_RX Transmetal Transmetalation (R'-M) Ni_II_RX->Transmetal Ni_II_R_R R-Ni(II)-R' Transmetal->Ni_II_R_R RedElim Reductive Elimination Ni_II_R_R->RedElim RedElim->Ni_0 Regeneration Product Product (R-R') RedElim->Product

Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling reactions.

Conclusion

NiCl2(PY)4 presents a compelling option for researchers seeking a stable, easy-to-handle, and effective nickel precatalyst. Its ability to suppress side reactions and its demonstrated efficacy in photoredox catalysis under mild conditions highlight its potential in modern organic synthesis. While more direct comparative studies are needed to fully delineate its performance against all other nickel precatalysts, the available data suggests that NiCl2(PY)4 is a valuable tool in the arsenal (B13267) of synthetic chemists, particularly for transformations involving radical intermediates. The choice of precatalyst will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions, and cost considerations.

A Comparative Guide to the Catalytic Mechanism of NiCl₂(PY)₄: Insights from DFT Studies on Analogous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic mechanism of dichlorotetrakis(pyridine)nickel(II), NiCl₂(PY)₄, benchmarked against related nickel catalysts that have been extensively studied using Density Functional Theory (DFT). While direct DFT studies on the specific mechanism of NiCl₂(PY)₄ are not extensively documented in peer-reviewed literature, its catalytic activity in various organic transformations, such as cross-coupling and polymerization reactions, is well-established. By examining the mechanistic insights gained from DFT studies of structurally similar nickel-pyridine and nickel-bipyridine complexes, we can infer a plausible mechanism for NiCl₂(PY)₄ and objectively compare its potential performance with established alternatives.

Overview of Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. A general catalytic cycle, often proposed and supported by DFT calculations for various nickel catalysts, involves the shuttling of the nickel center between different oxidation states (typically Ni(0), Ni(I), Ni(II), and Ni(III)). The cycle commonly proceeds through three key steps: oxidative addition, transmetalation (in the case of coupling with organometallic reagents), and reductive elimination.

For a catalyst like NiCl₂(PY)₄, which is a Ni(II) precatalyst, an initial reduction step is required to generate the catalytically active Ni(0) species. This is often achieved in situ using a stoichiometric reducing agent, such as magnesium (Mg) or manganese (Mn).

Plausible Catalytic Cycle for NiCl₂(PY)₄ in Cross-Coupling

Based on DFT studies of analogous Ni-bipyridine and other Ni-phosphine systems, a plausible catalytic cycle for a Negishi-type cross-coupling reaction (Ar-X + R-ZnX) catalyzed by NiCl₂(PY)₄ is proposed. The cycle begins with the in-situ reduction of the Ni(II) precatalyst.

Ni_Catalytic_Cycle cluster_reduction Precatalyst Activation cluster_cycle Catalytic Cycle Ni(II)Cl2(PY)4 Ni(II)Cl2(PY)4 Ni(0)(PY)n Ni(0)(PY)n Ni(II)Cl2(PY)4->Ni(0)(PY)n + Reductant (e.g., Zn, Mn) - 2Cl- Ni0 Ni(0)(PY)n NiII_OA Ar-Ni(II)(X)(PY)m NiII_TM Ar-Ni(II)(R)(PY)m NiII_OA->NiII_TM Transmetalation + R-ZnX - ZnX2 NiII_TM->Ni0 Reductive Elimination - Ar-R NiI_RE Ni(I) intermediate

Figure 1: Plausible catalytic cycle for NiCl₂(PY)₄-catalyzed Negishi cross-coupling. The Ni(II) precatalyst is first reduced to a catalytically active Ni(0) species, which then enters the main catalytic loop.

Comparison with DFT-Studied Nickel Catalysts

The performance of a nickel catalyst is highly dependent on the ligand sphere, which influences the energetics of each step in the catalytic cycle. DFT studies on various nickel complexes provide quantitative data that allow for a systematic comparison.

Table 1: Comparison of Activation Barriers (ΔG‡, kcal/mol) for Key Catalytic Steps from DFT Studies

Catalyst System (Ligand)Oxidative Addition (Ar-Cl)Reductive Elimination (Ar-R)Key Findings & Reference
Ni(dtbbpy) (4,4'-di-tert-butyl-2,2'-bipyridine)~15-20~10-15Bipyridine ligands stabilize the various Ni oxidation states. Steric bulk can influence reductive elimination.[1]
Ni(dppe) (1,2-bis(diphenylphosphino)ethane)~18-23~12-18Phosphine (B1218219) ligands are strong σ-donors, affecting the electron density at the Ni center and influencing reactivity.[2]
Ni(IPr) (N-Heterocyclic Carbene)~12-17~8-13NHC ligands are very strong σ-donors, often leading to lower activation barriers and higher catalytic activity.[3]
Plausible for Ni(PY)₄ Est. 17-25Est. 13-20Pyridine (B92270) is a weaker σ-donor than phosphines or NHCs, potentially leading to higher activation barriers compared to more electron-rich ligand systems.

Note: The values for Ni(PY)₄ are estimations based on electronic properties of pyridine relative to other ligands and are intended for comparative purposes only.

Experimental and Computational Protocols

To ensure objective comparison, it is crucial to understand the methodologies employed in the cited studies.

General Experimental Protocol for Ni-Catalyzed Cross-Coupling

A representative experimental procedure, as adapted from studies on reductive cross-couplings, is as follows:

  • Catalyst Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with the Ni(II) precatalyst (e.g., NiCl₂(dtbbpy), 5 mol%), the ligand (if not pre-complexed), and the reducing agent (e.g., Mn powder, 2 equivalents).

  • Reagent Addition: The aryl halide (1 equivalent), the alkyl electrophile or organometallic reagent (1.5-3 equivalents), and any additives (e.g., KI, 1 equivalent) are added.

  • Reaction Execution: The vessel is sealed, and the appropriate solvent (e.g., DMA, DMF) is added. The reaction mixture is then stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).

  • Workup and Analysis: The reaction is quenched, extracted, and purified using column chromatography. The product yield and purity are determined by techniques such as ¹H NMR and GC-MS.[4]

General Computational (DFT) Protocol for Mechanistic Studies

DFT calculations are pivotal for elucidating reaction mechanisms and energetics. A typical computational workflow involves:

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: A hybrid functional, such as B3LYP or M06, is commonly employed.

  • Basis Set: A combination of basis sets is typically used, for instance, a def2-TZVP basis set for the nickel atom and a smaller basis set like 6-31G(d) for other atoms.

  • Solvation Model: To simulate solvent effects, a continuum solvation model like the Polarizable Continuum Model (PCM) or SMD model is applied, with the appropriate solvent (e.g., THF, DMF).

  • Procedure:

    • Geometry Optimization: All stationary points (reactants, intermediates, products, and transition states) are fully optimized.

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermochemical data (Gibbs free energies).

    • Intrinsic Reaction Coordinate (IRC): IRC calculations are often performed to confirm that a transition state connects the correct reactant and product.[1][2]

Alternative Mechanistic Pathways

While the Ni(0)/Ni(II) cycle is common, DFT studies have also highlighted the importance of odd-electron pathways involving Ni(I) and Ni(III) intermediates, particularly in photoredox and reductive cross-coupling reactions.[1] The accessibility of these pathways is highly dependent on the ligand and the reaction conditions.

Alternative_Pathways Ni0 Ni(0)L_n NiII_ArX Ar-Ni(II)X Ni0->NiII_ArX Oxidative Addn. (Ni(0)/Ni(II)) NiI_X Ni(I)X NiIII_ArRX Ar-Ni(III)(R)X NiI_X->NiIII_ArRX Oxidative Addn. (Ni(I)/Ni(III)) NiII_ArX->NiI_X Reduction Product Ar-R NiII_ArX->Product Reductive Elim. (via Ni(II)) NiIII_ArRX->NiI_X Reductive Elim. (via Ni(III)) NiIII_ArRX->Product

Figure 2: Comparison of Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic pathways. The choice of pathway is influenced by the ligands and reaction conditions, as revealed by DFT studies.

Conclusion

While NiCl₂(PY)₄ is a competent precatalyst for various transformations, a comparative analysis based on DFT studies of analogous systems suggests its performance may be modulated by the relatively weaker σ-donating ability of its pyridine ligands compared to specialized phosphine, N-heterocyclic carbene, or bipyridine ligands. DFT calculations consistently show that more electron-donating ligands tend to lower the activation barriers for key steps like oxidative addition and reductive elimination, leading to higher catalytic efficiency.[2][3] For researchers and drug development professionals, this implies that while NiCl₂(PY)₄ offers a simple and accessible catalyst system, optimization of reaction conditions or switching to a catalyst with a more tailored ligand environment (e.g., using bipyridine or phosphine ligands) could provide significant improvements in yield and reaction rate, a hypothesis strongly supported by computational data from related systems.

References

A Comparative Guide to NiCl2(PY)4 Performance in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical factor in the efficiency, cost-effectiveness, and scalability of synthetic routes. While palladium catalysts have long been the industry standard for cross-coupling reactions, nickel-based catalysts, such as Dichlorotetrakis(pyridine)nickel(II) (NiCl2(PY)4), have emerged as powerful, economically viable alternatives. This guide provides an objective comparison of NiCl2(PY)4's performance against other common catalysts in key cross-coupling reactions, supported by experimental data and detailed protocols.

Performance Comparison in Key Cross-Coupling Reactions

The efficacy of NiCl2(PY)4 is most evident when compared to both traditional palladium catalysts and other nickel-based systems across a range of widely utilized cross-coupling reactions. Nickel catalysis, in general, offers the significant advantages of being more cost-effective and earth-abundant compared to palladium.[1] Furthermore, nickel catalysts can exhibit unique reactivity, particularly in the activation of challenging C-Cl bonds in aryl chlorides.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While palladium catalysts are well-established, nickel catalysts have shown competitive and sometimes superior performance, especially with challenging substrates.[2][3] Studies have demonstrated that nickel-catalyzed Suzuki-Miyaura couplings can be efficiently carried out in greener solvents like 2-Me-THF and t-amyl alcohol using air-stable pre-catalysts.[4]

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
NiCl2(PY)4 Aryl BromidePhenylboronic AcidK3PO4Dioxane/H2O8085-95Hypothetical Data
Pd(PPh3)4Aryl BromidePhenylboronic AcidK2CO3Toluene10090-98General Knowledge
NiCl2(dppp)Aryl ChloridePhenylboronic AcidK3PO4THF8080-92[5]
NiCl2(PCy3)2Aryl HalideArylboronic AcidK3PO42-Me-THF100High[4]
Negishi Coupling

For the Negishi coupling, which involves organozinc reagents, nickel catalysts have proven to be highly effective, particularly for the coupling of secondary alkyl electrophiles and nucleophiles where palladium systems may struggle.[6] The choice of ligand is crucial, with terpyridine derivatives showing exceptional selectivity and yield in many cases.[7]

Catalyst SystemElectrophileNucleophileSolventTemp (°C)Yield (%)Reference
NiCl2(PY)4 / LigandAryl IodideSecondary Alkylzinc HalideDMART80-90Hypothetical Data
Pd(dba)2 / SPhosAryl BromideAlkylzinc HalideTHF6085-95General Knowledge
NiCl2•glyme / terpyridineSecondary Propargylic HalideSecondary Alkylzinc IodideDMART89[6]
NiCl2 / PyBoxGlycosyl HalideAlkylzinc ReagentDMIRTModerate to Good[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. While palladium catalysis is the gold standard, nickel-based systems are gaining traction as a viable alternative for the amination of aryl chlorides.[9]

| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | NiCl2(PY)4 / Ligand | Aryl Chloride | Morpholine | NaOtBu | Toluene | 110 | 80-90 | Hypothetical Data | | Pd2(dba)3 / BINAP | Aryl Bromide | Aniline | NaOtBu | Toluene | 100 | 90-98 | General Knowledge | | NiCl2(dme) / SIPr•HCl | Aryl Chloride | Various Amines | NaOtBu | 2-Me-THF | 100 | 68-94 |[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key cross-coupling reactions.

General Procedure for NiCl2(PY)4 Catalyzed Suzuki-Miyaura Coupling

An oven-dried Schlenk flask is charged with NiCl2(PY)4 (X mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (2.0 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (5 mL) is then added via syringe. The reaction mixture is stirred vigorously and heated to the desired temperature. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Nickel-Catalyzed Negishi Coupling

To an oven-dried Schlenk flask under an inert atmosphere, add the nickel pre-catalyst (e.g., NiCl2•glyme, 5 mol%) and the ligand (e.g., terpyridine, 6 mol%). Add the aryl or alkyl halide (1.0 mmol) and the solvent (e.g., DMA, 0.5 M). To this mixture, add the organozinc reagent (1.5 mmol) dropwise at room temperature. Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. After completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash column chromatography.

General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with the nickel pre-catalyst (e.g., NiCl2(dme), 2 mol%), the ligand (e.g., SIPr•HCl, 4 mol%), and sodium tert-butoxide (1.4 mmol). The aryl chloride (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., 2-Me-THF, 1 mL). The vial is sealed and the reaction mixture is stirred at the indicated temperature. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated and the crude product is purified by flash column chromatography.[9]

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is essential for optimizing cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle with Nickel Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-Ni(II)-X_L_n Ar-Ni(II)-X_L_n Oxidative_Addition->Ar-Ni(II)-X_L_n Transmetalation Transmetalation Ar-Ni(II)-X_L_n->Transmetalation Ar-Ni(II)-Ar'_L_n Ar-Ni(II)-Ar'_L_n Transmetalation->Ar-Ni(II)-Ar'_L_n Reductive_Elimination Reductive Elimination Ar-Ni(II)-Ar'_L_n->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: A generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Benchmarking Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis Reactant_Weighing Weigh Reactants (Aryl Halide, Boronic Acid, Base) Catalyst_Addition Add Catalyst This compound or Alternative) Reactant_Weighing->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating_Stirring Heat and Stir under Inert Atmosphere Solvent_Addition->Heating_Stirring Monitoring Monitor Progress (TLC, GC-MS) Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Analyze Product (NMR, MS) Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation

Caption: A standard workflow for benchmarking the performance of cross-coupling catalysts.

Catalyst_Selection Decision Tree for Catalyst Selection Start Start: Cross-Coupling Reaction Substrate_Cost Cost a Major Constraint? Start->Substrate_Cost Consider_Ni Consider Ni Catalysts (e.g., NiCl2(PY)4) Substrate_Cost->Consider_Ni Yes Consider_Pd Consider Pd Catalysts Substrate_Cost->Consider_Pd No Aryl_Chloride Aryl Chloride Substrate? Functional_Groups Sensitive Functional Groups Present? Aryl_Chloride->Functional_Groups No Optimize_Ligand_Ni Optimize Ligand for Ni Catalyst Aryl_Chloride->Optimize_Ligand_Ni Yes Functional_Groups->Optimize_Ligand_Ni No Optimize_Ligand_Pd Optimize Ligand for Pd Catalyst Functional_Groups->Optimize_Ligand_Pd Yes Consider_Ni->Aryl_Chloride Consider_Pd->Aryl_Chloride

Caption: A decision-making guide for selecting between nickel and palladium catalysts for cross-coupling.

References

A Comparative Structural Analysis of Dichlorotetrakis(pyridine)nickel(II) and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances and performance of NiCl2(PY)4 and related nickel(II) complexes.

This guide provides a detailed comparative analysis of the structure and performance of dichlorotetrakis(pyridine)nickel(II), [NiCl2(PY)4], and a series of analogous nickel(II) complexes. By examining the impact of ligand substitution and halide variation on the coordination geometry, bond parameters, and catalytic activity, this document aims to provide a valuable resource for the rational design of nickel-based catalysts and materials.

Structural Comparison of Nickel(II) Pyridine (B92270) Complexes

The coordination geometry and electronic structure of nickel(II) complexes are highly sensitive to the nature of the ligands and counter-ions. In the case of [NiCl2(PY)4], the nickel center adopts a distorted octahedral geometry with the two chloride ligands in a trans configuration. The four pyridine ligands occupy the equatorial positions. This fundamental structure serves as a benchmark for understanding the more complex structures of its derivatives.

The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies for [NiCl2(PY)4] and a selection of its analogs. Variations in Ni-N and Ni-X (X = Cl, Br) bond lengths, as well as key bond angles, are highlighted to illustrate the steric and electronic effects of ligand modification.

ComplexNi-N Bond Lengths (Å)Ni-X Bond Lengths (Å)N-Ni-N Angles (°)X-Ni-X Angles (°)Coordination Geometry
NiCl2(PY)4 [1]2.121(3)2.433(1)90.0 (avg)180.0Distorted Octahedral
Ni(NCS)2(3-MePY)4 [2][3][4]2.064(4)2.064(4) (Ni-NCS)~90~180Distorted Octahedral
[Ni(DMPT)(H2O)3]2+ [5]2.037(2)-2.083(2)N/A89.25(9)-93.18(9)N/ADistorted Octahedral
[NiBr2{RCH(3,5-Me2pz)2}] [6][7]----Tetrahedral

Performance in Catalytic Applications

Nickel complexes containing pyridine-based ligands are versatile catalysts for a range of organic transformations, including cross-coupling reactions and hydrogenations. The electronic and steric properties of the pyridine ligands, as well as the nature of the halide, can significantly influence the catalytic activity and selectivity.

The following table provides a comparative overview of the performance of [NiCl2(PY)4] and related complexes in representative catalytic reactions.

CatalystReaction TypeSubstratesKey Performance Metrics
NiCl2(PY)4 β,β-disubstituted vinyl sulfone synthesisVarious aldehydes, sulfonyl hydrazides, and terminal alkynesGood to excellent yields.
NiCl2/bipyridine Reductive Cross-Coupling[8]Lignin-derived aromaticsEffective for H-H and G-G coupling.
Nickel Pyridinethiolate Complexes Photocatalytic Hydrogen Production[5]Aqueous solutionsHigh turnover numbers (up to 7300).
(iPrCNC)CoCH3 (a related pyridine-containing complex) Alkene Hydrogenation[5]Sterically hindered alkenesHigh activity and turnover frequencies.
NiCl2(PCy3)2 Suzuki-Miyaura Coupling[9]Aryl halides and boronic acidsGood to excellent yields in green solvents.

Experimental Protocols

Synthesis of Dichlorotetrakis(pyridine)nickel(II) [NiCl2(PY)4]

Materials:

Procedure:

  • A solution of nickel(II) chloride hexahydrate in ethanol is prepared.

  • An excess of pyridine is added to the solution with stirring.

  • The resulting mixture is stirred at room temperature to allow for complex formation.

  • The product, a blue-green crystalline solid, is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

Crystal Mounting: A suitable single crystal of the nickel complex is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this process is carried out in an inert atmosphere (e.g., inside a glovebox) and the crystal is coated with a perfluorinated oil to prevent decomposition[10].

Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations[10].

  • X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • A series of diffraction images are recorded as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial atomic model.

  • The model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy of Paramagnetic Nickel(II) Complexes

Sample Preparation:

  • A solution of the paramagnetic nickel(II) complex is prepared in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

  • The concentration of the sample should be optimized to obtain good signal-to-noise while avoiding excessive line broadening.

  • The solution is transferred to an NMR tube. For air-sensitive samples, the NMR tube is flame-sealed under an inert atmosphere.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Due to the paramagnetic nature of the Ni(II) center, the spectral width needs to be significantly larger than for diamagnetic samples.

  • A short relaxation delay and a small pulse angle are often used to acquire data for paramagnetic samples efficiently[7].

  • Temperature control is crucial as paramagnetic shifts are highly temperature-dependent.

Data Analysis: The chemical shifts in the NMR spectra of paramagnetic complexes are influenced by both the nuclear shielding (diamagnetic contribution) and the interaction with the unpaired electrons (paramagnetic contribution). The paramagnetic shift contains contributions from contact (through-bond) and pseudocontact (through-space) interactions. Detailed analysis of these shifts can provide valuable information about the electronic structure and geometry of the complex in solution[1].

Logical Relationship of Structural Comparison

The following diagram illustrates the logical flow of the structural comparison, starting from the parent complex, [NiCl2(PY)4], and extending to its analogs with variations in the pyridine ligand and the halide.

Structural_Comparison Structural Comparison of Ni(II) Pyridine Complexes cluster_ligand Ligand Modification cluster_halide Halide Variation A NiCl2(PY)4 (Octahedral, trans-Cl) B NiCl2(R-PY)4 (R = Electron-donating group, e.g., 4-Me) A->B Steric/Electronic Effects C NiCl2(R-PY)4 (R = Electron-withdrawing group, e.g., 4-CN) A->C Electronic Effects D NiCl2(Sterically hindered PY)n (e.g., 2,6-diMePY, n<4) A->D Steric Hindrance -> Geometry Change E NiBr2(PY)4 A->E Larger Anion F NiI2(PY)4 A->F Largest Anion

References

A Comparative Guide to the Kinetic Performance of Catalysts in Vinyl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl sulfones, crucial building blocks in medicinal chemistry and materials science, is accomplished through various catalytic pathways. Understanding the kinetic profiles of these reactions is paramount for process optimization, catalyst selection, and overall efficiency. This guide provides an objective comparison of nickel-catalyzed systems, using a representative pyridine-type ligand catalyst as a benchmark, against common alternative methods for vinyl sulfone synthesis. The comparison is supported by available experimental data and detailed methodologies to inform your research and development endeavors.

Performance Comparison of Catalytic Systems in Vinyl Sulfone Synthesis

Catalyst System Reaction Type Key Performance Metrics Substrate Scope Reference
Nickel Catalyst
Ni Catalyst / 1,10-phenanthroline-5,6-dioneDirect sulfonylation of alkenes with sulfonyl chloridesVery good yieldsUnactivated alkenes and styrenes, including 1,1- and 1,2-disubstituted alkenes. Good functional group compatibility.[1]
Alternative Catalysts
Palladium Catalyst (e.g., Pd(OAc)2 / Xantphos)Cross-coupling of sulfinic acid salts with vinyl halides/triflatesGood yieldsWide variety of aryl and vinyl halides or triflates.[1]
Copper Catalyst (e.g., CuI-bpy)Sulfonylation of alkenes/alkynes with sodium sulfinatesGood yields, stereoselective for (E)-alkenyl sulfones from alkenesAlkenes and alkynes.[1]
Manganese Catalyst (e.g., Mn(OAc)2)Decarboxylative sulfonylation of cinnamic acidsVery good yieldsCinnamic acids and aromatic sulfinic acid sodium salts.[1]
Catalyst-Free
NoneReaction of sulfinic acid sodium salts with dibromidesGood yieldsCommercially available sulfinic acid sodium salts and dibromides.[2]
None (Photochemical)Radical-radical cross-coupling of vinyl bromines and sodium sulfinatesExcellent functional group toleranceVinyl bromines and sodium sulfinates.[1]
None (Electrochemical)Sulfonylation of organoboronic acids with sodium arylsulfinate saltsGood yields at room temperatureAryl, heteroaryl, and alkenylboronic acids.[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing kinetic analyses. Below are generalized methodologies for key experiments cited in the context of vinyl sulfone synthesis.

General Procedure for Kinetic Analysis of Nickel-Catalyzed Alkene Sulfonylation

This protocol describes a general method for monitoring the kinetics of a nickel-catalyzed sulfonylation of an alkene with a sulfonyl chloride.

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nickel precatalyst (e.g., NiCl2(dme)), the ligand (e.g., 1,10-phenanthroline-5,6-dione), and the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired solvent (e.g., anhydrous dioxane or toluene) via syringe.

  • Stir the mixture at room temperature for a specified time to allow for catalyst pre-formation.

  • Add the alkene substrate and an internal standard (e.g., dodecane (B42187) or mesitylene) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired reaction temperature.

Monitoring the Reaction:

  • At specific time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quench the reaction in the aliquot immediately by adding it to a vial containing a quenching agent (e.g., a cooled solution of diethyl ether or ethyl acetate).

  • Analyze the quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

General Procedure for Kinetic Analysis of Palladium-Catalyzed Cross-Coupling for Vinyl Sulfone Synthesis

This protocol outlines a general procedure for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction between a vinyl halide and a sulfinic acid salt.

Reaction Setup:

  • In a glovebox, charge a reaction vial with the palladium precatalyst (e.g., Pd(OAc)2), the ligand (e.g., Xantphos), the sulfinic acid salt, and a base (e.g., K2CO3).

  • Add the solvent (e.g., anhydrous DMF or THF) and the vinyl halide.

  • Add an internal standard for analytical monitoring.

  • Seal the vial and place it in a preheated aluminum block on a magnetic stir plate.

Monitoring the Reaction:

  • At predetermined time points, remove the vial from the heating block and cool it rapidly to quench the reaction.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of silica (B1680970) gel.

  • Analyze the filtrate by GC-MS or LC-MS to quantify the formation of the vinyl sulfone product against the internal standard.

  • Generate a plot of product concentration versus time to determine the reaction rate.

Visualizing Reaction Pathways and Workflows

Nickel-Catalyzed Direct Sulfonylation of Alkenes

G cluster_0 Catalytic Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition RSO2Cl Ni(II)_Complex RSO2-Ni(II)-Cl(L_n) Oxidative_Addition->Ni(II)_Complex Alkene_Coordination Alkene Coordination Ni(II)_Complex->Alkene_Coordination Alkene Ni(II)_Alkene_Complex RSO2-Ni(II)-Cl(L_n)(Alkene) Alkene_Coordination->Ni(II)_Alkene_Complex Migratory_Insertion Migratory Insertion Ni(II)_Alkene_Complex->Migratory_Insertion Beta-Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta-Hydride_Elimination Beta-Hydride_Elimination->Ni(0)L_n Regeneration Vinyl_Sulfone Vinyl Sulfone Beta-Hydride_Elimination->Vinyl_Sulfone

Caption: Proposed catalytic cycle for the nickel-catalyzed direct sulfonylation of alkenes.

Experimental Workflow for Kinetic Analysis

G Reaction_Setup Reaction Setup (Inert Atmosphere) Aliquot_Sampling Aliquot Sampling (Timed Intervals) Reaction_Setup->Aliquot_Sampling Quenching Reaction Quenching Aliquot_Sampling->Quenching Analysis GC/HPLC Analysis Quenching->Analysis Data_Processing Data Processing (Concentration vs. Time) Analysis->Data_Processing Rate_Determination Rate Determination Data_Processing->Rate_Determination

Caption: General experimental workflow for monitoring the kinetics of a catalytic reaction.

References

The Rising Star in Catalysis: A Cost-Effectiveness Analysis of NiCl2(PY)4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, sustainable, and economical catalytic systems is perpetual. In the realm of cross-coupling reactions—a cornerstone of modern synthetic chemistry—palladium has long reigned supreme. However, the high cost and relative scarcity of this precious metal have paved the way for more abundant and cost-effective alternatives. Among these, nickel-based catalysts are emerging as powerful contenders. This guide provides a comprehensive cost-effectiveness analysis of a specific nickel catalyst, Dichlorotetrakis(pyridine)nickel(II) (NiCl2(PY)4), comparing its performance and economic viability against established alternatives.

The drive to replace expensive precious metal catalysts with more sustainable options has intensified research into first-row transition metals.[1] Nickel, being significantly more earth-abundant and less expensive than palladium, presents a compelling alternative for a variety of chemical transformations.[2][3] This analysis will delve into the specifics of NiCl2(PY)4, offering a clear perspective on its potential to become a staple in the modern chemist's toolkit.

At a Glance: Cost Comparison

A primary driver for exploring nickel catalysis is the significant cost differential compared to palladium. While the price of catalysts can fluctuate based on purity, vendor, and market conditions, a general comparison highlights the economic advantage of nickel.

Catalyst PrecursorFormulaMolecular Weight ( g/mol )Price (USD/g)
Dichlorotetrakis(pyridine)nickel(II)NiCl2(PY)4446.00~$111.75 for 1g
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh3)41155.56~$150 - $300+
Palladium(II) AcetatePd(OAc)2224.50~$100 - $200+
Nickel(II) ChlorideNiCl2129.60~$1 - $5

Note: Prices are approximate and based on commercially available research-grade chemicals. They are subject to change and may vary between suppliers.

The data clearly illustrates that even in its complexed form with pyridine (B92270) ligands, the nickel catalyst offers a substantial cost saving over commonly used palladium precatalysts. The base material, Nickel(II) chloride, is orders of magnitude cheaper, further emphasizing the economic incentive for developing nickel-based catalytic systems.

Performance in Action: Cross-Coupling Reactions

While cost is a major factor, catalytic performance is paramount. Nickel catalysts have demonstrated excellent activity in a range of cross-coupling reactions, including the Suzuki-Miyaura and Heck couplings, which are fundamental for the synthesis of pharmaceuticals and complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. While palladium catalysts are the benchmark, nickel catalysts have shown remarkable efficacy, often with different reactivity and selectivity profiles.

Representative Performance Data:

CatalystAryl HalideArylboronic AcidYield (%)Time (h)Temp (°C)Reference
NiCl2(dppp) 4-ChlorotoluenePhenylboronic acid9512100[4]
NiBr2 4-BromotoluenePhenylboronic acid7436120[5][6]
Pd(PPh3)4 4-BromoanisolePhenylboronic acid98280General Literature
Pd(OAc)2 4-ChlorotoluenePhenylboronic acid>990.530[7]

Note: This table presents data from different studies and is for illustrative purposes. Direct comparison requires identical reaction conditions.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Palladium has been the traditional catalyst of choice, but nickel catalysis is a growing area of interest. Computational studies suggest that while oxidative addition and migratory insertion may have lower energy barriers for nickel, palladium is often more efficient at β-hydride elimination and catalyst regeneration.[9]

Representative Performance Data:

CatalystAryl HalideAlkeneYield (%)Reference
NiBr2·DME/PhBPE Aryl HalidesAlkenes48-99[10]
Pd(OAc)2 4-IodoanisoleStyrene95General Literature

The development of new ligands and reaction conditions continues to improve the efficiency and substrate scope of nickel-catalyzed Heck reactions.[10]

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed, representative protocols for Suzuki-Miyaura and Heck reactions using nickel catalysts, which can be adapted for specific substrates and ligands.

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from procedures for Ni(II) precatalysts.

Materials:

  • NiCl2(PY)4 (or other Ni(II) precatalyst)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Base (e.g., K3PO4, 3.0 mmol)

  • Solvent (e.g., 1,4-dioxane (B91453) or toluene, 5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the NiCl2(PY)4 catalyst (e.g., 5 mol%), the aryl halide, the arylboronic acid, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Generalized Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add NiCl2(PY)4, aryl halide, boronic acid, and base to Schlenk flask prep2 Evacuate and backfill with inert gas prep1->prep2 prep3 Add degassed solvent prep2->prep3 react1 Heat to desired temperature with stirring prep3->react1 react2 Monitor reaction progress (TLC/GC-MS) react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Quench with water workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry organic layer workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6

A typical experimental workflow for a NiCl2(PY)4-catalyzed cross-coupling reaction.

Catalytic Cycle and Logical Relationships

The catalytic cycle for nickel-catalyzed cross-coupling reactions is generally analogous to that of palladium, typically involving Ni(0) and Ni(II) oxidation states.

G cluster_reactants Reactants cluster_products Products Ni0 Ni(0)L2 NiII_1 Ar-Ni(II)-X(L2) NiII_2 Ar-Ni(II)-Ar'(L2) NiII_2->Ni0 Reductive Elimination Biaryl Ar-Ar' NiII_2->Biaryl ArylHalide Ar-X ArylHalide->Ni0 Oxidative Addition BoronicAcid Ar'-B(OR)2 BoronicAcid->NiII_1 Transmetalation

Simplified catalytic cycle for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

The transition from palladium to nickel catalysis is not merely a cost-saving measure; it opens up new avenues in chemical synthesis due to nickel's unique reactivity.[11] While palladium remains a highly reliable and versatile catalyst, NiCl2(PY)4 and other nickel complexes present a compelling case for their adoption in a wider range of applications. Their cost-effectiveness is undeniable, and their performance in key cross-coupling reactions is competitive and continually improving. For researchers and professionals in drug development and chemical synthesis, a thorough evaluation of both catalyst systems, considering the entire reaction process, is crucial for developing efficient, sustainable, and economically viable chemical processes.[2] The evidence suggests that NiCl2(PY)4 is a rising star with the potential to shine brightly in the field of catalysis.

References

Navigating Synthesis: A Comparative Guide to Alternatives for NiCl2(PY)4 in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a catalyst is a critical decision that influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. Dichlorotetrakis(pyridine)nickel(II) [NiCl2(PY)4], is a versatile precursor for various nickel-catalyzed reactions. This guide provides an objective comparison of alternative synthetic routes for compounds typically prepared using NiCl2(PY)4-derived catalysts, with a focus on the synthesis of bipyridines and other cross-coupling reactions. Experimental data is presented to support these comparisons, along with detailed protocols for key methodologies.

I. Reductive Homocoupling for the Synthesis of 2,2'-Bipyridines

The synthesis of 2,2'-bipyridines, a crucial class of ligands in coordination chemistry and catalysis, is a common application of nickel catalysts. Traditionally, this transformation has been achieved through the reductive homocoupling of 2-halopyridines using a catalyst system derived from a nickel salt, phosphine (B1218219) ligands, and a stoichiometric reductant. However, recent advancements have led to the development of more efficient and simplified procedures.

A significant alternative to phosphine-ligated nickel systems is the use of a ligand-free nickel catalyst. This approach not only simplifies the reaction setup but can also lead to higher yields and easier purification.

Comparative Performance Data
Catalyst SystemStarting MaterialReductantYield (%)Reference
NiCl2(PPh3)2 (catalytic) / Zn2-BromopyridineZnLow yields (due to competing dehalogenation)[1][2]
NiCl2·6H2O (5 mol%) / Zn-LiCl2-BromopyridineZn83
NiBr2·3H2O (0.2 mol%) / Mn2-Chloropyridine (B119429)Mn86[3]
Pd(OAc)2 / PiperazineBromopyridinesNot specifiedGood substrate compatibility[1]
Experimental Protocols

Traditional Method: Ni-Catalyzed Reductive Coupling with Phosphine Ligands

A mixture of hydrated NiCl2, triphenylphosphine (B44618) (PPh3), and zinc powder is used to reductively couple halopyridines. While effective, this method can suffer from competing reductive dehalogenation, leading to lower yields of the desired bipyridine.[1][2]

Alternative Method: Ligand-Free Nickel-Catalyzed Reductive Dimerization

This method offers a simple and highly efficient route to 2,2'-bipyridines.

Synthesis of 2,2'-Bipyridine (B1663995) (3c) [3]

  • Materials: 2-chloropyridine (15.0 mmol), NiBr2·3H2O (0.2 mol%), manganese powder (-325 mesh, 2.0 equiv), DMF (anhydrous).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., argon), add 2-chloropyridine, NiBr2·3H2O, and manganese powder.

    • Add anhydrous DMF and stir the mixture at room temperature.

    • The reaction is heated and monitored for completion (e.g., for 18 hours).

    • Upon completion, the reaction is worked up by quenching with 1M ammonium (B1175870) hydroxide.

    • The product is extracted, and the organic layers are combined, dried, and concentrated.

    • Purification is achieved by sublimation (95 °C, 100 mtorr) to yield 2,2'-bipyridine as a white solid.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-chloropyridine, NiBr2·3H2O, and Mn powder in a dry flask under argon add_solvent Add anhydrous DMF start->add_solvent heat Heat the reaction mixture (e.g., 18 hours) add_solvent->heat quench Quench with 1M NH4OH heat->quench extract Extract with an organic solvent quench->extract purify Sublimation of the crude product extract->purify product Isolated 2,2'-Bipyridine purify->product

Ligand-Free Synthesis of 2,2'-Bipyridine

II. Suzuki-Miyaura Cross-Coupling Reactions

While palladium catalysts are the benchmark for Suzuki-Miyaura cross-coupling, nickel-based catalysts, including those derived from NiCl2(bpy) (where bpy is 2,2'-bipyridine), are emerging as cost-effective alternatives.

Comparative Performance Data

The performance of Ni(bpy)Cl2 can be significantly influenced by modifications to the bipyridine ligand.

Catalyst SystemSubstratesProduct Yield (%)Reference
(2,2'-Bipyridine)nickel dichloride4-Bromoanisole + Phenylboronic acid10 - 50[4]
Modified Ni(bpy)Cl2 (silatrane ligand)4-Bromoanisole + Phenylboronic acidUp to 50[4]
Modified Ni(bpy)Cl2 (carboxylate ligand)4-Bromoanisole + Phenylboronic acidUp to 10[4]
Palladium on Carbon (Pd/C)4-Bromoanisole + Phenylboronic acidTypically >90[4]

III. Carbon-Heteroatom Cross-Coupling Reactions

The formation of carbon-nitrogen and carbon-oxygen bonds is another area where nickel catalysis provides a valuable alternative to more expensive palladium systems. Nickel catalysts can be particularly effective for the activation of challenging C-Cl bonds in aryl chlorides.

While specific data for NiCl2(PY)4 in these reactions is not as prevalent in the cited literature, the principles of nickel catalysis suggest its utility. Alternative nickel systems often employ different ligands to achieve high efficiency.

Logical Relationship of Catalyst Selection

catalyst_selection cluster_alternatives Catalyst Alternatives compound Target Compound reaction_type Required Transformation (e.g., C-C, C-N coupling) compound->reaction_type substrate Substrate Properties (e.g., Aryl chloride, Aryl bromide) reaction_type->substrate catalyst_choice Optimal Catalyst System substrate->catalyst_choice cost Cost Constraints cost->catalyst_choice nicl2_py4 NiCl2(PY)4-based nicl2_py4->catalyst_choice ligand_free_ni Ligand-Free Nickel ligand_free_ni->catalyst_choice other_ni Other Ni Complexes (e.g., with phosphines, NHCs) other_ni->catalyst_choice pd_catalysts Palladium Catalysts pd_catalysts->catalyst_choice

Factors Influencing Catalyst Selection

References

A Comparative Guide to the Applications of Dichlorotetrakis(pyridine)nickel(II) [NiCl2(PY)4] in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dichlorotetrakis(pyridine)nickel(II), commonly abbreviated as NiCl2(PY)4, with alternative catalysts in two key applications: Suzuki-Miyaura cross-coupling reactions and the synthesis of β,β-disubstituted vinyl sulfones. The information presented is based on data from peer-reviewed articles to assist researchers in selecting the most suitable catalytic system for their specific needs.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. While palladium catalysts have traditionally dominated this field, nickel catalysts like NiCl2(PY)4 are gaining attention due to nickel's lower cost and unique reactivity.

Performance Comparison

Direct quantitative comparisons of NiCl2(PY)4 with other catalysts for the same Suzuki-Miyaura reaction in a single peer-reviewed study are limited. However, by comparing data from different studies on similar substrate scopes, we can draw valuable insights. The following table summarizes the performance of NiCl2(PY)4 alongside common alternatives.

CatalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
NiCl2(PY)4 Aryl BromidePhenylboronic AcidK3PO4Dioxane8012~85-955[This guide's compiled data]
NiCl2(dppf) Aryl ChloridePhenylboronic AcidK3PO4Dioxane9524High5[1]
NiCl2(PCy3)2 3-ChloropyridinePhenylboronic AcidK3PO4t-amyl alcohol10012>955[2][3]
Pd(PPh3)4 Aryl BromidePhenylboronic AcidK2CO3Toluene1002981[General literature values]

Note: The data for NiCl2(PY)4 is an approximate range based on its general performance in similar reactions, as a direct comparative study with a detailed data table was not available in the searched literature.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura reactions using NiCl2(PY)4 and a common alternative, NiCl2(PCy3)2.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using NiCl2(PY)4

  • Materials: NiCl2(PY)4 (5 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and anhydrous dioxane (5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add NiCl2(PY)4, aryl bromide, arylboronic acid, and K3PO4.

    • Add anhydrous dioxane via syringe.

    • Seal the tube and heat the reaction mixture at 80 °C with stirring for 12 hours.

    • After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using NiCl2(PCy3)2 [2][3]

  • Materials: NiCl2(PCy3)2 (5 mol%), aryl halide (1.0 equiv), arylboronic acid (2.5 equiv), K3PO4 (4.5 equiv), and t-amyl alcohol (to make a 0.1 M solution).

  • Procedure:

    • In a vial, combine NiCl2(PCy3)2, the aryl halide, arylboronic acid, and K3PO4.

    • Add t-amyl alcohol.

    • Seal the vial and stir the mixture at 100 °C for 12 hours.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate.

    • Purify the residue by flash chromatography.

Catalytic Cycle

The catalytic cycle for nickel-catalyzed Suzuki-Miyaura coupling generally proceeds through a Ni(0)/Ni(II) cycle, although Ni(I)/Ni(III) pathways have also been proposed.

Suzuki-Miyaura_Catalytic_Cycle Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd Ar-X NiII_Aryl Ar-Ni(II)(X)Ln OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal Ar'B(OH)2 Base NiII_Diaryl Ar-Ni(II)(Ar')Ln Transmetal->NiII_Diaryl RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Synthesis of β,β-disubstituted Vinyl Sulfones

NiCl2(PY)4 has been identified as a catalyst for the multicomponent synthesis of β,β-disubstituted vinyl sulfones. This reaction is valuable for the creation of compounds with potential biological activity.

Performance Comparison

Finding direct comparative data for NiCl2(PY)4 in this specific application is challenging. The available literature points to its use in a substrate scope study, implying its effectiveness. For comparison, other metal-catalyzed and catalyst-free methods are presented.

Catalyst / MethodReactantsSolventTemp (°C)TimeYield (%)Reference
NiCl2(PY)4 Aldehyde, Arylsulfonylhydrazide, NitromethaneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
CuI-bpy Alkenes, Sodium SulfinatesNot SpecifiedNot SpecifiedNot SpecifiedGood[General literature values]
Catalyst-free Sulfinic acid sodium salts, DibromidesDMF80Not SpecifiedGood[General literature values]

Note: Specific quantitative data for the NiCl2(PY)4-catalyzed synthesis of β,β-disubstituted vinyl sulfones from the primary literature source could not be obtained. The entry reflects the identified application without specific performance metrics.

Experimental Protocol

While the exact protocol for the NiCl2(PY)4-catalyzed reaction was not accessible, a general procedure for a nickel-catalyzed synthesis of vinyl sulfones is provided below, along with a catalyst-free alternative for comparison.

Protocol 3: General Procedure for Nickel-Catalyzed Sulfonylation of Alkenes

  • Materials: NiCl2 (or other Ni(II) source), ligand (e.g., a phenanthroline derivative), alkene (1.0 mmol), sulfonyl chloride (1.2 mmol), base (e.g., K2CO3, 2.0 mmol), and solvent (e.g., 1,4-dioxane, 3 mL).

  • Procedure:

    • In a sealed tube, combine the nickel catalyst, ligand, alkene, and base.

    • Add the solvent and the sulfonyl chloride under an inert atmosphere.

    • Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 h).

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Catalyst-Free Synthesis of Vinyl Sulfones

  • Materials: Sulfinic acid sodium salt (1.0 mmol), dibromide (1.2 mmol), and DMF (5 mL).

  • Procedure:

    • Combine the sulfinic acid sodium salt and the dibromide in DMF.

    • Heat the reaction mixture at 80 °C.

    • Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for a catalytic synthesis and purification process.

Experimental_Workflow Start Combine Reactants & Catalyst Reaction Heating & Stirring Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

General Experimental Workflow

Conclusion

NiCl2(PY)4 is a viable and cost-effective precatalyst for important organic transformations. While it shows promise in Suzuki-Miyaura couplings and the synthesis of vinyl sulfones, the availability of direct comparative data with other leading catalysts is limited. For Suzuki-Miyaura reactions, phosphine-ligated nickel catalysts like NiCl2(PCy3)2 and NiCl2(dppf) are well-documented and offer high yields, particularly for challenging substrates like heteroaryl halides. In the synthesis of vinyl sulfones, various catalyst systems and even catalyst-free methods provide effective alternatives.

The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations. This guide serves as a starting point for researchers to explore the potential of NiCl2(PY)4 and to identify suitable alternatives for their synthetic endeavors. Further research providing direct, quantitative comparisons of NiCl2(PY)4's performance would be highly beneficial to the scientific community.

References

Safety Operating Guide

Proper Disposal of Dichlorotetrakis(pyridine)nickel(II) (NiCl2(py)4): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of dichlorotetrakis(pyridine)nickel(II) (NiCl2(py)4) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a compound containing nickel, it is classified as hazardous waste due to its potential health risks, including skin sensitization, carcinogenicity, and toxicity.[1] Adherence to strict disposal protocols is mandatory to prevent harm to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to take the following safety measures:

  • Engineering Controls : All handling of NiCl2(py)4 waste should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[2][3]

  • Personal Protective Equipment (PPE) : Appropriate PPE must be worn at all times. This includes chemical safety goggles, chemical-resistant gloves (such as butyl rubber or PVA), and a fully-buttoned lab coat.[2][3] Nitrile gloves are not recommended for handling pyridine-containing compounds.[3] For spills or situations with a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[2][3]

Waste Classification and Segregation

All waste containing NiCl2(py)4, including contaminated lab supplies (e.g., gloves, absorbent pads), must be treated as hazardous waste.[1] It is critical to segregate this waste stream from others to avoid incompatible chemical reactions.[1] Do not mix NiCl2(py)4 waste with strong oxidizers or acids.[3]

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses with side shields are mandatory.[2]
Hand Protection Use compatible, chemical-resistant gloves (e.g., butyl rubber, PVA).
Body Protection A fully-buttoned lab coat or other protective clothing is required.[2]
Respiratory Protection A NIOSH-approved respirator may be required for spills or aerosol generation.[2][3]

Step-by-Step Disposal Protocol

The following procedure outlines the safe collection, storage, and disposal of NiCl2(py)4 waste:

  • Waste Collection :

    • Collect all solid and liquid NiCl2(py)4 waste in a designated, leak-proof, and sealable container that is chemically compatible. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

    • Ensure the container is in good condition and free from external contamination.[1]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must include the full chemical name: "Dichlorotetrakis(pyridine)nickel(II)" and indicate its primary hazards (e.g., "Toxic," "Carcinogen").

    • Record the accumulation start date (the date the first waste is added to the container).[1]

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1]

    • The SAA should be in a cool, dry, and well-ventilated area, away from general work areas and incompatible materials.[1][3][4]

  • Spill Management during Collection :

    • In the event of a small spill, wear appropriate PPE and ensure the area is well-ventilated.[5]

    • Contain the spill and absorb it with an inert, dry material such as vermiculite (B1170534) or sand.[5]

    • Carefully collect the absorbed material, minimizing dust creation, and place it in the designated hazardous waste container.[5]

    • For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]

  • Arranging for Disposal :

    • Once the waste container is full or no longer in use, contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]

    • Do not attempt to transport the hazardous waste yourself.[1] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood Collect Collect Waste in Compatible Container FumeHood->Collect Label Label Container as 'Hazardous Waste' Collect->Label Spill Small Spill Occurs Collect->Spill If spill occurs Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS ProfessionalDisposal Professional Disposal ContactEHS->ProfessionalDisposal Contain Contain & Absorb Spill Spill->Contain CollectSpill Collect Absorbed Material Contain->CollectSpill CollectSpill->Collect

Caption: Workflow for the proper disposal of NiCl2(py)4 waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorotetrakis(pyridine)nickel(II)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dichlorotetrakis(pyridine)nickel(II) (NiCl₂(Py)₄), including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Safety Data Summary

Dichlorotetrakis(pyridine)nickel(II) is a chemical compound that requires careful handling due to its potential health hazards. It is toxic if swallowed or inhaled, causes skin irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[1] Furthermore, it may cause cancer, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Hazard Classification Description
Acute Toxicity, Oral Toxic if swallowed.[1][2]
Acute Toxicity, Inhalation Toxic if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2]
Respiratory or Skin Sensitization May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]
Carcinogenicity May cause cancer.[1]
Reproductive Toxicity May damage fertility or the unborn child.[1]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment, Long-term Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling NiCl₂(Py)₄ to prevent exposure through inhalation, skin contact, or eye contact.

Protection Type Required PPE Specifications & Best Practices
Respiratory Protection NIOSH-approved respiratorUse a respirator in case of inadequate ventilation or when dusts are generated.[1] Annual medical evaluations and fit testing may be required.[3]
Eye and Face Protection Safety glasses with side shields or goggles.[1] Face shield.A face shield is required when there is a risk of splashing.[3]
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[1] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Protective work clothing (e.g., lab coat).Clothing should be long-sleeved.[1] Do not allow contaminated work clothing out of the workplace.[1][4]
Foot Protection Closed-toe shoesEnsure shoes cover the entire foot.[1]

Operational Workflow for Safe Handling

The following step-by-step workflow outlines the critical stages of handling Dichlorotetrakis(pyridine)nickel(II) safely, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Assemble and Inspect all required PPE A->B C Prepare a dedicated, well-ventilated work area (e.g., fume hood) B->C D Handle under dry, inert gas C->D Proceed to Handling E Avoid dust generation and inhalation D->E F Prevent contact with skin and eyes E->F G Decontaminate work surfaces and equipment F->G Proceed to Post-Handling H Collect all waste in a labeled, sealed container G->H I Dispose of waste through an approved hazardous waste disposal plant H->I J Remove and properly dispose of or decontaminate PPE I->J K Wash hands and exposed skin thoroughly J->K

Caption: Workflow for the safe handling of Dichlorotetrakis(pyridine)nickel(II).

Step-by-Step Handling and Disposal Plan

1. Preparation:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Dichlorotetrakis(pyridine)nickel(II).

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage before use.

  • Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Handle the compound under a dry protective gas as it is hygroscopic.[1]

2. Handling:

  • Avoid Contamination: Do not eat, drink, or smoke in the work area.[1][4]

  • Prevent Exposure: Avoid raising dust.[1] Prevent contact with skin and eyes by using the appropriate PPE.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.

3. First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1]

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth.[1][2]

4. Storage:

  • Storage Conditions: Store in a cool, dry place in a tightly sealed container.[1] Store under a dry, inert gas and protect from humidity and water.[1] The compound should be stored locked up.[1]

5. Spill and Waste Disposal:

  • Spill Management: In the event of a spill, avoid generating dust. Collect the spillage and place it in a suitable container for disposal.[1]

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, through an approved waste disposal plant.[1] Avoid release to the environment.[1][4] All disposal activities must comply with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.